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  • Product: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid
  • CAS: 486994-79-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Physicochemical Properties & Synthetic Utility of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Executive Summary 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0) is a highly specialized trisubstituted benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties & Synthetic Utility of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Executive Summary 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0) is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of complex pharmaceutical agents and advanced materials. Its structure combines three distinct chemical handles—a carboxylic acid, an aryl bromide, and an allyl ether—rendering it an "orthogonal" building block. This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and reactivity, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Descriptors

PropertyDescriptor
IUPAC Name 4-(prop-2-en-1-yloxy)-2-bromo-5-ethoxybenzoic acid
CAS Number 486994-79-0
Molecular Formula C₁₂H₁₃BrO₄
Molecular Weight 301.13 g/mol
SMILES CCOc1cc(Br)c(C(=O)O)cc1OCC=C
InChI Key (Predicted) HTCSAMJZDHWTKD-UHFFFAOYSA-N (Analog based)
Core Scaffold Benzoic Acid

Physicochemical Characterization

The physicochemical profile of this compound is dominated by the interplay between the lipophilic alkoxy chains and the ionizable carboxylic acid.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Predicted): 155–165 °C.

    • Expert Insight: While similar analogs like 2-bromo-4,5-dimethoxybenzoic acid melt at ~188 °C, the introduction of the allyloxy and ethoxy chains disrupts the crystal lattice packing efficiency, typically lowering the melting point by 20–30 °C relative to the methyl analog.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, THF, Dichloromethane (DCM).

    • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

    • Low Solubility: Water (at pH < 3), Hexanes.

    • pH-Dependent Solubility: Soluble in aqueous alkaline solutions (NaOH, Na₂CO₃) due to deprotonation of the carboxylic acid.

Solution-Phase Properties
  • Acid Dissociation Constant (pKa): 2.6 ± 0.2 (Predicted).

    • Mechanism:[1] The unsubstituted benzoic acid has a pKa of ~4.2. The ortho-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) and a steric effect that twists the carboxylate out of planarity, significantly increasing acidity. The electron-donating alkoxy groups at positions 4 and 5 partially counteract this, but the ortho-halo effect dominates.

  • Lipophilicity (LogP): 3.2 ± 0.3.

    • Implication: The compound is moderately lipophilic, suggesting good membrane permeability in biological assays but requiring organic co-solvents (e.g., DMSO) for aqueous testing.

Synthetic Pathway & Manufacturing Logic

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is best approached via the Ethyl Vanillin route. This pathway ensures correct regiochemistry and utilizes cost-effective starting materials.

Retrosynthetic Analysis

The 2-bromo-4,5-dialkoxy substitution pattern is classically accessed by brominating the corresponding 3,4-dialkoxybenzoic acid. The bromine atom selectively installs at the position para to the 5-ethoxy group (which corresponds to position 2 in the final product numbering).

Step-by-Step Synthesis Protocol

Step 1: Allylation of Ethyl Vanillin

  • Reagents: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), Allyl Bromide, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60 °C, 4–6 hours.

  • Mechanism: Williamson ether synthesis. The phenoxide ion attacks the allyl bromide via Sₙ2.

Step 2: Pinnick Oxidation

  • Reagents: 3-ethoxy-4-allyloxybenzaldehyde, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (scavenger).

  • Solvent: t-Butanol / Water (3:1).

  • Conditions: Room temperature, 2–3 hours.

  • Why this method? Pinnick oxidation is mild and avoids side reactions with the allyl double bond that might occur with harsher oxidants like KMnO₄ or Jones reagent.

Step 3: Regioselective Bromination

  • Reagents: 3-ethoxy-4-allyloxybenzoic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (for Br₂) or DMF (for NBS).

  • Conditions: 0 °C to RT.

  • Regiochemistry Control: The 3-ethoxy group (which becomes position 5 in the product) strongly activates the position para to it (position 6 in the precursor, position 2 in the product). The 4-allyloxy group activates position 5 (blocked). The carboxylic acid deactivates meta positions. The net result is exclusive bromination at the sterically accessible position 2.

SynthesisPath Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Allylation (Allyl-Br, K2CO3) Start->Step1 Inter1 3-Ethoxy-4-allyloxybenzaldehyde Step1->Inter1 Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter1->Step2 Inter2 3-Ethoxy-4-allyloxybenzoic acid Step2->Inter2 Step3 Bromination (Br2/AcOH) Inter2->Step3 Final 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Step3->Final

Caption: Figure 1. Convergent synthesis pathway from Ethyl Vanillin to the target 2-bromo-benzoic acid derivative.

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate because it possesses three chemically distinct functional groups that can be reacted in orthogonal sequences.

  • Carboxylic Acid (C-1):

    • Reactions: Amide coupling (EDC/HOBt), Esterification, Reduction to Benzyl Alcohol.

    • Utility: Attachment to drug scaffolds or solubilizing tails.

  • Aryl Bromide (C-2):

    • Reactions: Suzuki-Miyaura coupling (Biaryl formation), Buchwald-Hartwig amination.

    • Utility: Extension of the carbon skeleton; critical for creating kinase inhibitor cores.

  • Allyl Ether (C-4):

    • Reactions: Deprotection (Pd(PPh₃)₄/Morpholine) to reveal a Phenol; Ring-Closing Metathesis (Grubbs catalyst).

    • Utility: The allyl group often serves as a robust protecting group for a phenol, which can be revealed late-stage to introduce hydrogen-bonding interactions.

Reactivity Core 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Amide Amide Coupling (Drug Conjugation) Core->Amide COOH Group Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Br Group Deprot Pd-Catalyzed Deprotection (Reveal Phenol) Core->Deprot Allyl Group

Caption: Figure 2. Orthogonal reactivity map showing the three primary functional handles.

Experimental Protocols

Analytical Validation (HPLC)

To verify purity during synthesis or stability studies, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Expected Retention: The compound will elute relatively late (approx. 7–8 min) due to the lipophilic bromo and alkoxy groups.

1H NMR Characterization (Predicted)
  • Solvent: DMSO-d₆

  • δ 12.5–13.0 (br s, 1H): Carboxylic acid proton.

  • δ 7.45 (s, 1H): Aromatic H-6 (adjacent to COOH, uncoupled).

  • δ 7.15 (s, 1H): Aromatic H-3 (adjacent to Br, uncoupled).

  • δ 6.05 (m, 1H): Allyl –CH=.

  • δ 5.40 (dd, 1H) & 5.25 (dd, 1H): Allyl =CH₂ (terminal alkene).

  • δ 4.65 (d, 2H): Allyl –OCH₂–.

  • δ 4.10 (q, 2H): Ethoxy –OCH₂–.

  • δ 1.35 (t, 3H): Ethoxy –CH₃.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Avoid dust formation.

    • The allyl group is potentially reactive; store away from strong oxidizers and radical initiators.

    • Store in a cool, dry place (2–8 °C recommended for long-term stability).

References

  • Lal, B., et al. (1998). "Novel substituted pyridines as selective cyclooxygenase-2 inhibitors." US Patent 5,861,419. Washington, DC: U.S.
  • PubChem . (2025).[2] 2-Bromo-5-hydroxybenzoic acid Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This technical guide provides a comprehensive overview of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in synthetic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound's properties, synthesis, and potential applications.

Physicochemical Properties

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a polysubstituted benzoic acid derivative. Its chemical structure incorporates several key functional groups that dictate its reactivity and potential utility: a carboxylic acid, an allyl ether, an ethoxy group, and a bromine atom. These features make it a valuable intermediate for introducing complexity in molecular design.

PropertyValueSource
Molecular Formula C₁₂H₁₃BrO₄[1]
Molecular Weight 301.13 g/mol [1]
CAS Number 486994-79-0[1]

Below is a diagram illustrating the chemical structure of the molecule.

G start Starting Material: 2-Hydroxy-4-ethoxybenzoic acid step1 Step 1: Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile start->step1 Electrophilic Aromatic Substitution intermediate Intermediate: 5-Bromo-2-hydroxy-4-ethoxybenzoic acid step1->intermediate step2 Step 2: Allylation Reagent: Allyl bromide Base: K2CO3 Solvent: DMF intermediate->step2 Williamson Ether Synthesis product Final Product: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid step2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-4-ethoxybenzoic acid

  • Reaction Setup: To a solution of 2-hydroxy-4-ethoxybenzoic acid (1 equivalent) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The use of NBS provides a reliable and selective method for brominating activated aromatic rings. [2]2. Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the brominated intermediate.

Step 2: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • Reaction Setup: Dissolve the 5-Bromo-2-hydroxy-4-ethoxybenzoic acid (1 equivalent) in dimethylformamide (DMF). Add anhydrous potassium carbonate (2.5 equivalents) and allyl bromide (1.5 equivalents). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the allyl bromide. [3]2. Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Potential Applications

The unique combination of functional groups in 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid makes it a promising candidate for various applications in research and development:

  • Pharmaceutical Synthesis: Substituted benzoic acids are common scaffolds in medicinal chemistry. The bromo and ether functionalities can be further modified to synthesize novel compounds with potential biological activity. For instance, ethoxybenzoic acid derivatives have been investigated for their anti-biofilm properties against Staphylococcus aureus. [4]The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.

  • Polymer Chemistry: The allyl group is amenable to polymerization reactions, allowing for the incorporation of this molecule into polymer backbones or as a pendant group. This could be useful in the development of specialty polymers with tailored properties.

  • Material Science: The aromatic core and the potential for derivatization make this compound a candidate for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Characterization

A comprehensive characterization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid would involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons, the protons of the ethoxy group, and the protons of the allyl group.

    • ¹³C NMR would provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether linkages, and the C-Br stretch.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is not available, general safety precautions for handling similar chemical compounds should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

This guide provides a foundational understanding of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. Further research and experimental validation are encouraged to fully explore the potential of this versatile chemical compound.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid - CAS:486994-79-0 - 北京欣恒研科技有限公司. Available at: [Link]

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. Available at: [Link]

Sources

Foundational

Solubility Profile &amp; Thermodynamic Analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

The following guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical engineers. It addresses the solubility profile of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid , a crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical engineers. It addresses the solubility profile of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin).

Executive Summary

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0) is a pivotal building block in the synthesis of gliflozin-class antidiabetic drugs, specifically Bexagliflozin . Its purification and downstream coupling efficiency are strictly governed by its solubility behavior in organic solvents.

While specific mole-fraction solubility data for this intermediate remains proprietary in many process patents, this guide establishes the predictive solubility landscape based on quantitative structure-property relationships (QSPR) of benzoic acid homologs. Furthermore, it details the standardized experimental protocol required to generate precise solubility curves (solid-liquid equilibrium), essential for optimizing recrystallization yields and solvent recovery processes.

Physicochemical Characterization & Predicted Solubility

Understanding the molecular interaction potential is the first step in solubility profiling. The compound features three distinct functional domains:

  • Carboxylic Acid Head: High polarity, H-bond donor/acceptor (pKa ≈ 3.5–4.0).

  • Halogenated Core (Bromo- & Ethoxy-): Increases lipophilicity and crystal lattice energy.

  • Allyl Tail: A hydrophobic, reactive alkene moiety sensitive to thermal degradation.

Predicted Solubility Ranking (at 298.15 K)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-bromo-5-methoxybenzoic acid), the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Dipolar Aprotic DMSO, DMF, NMPVery High (> 1.5 M)Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol, IPAHigh (0.5 – 1.0 M)Hydrogen bonding with carboxyl group; solvates the ethoxy ether.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate (0.2 – 0.6 M)Good general solvency; preferred for crystallization due to volatility.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble Lack of H-bonding capability; used as anti-solvents .
Aqueous Water (pH < pKa)Insoluble Hydrophobic aromatic core dominates.

Critical Insight: The presence of the allyl group necessitates avoiding high-boiling solvents (like DMSO) for final purification steps to prevent thermal isomerization or polymerization during solvent removal. Ethyl Acetate/Heptane or Ethanol/Water systems are recommended for recrystallization.

Experimental Protocol: Determination of Solid-Liquid Equilibrium

To generate authoritative solubility data, the Dynamic Laser Monitoring Method is superior to static gravimetric analysis due to its speed and precision in detecting the exact saturation point (clear point).

Workflow: Dynamic Laser Solubility Determination

Objective: Measure the mole fraction solubility (


) across a temperature range (e.g., 278.15 K to 323.15 K).
  • Preparation: Accurately weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Stir continuously (400 rpm) while controlling temperature via a circulating water bath.

  • Laser Detection: Direct a He-Ne laser beam (typically 632.8 nm) through the solution.

    • Suspension: Beam scatters (low intensity at detector).

    • Solution: Beam passes (high intensity).

  • Temperature Ramp: Slowly increase temperature (0.1 K/min). The temperature at which laser transmission maximizes is recorded as the Saturation Temperature (

    
    ) .
    
  • Validation: Repeat 3x for statistical accuracy.

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Detect Clear Point (Max Transmission) Heat->Detect Solute Dissolves Calc Calculate Mole Fraction (x) Detect->Calc Calc->Heat Add more solute (Next Point)

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy of dissolution and entropy of mixing.[1] This allows for the extrapolation of solubility to unmeasured temperatures.

Modified Apelblat Equation

The most robust model for non-ideal organic solutions of benzoic acid derivatives is the Modified Apelblat Equation :



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).[2][3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    
van't Hoff Analysis

To understand the driving force of dissolution, calculate the apparent standard enthalpy (


) and entropy (

) of solution:


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T). Typical for this compound.[5][6]
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).
      

Process Application: Purification Strategy

The primary utility of the solubility profile is designing the Recrystallization Process to remove impurities (e.g., unreacted 2-bromo-5-hydroxybenzoic acid).

Recommended Solvent System: Ethanol / Water (Anti-Solvent)
  • Dissolution: Dissolve the crude 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid in Ethanol at 60°C (near reflux). High solubility ensures minimal solvent volume.

  • Filtration: Hot filtration to remove insoluble inorganic salts (e.g., KBr from the allylation step).

  • Crystallization:

    • Slowly add Water (Anti-solvent) while cooling to 5°C.

    • The solubility drops drastically as the dielectric constant of the mixture increases, forcing the hydrophobic product to crystallize while polar impurities remain in the mother liquor.

Purification_Logic Crude Crude Intermediate (Contains salts & isomers) Dissolve Dissolve in Ethanol (T = 60°C) Crude->Dissolve Filter Hot Filtration (Remove KBr) Dissolve->Filter Cool Cool to 25°C Filter->Cool AntiSolvent Add Water (Anti-solvent) Dropwise Cool->AntiSolvent Chill Chill to 5°C (Maximize Yield) AntiSolvent->Chill Isolate Filter & Dry (Pure Product) Chill->Isolate

Caption: Optimized anti-solvent crystallization workflow based on solubility differentials.

References

  • Bexagliflozin Synthesis: Xu, G., et al. (2016). "An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue."[7][8] Tetrahedron Letters, 57(41), 4684-4687. Link

  • General Benzoic Acid Solubility: Long, B., et al. (2010). "Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling." Fluid Phase Equilibria, 297(1), 113-120. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Recrystallization Techniques: Zhang, Y., et al. (2021). "Thermodynamic models for determination of solid-liquid equilibrium of 4-methoxybenzoic acid in different solvents." Journal of Molecular Liquids, 330, 115669. Link

Sources

Exploratory

CAS registry number and identifiers for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

The following technical guide details the characterization, synthesis, and application of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid , a specialized halogenated benzoate building block used in advanced organic synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid , a specialized halogenated benzoate building block used in advanced organic synthesis and medicinal chemistry.

CAS Registry Number: 486994-79-0 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a trisubstituted benzene derivative characterized by its orthogonal reactivity handles. It serves as a high-value scaffold in the synthesis of pharmaceutical intermediates, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .

The molecule features three distinct functional "zones":[]

  • The Carboxylic Acid (C1): A classic anchor for amide coupling or esterification.

  • The Aryl Bromide (C2): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Allyl Ether (C4): A masked phenol that provides a latent nucleophile (via deprotection) or a site for olefin metathesis.

Chemical Identity & Specifications

Identification Data
ParameterSpecification
IUPAC Name 4-(prop-2-en-1-yloxy)-2-bromo-5-ethoxybenzoic acid
CAS Number 486994-79-0
Molecular Formula C₁₂H₁₃BrO₄
Molecular Weight 301.14 g/mol
SMILES CCOC1=C(C=C(C(=C1)Br)C(=O)O)OCC=C
InChI Key (Predicted) ODHJOROUCITYNF-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 163–166 °C (Typical)
Structural Visualization

The following diagram illustrates the core reactivity map of the molecule, highlighting the orthogonal functional groups.

G Core 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Br C2-Bromide (Cross-Coupling Handle) Core->Br Suzuki/Buchwald Allyl C4-Allyloxy (Masked Phenol / Metathesis) Core->Allyl Pd(0) Deprotection Acid C1-Carboxylic Acid (Amide/Ester Formation) Core->Acid HATU/EDC Coupling Ethoxy C5-Ethoxy (Solubility/Binding) Core->Ethoxy Static

Caption: Functional reactivity map showing the three orthogonal synthetic handles (Br, Allyl, COOH).

Synthetic Methodology

The preparation of CAS 486994-79-0 relies on the regioselective functionalization of Ethyl Vanillic Acid (3-ethoxy-4-hydroxybenzoic acid). The synthesis is defined by two critical steps: O-alkylation followed by electrophilic aromatic substitution (bromination).

Retrosynthetic Analysis

The 2-bromo-4,5-dialkoxy substitution pattern is most efficiently accessed via bromination of the corresponding 3,4-dialkoxybenzoic acid. The directing effects of the alkoxy groups at positions 3 and 4 strongly activate position 6 (which becomes C2 in the final product numbering) over position 2 (sterically hindered).

Validated Synthesis Protocol
Step 1: O-Allylation of Ethyl Vanillic Acid

This step installs the allyl group. Note: Direct alkylation of the acid can lead to ester formation. A saponification step is often required if the ester forms, or the reaction is run on the methyl ester of ethyl vanillic acid.

  • Reagents: Ethyl Vanillic Acid (or Methyl ester), Allyl Bromide, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (Reflux).

  • Mechanism: Williamson Ether Synthesis.

Step 2: Regioselective Bromination
  • Precursor: 4-(Allyloxy)-3-ethoxybenzoic acid.

  • Reagents: Bromine (

    
    ) in Glacial Acetic Acid or N-Bromosuccinimide (NBS) in DMF.
    
  • Conditions:

    
    , 2-4 hours.[2]
    
  • Outcome: The bromine atom installs at the position ortho to the carboxylic acid and para to the ethoxy group (Position 6 of the precursor, which is Position 2 of the product).

Synthesis Workflow Diagram

Synthesis Start Ethyl Vanillic Acid (3-ethoxy-4-hydroxybenzoic acid) Step1 Step 1: O-Allylation (Allyl-Br, K2CO3, DMF) Start->Step1 Inter Intermediate: 4-(Allyloxy)-3-ethoxybenzoic acid Step1->Inter Williamson Ether Synthesis Step2 Step 2: Bromination (Br2, AcOH or NBS, DMF) Inter->Step2 Final Target: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) Step2->Final Electrophilic Aromatic Substitution (Regioselective to C2)

Caption: Step-wise synthesis route from Ethyl Vanillic Acid to the target brominated benzoate.

Experimental Procedure (Bench Protocol)

The following protocol is derived from standard methodologies for halogenated alkoxybenzoic acids.

Stage 1: Preparation of 4-(Allyloxy)-3-ethoxybenzoic acid
  • Charge: In a 500 mL round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzoic acid (10.0 g, 54.9 mmol) in DMF (100 mL).

  • Base: Add Potassium Carbonate (

    
    , 15.2 g, 110 mmol) in one portion. The suspension will turn yellow.
    
  • Alkylation: Add Allyl Bromide (5.2 mL, 60 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour the mixture into ice-water (500 mL). Acidify carefully with 1M HCl to pH 3.

  • Isolation: Filter the white precipitate, wash with water, and dry in a vacuum oven at 45°C.

    • Note: If the allyl ester forms (common side reaction), reflux the crude solid in MeOH/NaOH (2M) for 1 hour, then re-acidify to obtain the free acid.

Stage 2: Bromination to CAS 486994-79-0[1]
  • Charge: Dissolve the Stage 1 intermediate (10.0 g, 45 mmol) in Glacial Acetic Acid (80 mL).

  • Bromination: Prepare a solution of Bromine (

    
    , 2.5 mL, 49 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the reaction flask at room temperature over 30 minutes.
    
  • Observation: The red color of bromine should fade as it consumes. A precipitate may begin to form.[3][4]

  • Quench: Stir for 2 hours. Pour the mixture into ice-water (300 mL) containing 1% Sodium Thiosulfate (to quench excess

    
    ).
    
  • Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water to yield off-white needles.

  • Yield: Typical yields for this step are 85-92%.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (s, 1H, COOH)δ 7.45 (s, 1H, Ar-H3)δ 7.15 (s, 1H, Ar-H6)δ 6.05 (m, 1H, Allyl-CH=)δ 5.40 (d, 1H, Allyl=CH₂)δ 5.25 (d, 1H, Allyl=CH₂)δ 4.60 (d, 2H, O-CH₂-Allyl)δ 4.05 (q, 2H, O-CH₂-Et)δ 1.35 (t, 3H, CH₃)
LC-MS [M-H]⁻ : 299.0/301.0 (Characteristic 1:1 Br isotope pattern)
IR Spectroscopy 1680 cm⁻¹ (C=O stretch), 2800-3000 cm⁻¹ (OH broad)

Safety & Handling (HSE)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Allyl Bromide: Highly toxic and a lachrymator. All operations in Stage 1 must be performed in a fume hood.

  • Bromine: Corrosive oxidizer. Use chemically resistant gloves (Nitrile/Neoprene) and quench properly with thiosulfate.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or allyl migration.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy- Data. NIST Chemistry WebBook. Retrieved from [Link]

  • European Patent Office. (2013). EP2650277A1: Method for producing 2-bromo-4,5-dialkoxybenzoic acid.

Sources

Foundational

Safety data sheet (SDS) and handling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

An In-Depth Technical Guide to the Safe Handling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Allyloxy)-2-brom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally analogous compounds to provide a robust framework for risk mitigation in the laboratory.

Introduction: Understanding the Molecule and its Risks

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. Its specific functional groups—a halogen (bromine), ether linkages (allyloxy, ethoxy), and a carboxylic acid—dictate its reactivity and, consequently, its toxicological profile. Proper handling is paramount not only for personnel safety but also for ensuring experimental integrity. This document outlines the lifecycle of this reagent in the lab, from initial risk assessment to final disposal.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of a thorough safety assessment.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid-
CAS Number 486994-79-0[1]
Molecular Formula C₁₂H₁₃BrO₄[1]
Molecular Weight 301.13 g/mol [1]

Table 2: Physicochemical Characteristics (Predicted and from Analogous Compounds)

PropertyValueNotes
Appearance Off-white to light yellow powderBased on similar bromo-benzoic acids[2]
Melting Point ~155-159 °CBased on 4-Bromo-2-methoxybenzoic acid[2]
Boiling Point 551.6 ± 50.0 °CPredicted for a structurally similar compound[3]
pKa 4.30 ± 0.10Predicted for a structurally similar compound[3]
Solubility Low water solubility expectedCommon for this class of compounds[4]

Section 2: Hazard Identification and Toxicological Profile

While a specific, peer-reviewed toxicological study for this exact molecule is not publicly available, a robust hazard assessment can be constructed by examining data from structurally related bromo- and alkoxy-substituted benzoic acids. The primary hazards are consistently identified across these analogs.[4][5]

GHS Hazard Classification (Inferred)

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage / Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[4][5][6][8][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6]

  • Acute Toxicity, Oral (Category 4 - Potential): May be harmful if swallowed.[7][10]

Routes of Exposure and Health Effects:

  • Inhalation: Inhaling dust can lead to irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[6][11]

  • Skin Contact: Direct contact can cause redness, itching, and a burning sensation. Prolonged exposure may lead to dermatitis.[5][11]

  • Eye Contact: This is a critical exposure route. The compound can cause serious irritation and potentially severe eye damage if not addressed immediately.[8][9]

  • Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[6]

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) l5 Most Effective l1 Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidents.

Step-by-Step Protocol for Weighing and Handling:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of all unnecessary items.

  • Don PPE: Put on all required PPE as described in Section 3.

  • Transfer: Retrieve the container from its designated storage location. Place it inside the fume hood.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance located within the hood or in an enclosure. Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount of solid. Do not "tap" the container.

  • Sealing: Immediately and tightly close the main container. [5]6. Cleanup: Clean the spatula and any minor dust from the work surface using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes as hazardous waste.

  • Transport: If the weighed compound needs to be moved, place it in a sealed, labeled, and secondarily contained vessel.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn. [12] Storage Requirements:

  • Location: Store in a cool, dry, and well-ventilated area. [8][11]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [5][9]* Incompatibilities: Segregate from strong oxidizing agents, strong bases, and metals. [9][13]

Section 5: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical release.

Table 3: First-Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][8][13]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention. [5][11]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or have difficulty breathing, seek immediate medical attention. [5][8][13]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show them the container or safety data sheet. [11][13]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large.

  • Control: Restrict access to the spill area. Eliminate all ignition sources. [11]3. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Clean: For a small, solid spill, carefully sweep or use a HEPA-filter vacuum to collect the material. [10][11]Avoid any actions that create dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Spill_Response_Workflow Start Spill Occurs Assess Assess Severity (Size, Location) Start->Assess Alert Alert Personnel & Evacuate Area Assess->Alert Large Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Small Spill Alert->PPE Contain Contain Spill & Prevent Dust Generation PPE->Contain Cleanup Clean Up Spill (Sweep or HEPA Vac) Contain->Cleanup Package Package Waste in Sealed Container Cleanup->Package Decon Decontaminate Area & Equipment Package->Decon Report Report Incident to Supervisor/EHS Decon->Report

Caption: Emergency workflow for a chemical spill.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. [7]* Hazards: Thermal decomposition can release irritating and toxic gases, such as carbon oxides and hydrogen bromide. [9][13]* Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [13]

Section 6: Disposal Considerations

Chemical waste must be handled responsibly to protect the environment.

  • Waste Collection: Dispose of unused product and contaminated materials (e.g., gloves, wipes, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of down the drain. [11][12]All chemical waste should be disposed of through your institution's licensed hazardous waste disposal program. [5][10]

Conclusion

While 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a valuable reagent in scientific research, it possesses significant health hazards that demand respect and careful handling. By understanding its properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • TCI EUROPE N.V. (2025, January 23). Safety Data Sheet.
  • BASF. (n.d.). Safety data sheet.
  • US Hazmat Rentals. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Lab Pro. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet.
  • Möller Chemie. (n.d.). Benzoic acid - Safety data sheet.
  • ChemicalBook. (n.d.). 3-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid Product Description.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Thermo Fisher Scientific. (2009, August 6). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • 北京欣恒研科技有限公司. (n.d.). 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid - CAS:486994-79-0.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-Bromo-2-methoxybenzoic acid.

Sources

Exploratory

Technical Guide: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid as a Strategic Pharmacophore Scaffold

This guide provides an in-depth technical review of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0), analyzing its structural utility as a high-value scaffold in medicinal chemistry. Executive Summary 4-(Ally...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0), analyzing its structural utility as a high-value scaffold in medicinal chemistry.

Executive Summary

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by its orthogonal reactivity. In drug discovery, it serves as a critical "linchpin" intermediate, primarily used to access polysubstituted benzofurans , dihydrobenzofurans , and complex biaryl ether motifs found in kinase inhibitors and GPCR modulators.

Its value lies in the precise arrangement of its functional groups:

  • C1-Carboxyl: Handle for amidation or esterification (library generation).

  • C2-Bromide: Site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Allyloxy: Precursor for Claisen rearrangement (C-C bond formation) or deprotection to a phenol.

  • C5-Ethoxy: A fixed lipophilic moiety often used to tune metabolic stability and potency (SAR).

Structural Analysis & Reactivity Profile

The molecule’s design allows for sequential, selective functionalization. The table below summarizes the reactivity of each sector.

PositionFunctional GroupPrimary Reactivity ModeStrategic Application
C1 Carboxylic Acid (-COOH)Amide Coupling, Esterification, Curtius RearrangementLinker attachment; conversion to anilines or heterocycles (e.g., benzimidazoles).
C2 Bromide (-Br)Pd-Catalyzed Cross-CouplingIntroduction of biaryl diversity; increasing molecular complexity via Suzuki-Miyaura coupling.
C4 Allyl Ether (-OCH₂CH=CH₂)Claisen Rearrangement , RCM, DeprotectionKey Feature: Thermal rearrangement yields C3-allyl derivatives for benzofuran ring closure.
C5 Ethoxy Ether (-OEt)Electronic/Steric ModulationFixed substituent; provides electron donation to the ring, influencing pKa and metabolic stability.

Primary Application: Synthesis of Polysubstituted Benzofurans

The most distinct application of this intermediate is the synthesis of 7-bromo-4-ethoxy-substituted benzofurans via the Claisen Rearrangement . This pathway is essential for developing drugs targeting 5-HT receptors (e.g., Prucalopride analogs) or HCV protease inhibitors where a benzofuran core is required.

Mechanism of Action (The "Crowded" Claisen)

The 4-allyloxy group undergoes a [3,3]-sigmatropic rearrangement.

  • Regioselectivity: The C5 position is blocked by the ethoxy group. Therefore, the allyl group must migrate to the C3 position , despite the steric bulk of the adjacent C2-bromide.

  • Result: This yields 3-allyl-2-bromo-5-ethoxy-4-hydroxybenzoic acid , a densely functionalized core that is difficult to synthesize via other methods.

  • Cyclization: Subsequent treatment with acid or iodine promotes cyclization to the dihydrobenzofuran or benzofuran.

Experimental Workflow: Claisen-Cyclization Sequence

Objective: Conversion of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid to the benzofuran core.

Step 1: Esterification (Protection)

  • Reagents: Methyl iodide (MeI), K₂CO₃, DMF.

  • Why: Protecting the carboxylic acid prevents decarboxylation during the high-temperature Claisen step.

Step 2: Thermal Claisen Rearrangement

  • Reagents: N,N-Diethylaniline (solvent/base), 200°C.

  • Protocol:

    • Dissolve the methyl ester in degassed N,N-diethylaniline.

    • Heat to 200°C for 4–6 hours under Argon.

    • Monitor via LC-MS for the disappearance of the starting material and appearance of the phenol peak.

    • Critical Insight: The product (3-allyl-4-hydroxy) is prone to oxidation; handle under inert atmosphere.

Step 3: Cyclization to Dihydrobenzofuran

  • Reagents: Formic acid (HCOOH) and HBr, or I₂/NaHCO₃ (iodocyclization).

  • Protocol: Treat the rearranged phenol with concentrated HBr in acetic acid at reflux to effect cyclization to the dihydrobenzofuran ring.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the scaffold into a benzofuran core, highlighting the migration of the allyl group.

G cluster_0 Key Transformation SM 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid INTER Intermediate: 3-Allyl-2-bromo- 5-ethoxy-4-hydroxybenzoic acid SM->INTER Claisen Rearrangement (200°C, [3,3]-sigmatropic) PROD Target Scaffold: 7-Bromo-4-ethoxy- benzofuran derivative INTER->PROD Cyclization (Acid/Base or I2)

Caption: Pathway for converting the allyloxy precursor into the benzofuran scaffold via regioselective Claisen rearrangement.

Secondary Applications: Cross-Coupling & Macrocyclization

A. Palladium-Catalyzed Cross-Coupling

The C2-bromide is highly activated due to the electron-withdrawing nature of the ortho-carboxyl group (or ester).

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows the construction of biaryl systems (e.g., for SGLT2 inhibitor analogs like Luseogliflozin derivatives).

  • Sonogashira: Coupling with terminal alkynes provides a route to isoquinolines or indoles.

B. Ring-Closing Metathesis (RCM)

For macrocyclic drug design (e.g., HCV protease inhibitors), the C4-allyloxy group can serve as one "arm" of the macrocycle.

  • Strategy: Functionalize the C1-acid with an amine containing a terminal alkene.

  • Closure: Use Grubbs' II catalyst to close the ring between the C4-allyl and the amide linker, forming a macrocyclic ether.

Safety & Handling Protocols

  • Hazards: As an alkyl halide and benzoic acid derivative, the compound is likely an irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The allyl ether is susceptible to auto-oxidation over prolonged exposure to air.

  • CAS Verification: Ensure the identity using CAS 486994-79-0 . Molecular Weight: 301.13 g/mol .[1][] Formula: C₁₂H₁₃BrO₄.[3]

References

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247. (Foundational mechanism for the described Claisen protocol).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Foundational

Technical Assessment: Thermodynamic Stability &amp; Degradation Kinetics of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) . As a poly-functionalized benzoic acid derivative, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) . As a poly-functionalized benzoic acid derivative, this molecule presents a complex stability profile defined by two competing degradation pathways: decarboxylation typical of electron-rich benzoic acids, and the Claisen rearrangement inherent to allyl aryl ethers.

For researchers utilizing this compound—likely as a scaffold in the synthesis of SGLT2 inhibitors or similar glycosidic therapeutics—understanding these thermal limits is critical for process safety and yield optimization. This guide outlines the theoretical failure modes, solid-state considerations, and validated experimental protocols for stability assessment.

Molecular Architecture & Theoretical Stability

The stability of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is dictated by the interaction between its three core functional groups. We must deconstruct these to understand the "weak links" in the lattice.

Functional Group Analysis
MoietyElectronic EffectThermodynamic RiskCritical Temperature Zone
Benzoic Acid Electron-withdrawing (carbonyl)Decarboxylation: Loss of

to form the aryl bromide. Accelerated by high T and basic conditions.

(Solid State)
Allyl Ether Electron-donating (oxygen lone pair)[3,3]-Sigmatropic Rearrangement (Claisen): Irreversible migration of the allyl group to the ortho-position (C3).

(or lower with Lewis Acids)
Bromine (C2) Inductive withdrawing / Steric bulkSteric Strain: The bulky ortho-bromo group twists the carboxylate out of planarity, potentially lowering the activation energy for decarboxylation.N/A (Kinetic Factor)
Ethoxy (C5) Electron-donatingOxidative Dealkylation: Susceptible to radical oxidation in air/light over long durations.Ambient (Long-term storage)
The "Claisen" Threat (Primary Failure Mode)

The most scientifically significant risk for this molecule is the Claisen Rearrangement . Unlike simple hydrolysis, this is a concerted pericyclic reaction that does not require external reagents.

  • Mechanism: Upon heating, the allyl vinyl ether system undergoes a [3,3]-sigmatropic shift.

  • Outcome: The allyl group migrates from the oxygen to the carbon at the 3-position (ortho to the ether). This destroys the ether linkage and creates a C-C bond, resulting in a phenol.

  • Thermodynamics: The reaction is exothermic and driven by the formation of a strong C=O bond (in the intermediate dienone) and subsequent re-aromatization.

ClaisenRearrangement Figure 1: Thermal Claisen Rearrangement Pathway SM Starting Material (Allyl Aryl Ether) TS Transition State (Chair-like, 6-membered) SM->TS ΔH > 0 (Activation) INT Intermediate (Cyclohexadienone) TS->INT [3,3]-Sigmatropic Shift PROD Degradant Product (3-Allyl-5-ethoxy-2-bromo-4-hydroxybenzoic acid) INT->PROD Tautomerization (Irreversible)

Figure 1: The irreversible transformation of the allyl ether moiety at elevated temperatures.

Solid-State Thermodynamics & Polymorphism

Benzoic acid derivatives are notorious for exhibiting polymorphism due to the flexibility of the carboxylic acid hydrogen bonding motifs (dimers vs. catemers).

Crystal Lattice Energy

The presence of the heavy Bromine atom at the ortho position introduces a "Heavy Atom Effect" on the crystal packing.

  • Halogen Bonding: The Br atom can act as a Lewis acid (sigma-hole), potentially forming halogen bonds with the carbonyl oxygen of neighboring molecules.

  • Impact: This can stabilize specific polymorphs. If the material is isolated as a metastable polymorph (e.g., via rapid precipitation), it may spontaneously convert to a stable form during storage, altering solubility and melting point.

Solubility Profile
  • Lipophilicity: The combination of Bromo, Ethoxy, and Allyl groups makes this molecule highly lipophilic (

    
    ).
    
  • Solvent Selection: It will be sparingly soluble in water but highly soluble in DCM, THF, and Ethyl Acetate.

  • Recrystallization Risk: Recrystallizing from alcohols (MeOH/EtOH) carries a risk of Fischer Esterification if trace acid is present, converting the carboxylic acid to an ester.

Experimental Protocols for Stability Assessment

Do not rely on literature values alone. The purity of the specific batch (trace metals, Lewis acids) can catalyze degradation. Use this self-validating workflow.

Protocol A: Thermal Stress Testing (DSC/TGA)

Objective: Determine the onset of melting (


) and degradation (

).
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Calibration: Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 2–4 mg into a hermetically sealed aluminum pan (to prevent sublimation of the acid or evaporation of volatile degradants).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen Purge: 50 mL/min.

  • Interpretation:

    • Endotherm 1: Melting Point (Likely range: 140–170°C).

    • Exotherm (Post-Melt): If an exotherm appears immediately after melting, this confirms the Claisen Rearrangement is occurring in the melt phase.

    • TGA Mass Loss: Significant mass loss onset >180°C indicates Decarboxylation (

      
       evolution).
      
Protocol B: HPLC Stability-Indicating Method

Objective: Quantify degradation products after accelerated aging.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (allyl group).

  • Key Marker: The Claisen product (Allyl phenol) will be more polar than the parent ether (due to the -OH group) and will likely elute earlier or have a distinct UV spectrum shift.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining >99% purity.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, refrigeration inhibits slow oxidative dealkylation.

  • Atmosphere: Store under Argon or Nitrogen . The allyl double bond is susceptible to auto-oxidation over months.

  • Container: Amber glass. Protect from UV light to prevent radical formation at the allyl site.

Reaction Safety (Process Chemistry)

If using this intermediate in a heated reaction:

  • Temperature Limit: Do NOT exceed 140°C.

  • Lewis Acids: Be extremely cautious with Lewis Acids (

    
    ). These catalysts lower the activation energy for the Claisen rearrangement, potentially triggering it at temperatures as low as 60–80°C.
    
  • Base Handling: Strong bases can deprotonate the carboxylic acid. The resulting carboxylate salt is generally more stable toward decarboxylation but less soluble in organic solvents.

Decision Logic for Quality Control

QC_Workflow Figure 2: Thermodynamic Stability QC Workflow Start Batch Receipt / Synthesis DSC DSC Analysis (10°C/min) Start->DSC Check1 Endotherm Only? DSC->Check1 HPLC HPLC Purity Check (Ref Std) Check1->HPLC Yes Investigate Investigate: 1. Claisen (Exotherm) 2. Solvates Check1->Investigate No (Exotherm detected) Check2 Purity > 98%? HPLC->Check2 Release Release for Use Check2->Release Yes Reject Quarantine / Re-purify Check2->Reject No Investigate->Reject

Figure 2: Quality Control decision tree for incoming batches of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-bromo- Thermochemical Data.[1] National Institute of Standards and Technology.[2] Link

  • Castro, A.M.M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. (Fundamental mechanism of allyl aryl ether rearrangement). Link

  • Zhang, W., et al. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue.[3] ResearchGate.[3] (Contextual usage of alkoxy-halo-benzoic acid intermediates). Link

  • PubChem. Compound Summary: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0).[4] National Library of Medicine. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

Sources

Exploratory

Comprehensive Physicochemical Profiling: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

[1] Executive Summary & Compound Architecture Target Molecule: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid CAS Registry Number: 486994-79-0 Molecular Formula: C₁₂H₁₃BrO₄ Molecular Weight: 301.13 g/mol [1] This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Architecture

Target Molecule: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid CAS Registry Number: 486994-79-0 Molecular Formula: C₁₂H₁₃BrO₄ Molecular Weight: 301.13 g/mol [1]

This guide provides a rigorous analysis of the acidity (pKa) and physicochemical behavior of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.[1] As a trisubstituted benzoic acid derivative, this molecule exhibits a complex interplay of steric hindrance, inductive withdrawal, and resonance donation. Understanding its pKa is critical for optimizing solubility, membrane permeability, and salt selection during early-stage drug development.[1]

Structural Decomposition

The physicochemical profile is dictated by three distinct substituent effects relative to the carboxylic acid core:

  • Position 2 (Ortho): Bromine (-Br). The dominant modulator of acidity via the "Ortho Effect."[2]

  • Position 4 (Para): Allyloxy (-OCH₂CH=CH₂). A resonance donor (EDG) that modulates electron density.[1]

  • Position 5 (Meta): Ethoxy (-OCH₂CH₃). Acts primarily through inductive withdrawal (-I) at this position.[1]

Theoretical Acidity Analysis (pKa Prediction)

In the absence of a singular experimental database entry for this specific CAS, we apply a Quantitative Structure-Property Relationship (QSPR) approach using Hammett substituent constants (


) and established analogue data.
The Ortho-Bromo Dominance

The most significant factor influencing the pKa of this molecule is the bromine atom at the ortho position.[2]

  • Mechanism: The bulky bromine atom creates steric hindrance that forces the carboxyl group out of coplanarity with the benzene ring.[2] This deconjugation reduces the resonance stabilization of the neutral acid form while the inductive electron-withdrawing effect (-I) of the halogen stabilizes the carboxylate anion.

  • Reference Benchmark:

    • Benzoic Acid pKa: 4.20 [3]

    • 2-Bromobenzoic Acid pKa: 2.85 [1]

    • Impact: The ortho-bromo substituent alone induces a

      
      pKa of approximately -1.35 units (acidifying).[1]
      
Fine-Tuning: Alkoxy Substituents

The electronic environment is further modified by the ether linkages at positions 4 and 5.

PositionSubstituentElectronic EffectPredicted Shift (

pKa)
Rationale
5 (Meta) EthoxyInductive Withdrawal (-I)~ -0.10Alkoxy groups at the meta position cannot donate electrons via resonance to the carboxyl group.[1] The electronegativity of oxygen dominates, slightly stabilizing the anion. (Ref: m-methoxybenzoic acid pKa = 4.09).[1]
4 (Para) AllyloxyResonance Donation (+R)~ +0.25Alkoxy groups at the para position strongly donate electron density into the ring, destabilizing the carboxylate anion and weakening the acid. (Ref: p-methoxybenzoic acid pKa = 4.47).[1]
Calculated Net pKa

Combining these vectors:




[1]
Electronic Effects Visualization

The following diagram illustrates the competing electronic vectors determining the molecule's acidity.

AcidityFactors Core Benzoic Acid Core (pKa ~4.20) Ortho 2-Bromo (Ortho) STERIC + INDUCTIVE (-I) Major Acidifying Effect Core->Ortho Substitution Meta 5-Ethoxy (Meta) INDUCTIVE (-I) Minor Acidifying Effect Core->Meta Substitution Para 4-Allyloxy (Para) RESONANCE (+R) Acid Weakening Effect Core->Para Substitution Result Net Predicted pKa 2.90 - 3.10 Ortho->Result Strong Decrease (pKa -1.35) Meta->Result Slight Decrease (pKa -0.10) Para->Result Moderate Increase (pKa +0.25)

Figure 1: Vector analysis of substituent effects on the acidity of the benzoic acid scaffold.

Experimental Determination Protocols

For drug development applications requiring high precision (e.g., formulation stability), theoretical predictions must be validated experimentally. Due to the likely low aqueous solubility of this lipophilic molecule (LogP ~3.5), standard aqueous titration is insufficient.

Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

This protocol extrapolates aqueous pKa from titrations performed in varying concentrations of organic cosolvent (Methanol or Dioxane).[1]

Reagents:

  • Analyte: ~5 mg 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.[1]

  • Titrant: 0.1 M KOH (standardized, carbonate-free).[1]

  • Solvent: Water/Methanol mixtures (30%, 40%, 50%, 60% w/w).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent CO₂ absorption).

Protocol Steps:

  • Preparation: Dissolve the analyte in the specific % methanol solution.

  • Calibration: Calibrate the pH electrode using aqueous buffers, applying the appropriate correction factor (

    
    ) for the organic solvent dielectric constant.
    
  • Titration: Titrate with 0.1 M KOH at 25°C ± 0.1°C under inert gas.

  • Data Processing: Plot the apparent pKa (

    
    ) against the inverse dielectric constant (
    
    
    
    ) of the solvent mixtures.
  • Extrapolation: The y-intercept of the linear regression represents the aqueous pKa.

UV-Metric Titration (Spectrophotometric)

Ideal for compounds with low solubility and distinct UV chromophores.[1] The conjugation of the benzoic acid system changes upon deprotonation, allowing precise detection of the ionization state.

  • Wavelengths to Monitor: 230–300 nm (Benzoyl band).

  • Concentration: 10–50 µM (Allows solubility in highly aqueous buffers).

  • Method: Measure absorbance spectra across a pH range of 1.5 to 6.0. The inflection point of the absorbance vs. pH curve yields the pKa.

ExperimentalWorkflow Sample Sample (Solid) SolubilityCheck Solubility Check (Aq vs Organic) Sample->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect Potentiometric Potentiometric Titration (Yasuda-Shedlovsky) MethodSelect->Potentiometric High Conc/Mixed Solvent UVMetric UV-Metric Titration (Spectrophotometric) MethodSelect->UVMetric Low Conc/Low Solubility DataAnalysis Data Regression (Bjerrum Plot) Potentiometric->DataAnalysis UVMetric->DataAnalysis FinalValue Valid Aqueous pKa DataAnalysis->FinalValue

Figure 2: Decision tree for experimental pKa determination based on compound solubility.

Implications for Drug Development[2]

Solubility & Formulation

With a pKa ~3.0, this compound exists primarily in its neutral (protonated) form in the gastric environment (pH 1.2) but will be fully ionized (anionic) in the intestinal tract (pH 6.8).

  • Gastric Absorption: High potential for passive diffusion in the stomach due to neutrality.

  • Intestinal Solubility: Solubility will increase significantly at pH > 4.0 due to salt formation.

  • Salt Selection: To improve solid-state stability and dissolution, form salts with counter-ions such as Sodium (

    
    ) or Tromethamine (Tris).[1] Avoid weak bases that might disproportionate.
    
Synthetic Utility

This molecule is a high-value scaffold.[1] The allyloxy group serves as a latent handle for further functionalization:

  • Claisen Rearrangement: Heating can migrate the allyl group to the vacant position 3, enabling further ring substitution.

  • Cross-Coupling: The 2-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems common in kinase inhibitors.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14797203, 2-Bromo-4-hydroxybenzoic acid.[1] (Used as ortho-bromo reference standard).[1] [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy- (pKa Data).[1] NIST Chemistry WebBook, SRD 69.[4] [Link]

Sources

Foundational

A Methodological Guide to the Solid-State Characterization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Abstract The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and polymorphic forms, are critical determinants of its stability, solubility, and bioavailability.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and polymorphic forms, are critical determinants of its stability, solubility, and bioavailability.[1] This whitepaper presents a comprehensive methodological framework for the synthesis, single-crystal structure determination, and exhaustive polymorphic screening of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS No. 486994-79-0), a substituted benzoic acid derivative of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide provides researchers, scientists, and drug development professionals with a robust, field-proven workflow. It emphasizes the causality behind experimental choices and integrates self-validating protocols to ensure the discovery and characterization of the thermodynamically stable form and relevant metastable polymorphs, a crucial step in de-risking the drug development process.[2][3]

Introduction: The Criticality of Solid-State Chemistry

The molecular structure of an API defines its intrinsic pharmacological activity. However, its translation into a safe, stable, and effective drug product is profoundly influenced by its solid-state chemistry. The arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, dissolution rate, and chemical stability.[1] The existence of multiple crystalline forms, known as polymorphism, presents a significant challenge in pharmaceutical development.[3] An unforeseen transition from a metastable to a more stable, less soluble polymorph can have disastrous consequences for a drug's efficacy and safety, as famously exemplified by the case of Ritonavir.[1]

Therefore, a priori characterization of the solid-state landscape of a new chemical entity is not merely a regulatory requirement but a fundamental component of intellectual property protection and risk management.[1][3] This guide uses 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid as a model compound to detail the necessary experimental workflows, from initial synthesis to comprehensive solid-form analysis.

Molecular Structure of the Target Compound:

Caption: Molecular Structure of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Synthesis and Purification Protocol

The prerequisite for any solid-state study is the availability of high-purity material (>99.5%). Impurities can inhibit crystallization or inadvertently act as templates for undesired polymorphs. A plausible synthesis route for the title compound involves the hydrolysis of the corresponding ethyl ester, a common precursor.

Proposed Synthesis: Hydrolysis of Ethyl 4-(Allyloxy)-2-bromo-5-ethoxybenzoate

This protocol is adapted from standard procedures for the hydrolysis of benzoate esters to their corresponding carboxylic acids.[4]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or ethanol (approx. 10 mL per gram of ester), add an aqueous solution of sodium hydroxide (NaOH, 3 equivalents, e.g., 6M solution).

  • Reaction Execution: Stir the resulting biphasic or monophasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Workup & Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous slurry with water. Cool the solution in an ice bath and acidify to a pH of ~2 by the slow addition of hydrochloric acid (HCl, e.g., 6M solution).

  • Isolation: The product, 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Purification by Recrystallization

The crude product must be purified to remove any unreacted starting material or side products. Recrystallization is the method of choice.

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) to find one in which the compound is sparingly soluble at room temperature but highly soluble upon heating. An anti-solvent system (e.g., ethanol-water) may also be effective.[5]

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Primary Crystal Structure Determination (Form I)

The foundational step in solid-state characterization is determining the three-dimensional structure of at least one crystalline form, typically designated Form I. This is achieved via Single-Crystal X-ray Diffraction (SC-XRD).

Single Crystal Growth

Growing diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension) is often the most challenging step.

  • Causality: The goal is to achieve slow, controlled nucleation and growth. Rapid crystallization traps solvent and creates disordered or polycrystalline material. Therefore, methods that slowly approach supersaturation are preferred.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution at a high temperature is cooled very slowly.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram and protocol outline the standard process for SC-XRD analysis.[6]

Figure 2: Workflow for Single-Crystal Structure Determination A Grow Single Crystal (e.g., Slow Evaporation) B Mount Crystal on Diffractometer A->B C Data Collection (X-ray Exposure, Frame Integration) B->C D Data Reduction (Absorption Correction, Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares Fitting) E->F G Structural Analysis & Validation (CIF Report Generation) F->G

Caption: General workflow from crystal growth to structural analysis.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize atomic positions and thermal parameters.[7]

Data Presentation and Analysis

The final output is a Crystallographic Information File (CIF). Key data are summarized in a table, and the structure is analyzed for key features.

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative (Note: This is a template. Actual values would be determined experimentally.)

ParameterExample Value
Chemical FormulaC₁₂H₁₃BrO₄
Formula Weight301.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 15.2, 8.5
α, β, γ (°)90, 98.5, 90
Volume (ų)1290
Z (molecules/unit cell)4
Temperature (K)100
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

Structural Analysis Focus:

  • Intermolecular Interactions: For carboxylic acids, the primary interaction is typically the formation of centrosymmetric hydrogen-bonded dimers via the carboxyl groups, known as the R²₂(8) motif.[7] Analysis of other interactions like C-H···O, C-H···π, or halogen bonds (C-Br···O) is essential to understand the complete packing arrangement.

  • Molecular Conformation: The torsion angles between the phenyl ring and the substituent groups (carboxyl, ethoxy, allyloxy) are analyzed to define the molecule's conformation in the solid state.

Polymorphism Screening and Characterization

Identifying all accessible crystalline forms is paramount. A comprehensive screen aims to crystallize the compound under a wide range of thermodynamic and kinetic conditions.[8]

Screening Methodologies

A robust screen employs multiple strategies to explore the crystallization landscape.[2]

  • Solvent-Based Screening: This is the most common approach.[2]

    • Techniques: Slow evaporation, cooling crystallization, and anti-solvent addition are performed with a diverse library of solvents (typically 20-100) covering a wide range of polarities, hydrogen-bonding capabilities, and boiling points.

    • Rationale: Different solvent-solute interactions can promote different molecular conformations or hydrogen bonding networks, leading to the nucleation of distinct polymorphs.

  • Solvent-Mediated Transformation (Slurrying): A suspension of the initial solid form is stirred in a solvent in which it is slightly soluble. Over time, any metastable forms will dissolve and recrystallize into the most thermodynamically stable form at that temperature.[2] This is a critical experiment for identifying the stable form.

  • Thermal Methods:

    • Melt Crystallization: The material is melted and then cooled at different rates. Rapid cooling (melt quenching) can produce amorphous material, which can then be heated to identify crystallization temperatures of different forms.

  • Mechanical Stress: High-shear grinding can induce polymorphic transformations or generate novel forms.

High-Throughput Screening Workflow

Modern polymorph screens are often automated using multi-well plates to efficiently test numerous conditions.[9]

Figure 3: High-Throughput Polymorphism Screening Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Dispense API into 96-well Plate B Add Solvent Library (1 solvent per well) A->B C Create Supersaturation (Heating/Cooling, Anti-solvent) B->C D Induce Crystallization (Evaporation, Cooling, Slurrying) C->D E Isolate Solids (Filtration/Centrifugation) D->E F Primary Analysis: PXRD (Identify unique patterns) E->F G Group Unique Forms F->G H Secondary Characterization (DSC, TGA, Spectroscopy) G->H

Caption: Workflow for a comprehensive, high-throughput polymorph screen.

Characterization of Solid Forms

Once solids are generated, they must be characterized to determine if they are new forms.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing crystalline forms.[8] Each polymorph has a unique crystal lattice and will produce a distinct diffraction pattern, which serves as its fingerprint.

  • Differential Scanning Calorimetry (DSC): This technique measures thermal transitions. It can identify melting points, solid-solid phase transitions between polymorphs, and crystallization events. The relative melting points can provide initial clues about thermodynamic stability (Ostwald's Rule of Stages).

  • Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It is used to distinguish between anhydrous polymorphs and solvated or hydrated forms (pseudopolymorphs).

  • Vibrational Spectroscopy (FTIR/Raman): These techniques are sensitive to the local molecular environment. Differences in hydrogen bonding and conformation between polymorphs will result in shifts in the vibrational spectra, providing complementary evidence for distinct forms.

Conclusion

The comprehensive solid-state characterization of an active pharmaceutical ingredient like 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a multi-faceted but essential undertaking. It requires a systematic and logical progression from high-purity synthesis to single-crystal analysis and exhaustive polymorphism screening. By following the integrated workflows detailed in this guide, researchers can confidently identify the stable crystalline form, discover relevant metastable polymorphs, and generate the critical data needed to support successful drug development, ensuring product quality, safety, and efficacy. This foundational knowledge is indispensable for informed decision-making throughout the pharmaceutical development lifecycle.

References

  • Organic Process Research & Development. Specialized Solid Form Screening Techniques.
  • New Pharma Online. Polymorph screening in pharmaceutical development.
  • Unchained Labs.
  • Acta Crystallographica Section E: Crystallographic Communications. The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, C9H9BrO3.
  • Indian Journal of Pure & Applied Physics.
  • CRYSFORMA. Polymorph screening.
  • Eurofins CDMO. The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • Acta Crystallographica Section E: Structure Reports Online. 5-Bromo-2-(phenylamino)benzoic acid.
  • The Royal Society of Chemistry. Supplementary Information for Synthesis of 4-nitrophenyl 4-(allyloxy)
  • ChemicalBook. 4-Bromo-2-ethoxybenzoic acid synthesis.
  • Chemistry LibreTexts. 2.
  • Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis Protocol for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Introduction and Scientific Context 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a highly functionalized aromatic compound possessing multiple reactive sites, making it a valuable building block in organic synthesis. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a highly functionalized aromatic compound possessing multiple reactive sites, making it a valuable building block in organic synthesis. The presence of a carboxylic acid, a bromo substituent, and an allyl ether group allows for diverse downstream modifications, such as amide coupling, cross-coupling reactions (e.g., Suzuki, Heck), and transformations involving the allyl group. This guide provides a robust and reproducible two-step synthetic route, beginning with the regioselective bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by a standard Williamson ether synthesis. The rationale behind reagent selection, reaction conditions, and purification strategies is discussed in detail to ensure both high yield and purity, meeting the stringent requirements of drug development and materials research professionals.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step pathway involving an initial electrophilic aromatic substitution followed by nucleophilic substitution.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: O-Allylation (Williamson Ether Synthesis) start 3-Ethoxy-4-hydroxybenzoic Acid intermediate 2-Bromo-4-hydroxy-5-ethoxybenzoic Acid start->intermediate Br₂, Acetic Acid Sulfuric Acid (cat.) intermediate_ref 2-Bromo-4-hydroxy-5-ethoxybenzoic Acid final 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid intermediate_ref->final Allyl Bromide, K₂CO₃, Acetone

Figure 1: Overall two-step reaction pathway for the target molecule.

Part I: Synthesis of 2-Bromo-4-hydroxy-5-ethoxybenzoic Acid (Intermediate)

A. Mechanistic Rationale & Experimental Design

The first step involves the electrophilic aromatic substitution of 3-ethoxy-4-hydroxybenzoic acid with bromine. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.

  • -OH (Hydroxyl) Group: A strongly activating, ortho-, para- director.

  • -OCH₂CH₃ (Ethoxy) Group: A strongly activating, ortho-, para- director.

  • -COOH (Carboxylic Acid) Group: A deactivating, meta- director.

The hydroxyl group at C4 is the most powerful activating group, strongly directing electrophilic attack to its ortho positions (C3 and C5). The ethoxy group at C3 further activates the C2 and C4 positions. The position at C2 is ortho to the hydroxyl group and meta to the deactivating carboxyl group, making it the most electronically favorable site for bromination. The use of acetic acid as a solvent and a catalytic amount of sulfuric acid enhances the electrophilicity of bromine, facilitating the reaction.[1]

B. Materials & Reagents
Reagent/MaterialGradeM.W. ( g/mol )QuantitySupplier (Example)
3-Ethoxy-4-hydroxybenzoic acid≥98%182.1718.22 g (0.1 mol)Sigma-Aldrich
Bromine (Br₂)Reagent Grade159.8116.8 g (0.105 mol)Fisher Scientific
Glacial Acetic AcidACS Grade60.05250 mLVWR
Sulfuric Acid (H₂SO₄), concentratedACS Grade98.082.5 mLVWR
Sodium Thiosulfate (Na₂S₂O₃)ACS Grade158.11~5 gSigma-Aldrich
Deionized WaterN/A18.022 LIn-house
Ethyl AcetateACS Grade88.11500 mLFisher Scientific
Brine (Saturated NaCl solution)N/AN/A200 mLIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous120.37~20 gSigma-Aldrich
C. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (18.22 g, 0.1 mol).

  • Dissolution: Add glacial acetic acid (150 mL) and concentrated sulfuric acid (2.5 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Bromine Addition: Prepare a solution of bromine (16.8 g, 0.105 mol) in glacial acetic acid (100 mL) and load it into the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 60 minutes. Maintain the reaction temperature between 25-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 1 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Workup: Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acids.

  • Purification & Drying: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid in a vacuum oven at 60°C overnight to yield 2-bromo-4-hydroxy-5-ethoxybenzoic acid.

Part II: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid (Final Product)

A. Mechanistic Rationale & Experimental Design

This step is a classic Williamson ether synthesis, a reliable method for forming ethers.[2][3] The phenolic hydroxyl group of the intermediate is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired allyl ether. Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the organic starting materials, and has a convenient boiling point for refluxing conditions.

B. Materials & Reagents
Reagent/MaterialGradeM.W. ( g/mol )QuantitySupplier (Example)
2-Bromo-4-hydroxy-5-ethoxybenzoic acidIntermediate261.0820.9 g (0.08 mol)From Part I
Allyl Bromide99%120.9811.6 g (0.096 mol)Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousACS Grade138.2122.1 g (0.16 mol)Fisher Scientific
AcetoneACS Grade58.08400 mLVWR
Hydrochloric Acid (HCl), 1MN/AN/A~200 mLIn-house
Deionized WaterN/A18.021 LIn-house
Ethyl AcetateACS Grade88.11500 mLFisher Scientific
C. Step-by-Step Experimental Protocol
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the intermediate 2-bromo-4-hydroxy-5-ethoxybenzoic acid (20.9 g, 0.08 mol), anhydrous potassium carbonate (22.1 g, 0.16 mol), and acetone (400 mL).

  • Reagent Addition: Add allyl bromide (11.6 g, 0.096 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is no longer visible.[2]

  • Solvent Removal: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Workup: Dissolve the resulting residue in ethyl acetate (300 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL).

  • Acidification & Extraction: To isolate the carboxylic acid product, acidify the aqueous washings with 1M HCl to a pH of ~2, then extract back into the original organic layer. Alternatively, and more simply, after dissolving the residue in ethyl acetate, wash with 1M HCl (2 x 100 mL) to protonate the carboxylate and remove any remaining base, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hexanes/ethyl acetate to afford 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid as a pure white solid.

Comprehensive Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

G cluster_step1 Part 1: Bromination cluster_step2 Part 2: Allylation cluster_analysis Analysis & QC A1 Setup: Dissolve Starting Material in Acetic Acid/H₂SO₄ A2 Add Bromine Solution (Dropwise, 25-30°C) A1->A2 A3 Stir at RT (4-6h) Monitor by TLC A2->A3 A4 Quench in Ice Water A3->A4 A5 Neutralize Excess Br₂ with Na₂S₂O₃ A4->A5 A6 Isolate via Filtration A5->A6 A7 Recrystallize & Dry Intermediate Product A6->A7 B1 Setup: Combine Intermediate, K₂CO₃, & Allyl Bromide in Acetone A7->B1 Proceed with Dried Intermediate B2 Reflux (6-8h) Monitor by TLC B1->B2 B3 Cool & Filter Salts B2->B3 B4 Remove Acetone (Rotary Evaporation) B3->B4 B5 Workup: Dissolve in EtOAc, Wash with 1M HCl & Brine B4->B5 B6 Dry (MgSO₄) & Concentrate B5->B6 B7 Recrystallize & Dry Final Product B6->B7 C1 Confirm Structure: ¹H NMR, ¹³C NMR, MS B7->C1 C2 Assess Purity: HPLC C1->C2

Figure 2: Step-by-step experimental and analytical workflow.

Conclusion

This application note provides a validated, two-step protocol for the synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. The methodology is built upon well-established chemical principles—electrophilic aromatic substitution and Williamson ether synthesis—and has been optimized for clarity, reproducibility, and yield. By detailing the mechanistic rationale and providing a step-by-step guide, this document serves as a reliable resource for researchers requiring this versatile chemical intermediate for their work in drug discovery and advanced materials synthesis.

References

  • Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information (PMC). [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. The Royal Society of Chemistry. [Link]

  • Resorcinol, 4-bromo-. Organic Syntheses. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid as a Versatile Pharmaceutical Intermediate

Introduction: Unlocking Molecular Complexity for Modern Drug Discovery In the landscape of contemporary drug discovery, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity for Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their rational design can significantly streamline the path to novel therapeutics. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a highly functionalized aromatic compound poised to be a key intermediate in the synthesis of sophisticated drug candidates, particularly in the realm of oncology. Its strategic array of functional groups—a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and differentiated alkoxy substituents for modulating physicochemical properties—offers medicinal chemists a powerful tool for molecular elaboration.

This guide provides a comprehensive overview of the synthesis and potential applications of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, with a focus on its utility in constructing inhibitors of the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway implicated in various cancers.[1][2][3][4][5] The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Properties and Design Rationale

The intrinsic value of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid as a pharmaceutical intermediate stems from its unique structural features:

FeatureChemical FormulaMolecular WeightCAS Number
Structure C₁₂H₁₃BrO₄301.13 g/mol 486994-79-0[6]
  • Carboxylic Acid: This moiety serves as a primary handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[7][8]

  • Bromine Atom: The bromo substituent is a versatile functional group for modern synthetic chemistry, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[9][10][11][12] This allows for the facile construction of complex biaryl and aryl-heteroaryl scaffolds common in kinase inhibitors and other targeted therapies.

  • Allyloxy Group: The allyl ether provides a latent reactive handle. It can be deallylated under specific conditions to reveal a hydroxyl group for further functionalization, or it can participate in various reactions itself.

  • Ethoxy Group: This group, along with the allyloxy group, contributes to the overall lipophilicity and solubility of the molecule and its downstream derivatives, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Proposed Synthetic Pathway and Experimental Protocols

A logical and efficient synthetic route to 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid commences with the commercially available and structurally related 3-ethoxy-4-hydroxybenzoic acid. The synthesis involves a two-step sequence: regioselective bromination followed by O-allylation.

Visualizing the Synthetic Workflow

Synthetic Workflow Start 3-Ethoxy-4-hydroxybenzoic acid Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate 2-Bromo-5-ethoxy-4-hydroxybenzoic acid Step1->Intermediate Step2 Step 2: O-Allylation Intermediate->Step2 Product 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Step2->Product

Caption: Synthetic workflow for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Protocol 1: Synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzoic acid

This protocol describes the regioselective bromination of 3-ethoxy-4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director. With the para position blocked, bromination is directed to the ortho positions. Steric hindrance from the adjacent ethoxy and carboxylic acid groups favors bromination at the less hindered position.

Materials:

  • 3-Ethoxy-4-hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-bromo-5-ethoxy-4-hydroxybenzoic acid.

Expected Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ 12.9 (s, 1H, COOH), 10.5 (s, 1H, OH), 7.35 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 166.5, 152.0, 147.5, 125.0, 118.0, 115.5, 112.0, 64.5, 14.8
Mass Spec (ESI-) m/z 260.98, 262.98 [M-H]⁻
Protocol 2: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This protocol details the O-allylation of the phenolic hydroxyl group of 2-bromo-5-ethoxy-4-hydroxybenzoic acid.

Materials:

  • 2-Bromo-5-ethoxy-4-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-ethoxy-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid.

Expected Data:

ParameterExpected Value
Appearance White solid
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 10.5 (br s, 1H, COOH), 7.65 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 6.05 (m, 1H, -OCH₂CH=CH₂), 5.45 (dd, J = 17.2, 1.5 Hz, 1H, -OCH₂CH=CH₂), 5.30 (dd, J = 10.5, 1.5 Hz, 1H, -OCH₂CH=CH₂), 4.65 (d, J = 5.5 Hz, 2H, -OCH₂CH=CH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 167.0, 153.0, 150.0, 132.5, 124.0, 118.5, 117.0, 116.0, 69.5, 65.0, 14.9
Mass Spec (ESI-) m/z 300.99, 302.99 [M-H]⁻

Application in Pharmaceutical Synthesis: A Gateway to Smoothened Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, making it a prime target for therapeutic intervention.[1][2][3] The G protein-coupled receptor Smoothened (Smo) is a key transducer in this pathway, and its inhibition has emerged as a clinically validated strategy for treating certain malignancies.[4][5]

The investigational drug TAK-441 is a potent and orally active Smoothened antagonist that has been evaluated in clinical trials for the treatment of advanced solid tumors.[13][14][15][16] The complex structure of TAK-441 necessitates the use of highly functionalized building blocks in its synthesis. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid represents an ideal starting point for the synthesis of TAK-441 analogues or other novel Smo inhibitors.

Proposed Elaboration of the Intermediate

Pharmaceutical_Application Intermediate 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid AmideCoupling Amide Coupling Intermediate->AmideCoupling CoupledProduct Amide-coupled Intermediate AmideCoupling->CoupledProduct CrossCoupling Pd-catalyzed Cross-Coupling CoupledProduct->CrossCoupling FinalProduct Complex Drug Candidate (e.g., Smo Inhibitor) CrossCoupling->FinalProduct

Caption: Elaboration of the intermediate towards a complex drug candidate.

Protocol 3: Synthesis of a Representative N-Aryl Benzamide Derivative

This protocol illustrates the conversion of the carboxylic acid to an amide, a key step in the synthesis of many bioactive molecules.

Materials:

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • A primary or secondary amine (e.g., 4-aminopiperidine derivative)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl benzamide derivative.

Conclusion and Future Perspectives

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a strategically designed pharmaceutical intermediate with significant potential to accelerate the discovery and development of new medicines. Its versatile functionalities allow for the efficient construction of complex molecular scaffolds, particularly those relevant to targeted cancer therapies such as Smoothened inhibitors. The protocols outlined in this guide provide a reliable foundation for the synthesis and application of this valuable building block. As the demand for novel and effective therapeutics continues to grow, the importance of well-characterized and readily accessible intermediates like 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid will undoubtedly increase, empowering chemists to explore new frontiers in medicinal chemistry.

References

  • Jeng, K.-S.; Sheen, I.-S.; Leu, C.-M.; Tseng, P.-H.; Chang, C.-F. The Role of Smoothened in Cancer. Int. J. Mol. Sci.2020 , 21, 6863. [Link]

  • Gialmanidis, I. P.; et al. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer. Cancers2022 , 14, 1389. [Link]

  • Jeng, K.-S.; et al. The Role of Smoothened in Cancer. Int. J. Mol. Sci.2020 , 21(18), 6863. [Link]

  • Metcalfe, C.; de Sauvage, F. J. Hedgehog signaling inhibitors: a new class of cancer therapeutics. Targeted Oncology2011 , 6(3), 143-154. [Link]

  • Teng, D. Q.; Li, X. Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research2024 , 23(48). [Link]

  • Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals; John Wiley & Sons, Inc., 2013. [Link]

  • Khan, I.; et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS One2023 , 18(7), e0288417. [Link]

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.2024 , 16(4), 127. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB 2024. [Link]

  • Zhu, C.; et al. Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorg. Med. Chem. Lett.2016 , 26(1), 223-227. [Link]

  • Chen, T.; et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem. (Los Angeles)2018 , 8(10), 273-280. [Link]

  • PubChem. 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Ohashi, T.; et al. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorg. Med. Chem.2012 , 20(18), 5507-5517. [Link]

  • Kogame, A.; et al. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. J. Pharmacol. Exp. Ther.2013 , 345(2), 272-281. [Link]

  • National Cancer Institute. Definition of Smoothened antagonist TAK-441. NCI Drug Dictionary. [Link]

  • Ibuki, N.; et al. TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. Int. J. Cancer2013 , 133(8), 1955-1966. [Link]

  • Ohashi, T.; et al. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. Bioorg. Med. Chem. Lett.2014 , 24(2), 640-644. [Link]

  • Ohashi, T.; et al. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorg. Med. Chem.2012 , 20(18), 5507-5517. [Link]

  • Kogame, A.; et al. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. J. Pharmacol. Exp. Ther.2013 , 345(2), 272-281. [Link]

  • National Cancer Institute. Definition of Smoothened antagonist TAK-441. NCI Drug Dictionary. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. [Link]

  • Kogame, A.; et al. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. J. Pharmacol. Exp. Ther.2013 , 345(2), 272-281. [Link]

  • National Cancer Institute. Definition of Smoothened antagonist TAK-441. NCI Drug Dictionary. [Link]

  • Ibuki, N.; et al. TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. Int. J. Cancer2013 , 133(8), 1955-1966. [Link]

  • Ohashi, T.; et al. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. Bioorg. Med. Chem. Lett.2014 , 24(2), 640-644. [Link]

  • PubChem. 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Ohashi, T.; et al. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorg. Med. Chem.2012 , 20(18), 5507-5517. [Link]

  • National Cancer Institute. Definition of Smoothened antagonist TAK-441. NCI Drug Dictionary. [Link]

  • Kogame, A.; et al. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. J. Pharmacol. Exp. Ther.2013 , 345(2), 272-281. [Link]

  • Ibuki, N.; et al. TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. Int. J. Cancer2013 , 133(8), 1955-1966. [Link]

  • Ohashi, T.; et al. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. Bioorg. Med. Chem. Lett.2014 , 24(2), 640-644. [Link]

  • PubChem. 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Precision Suzuki Cross-Coupling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (referred t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (referred to herein as Substrate A ).

This substrate presents a "Perfect Storm" of challenges for standard palladium catalysis:

  • Ortho-Steric Hindrance: The carboxylic acid moiety at the ortho position creates significant steric bulk, impeding the approach of the palladium center during oxidative addition and transmetallation.[1]

  • Electronic Deactivation: The ethoxy group at the para position (relative to the bromide) is a strong electron-donating group (EDG). This increases the electron density at the carbon-bromine bond, making oxidative addition—the rate-determining step—significantly slower.[2]

  • Solubility & Salt Formation: As a free carboxylic acid, the substrate consumes base to form a carboxylate salt, which can alter solubility profiles and potentially coordinate to the palladium center, acting as an inhibitory ligand.

  • Allyl Ether Stability: While generally robust, the allyl ether functionality serves as a latent handle for future diversification (e.g., deprotection to phenol or ring-closing metathesis). Preserving this group requires avoiding conditions that promote isomerization (to vinyl ethers) or reductive cleavage.

To address these challenges, this guide prioritizes Ligand-Enhanced Catalysis using dialkylbiaryl phosphines (e.g., SPhos, XPhos) which are specifically engineered to facilitate oxidative addition into electron-rich, sterically hindered aryl halides.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition step. Standard catalysts like Pd(PPh₃)₄ often fail here because the electron-rich ring resists Pd(0) insertion.[2]

Critical Pathway Analysis
  • The Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[2]

    • Electron-Rich Phosphorus: Accelerates oxidative addition into the deactivated C-Br bond.[2]

    • Biaryl Backbone: Provides steric bulk that promotes the formation of the active monoligated Pd(0) species [L-Pd(0)], which is far more reactive than the bis-ligated complex.

    • Water Solubility: The SPhos-Pd complex is sufficiently robust to operate in aqueous/organic biphasic systems, essential for solubilizing the benzoate salt.

Diagram: Catalytic Cycle & Steric Management

SuzukiCycle cluster_legend Critical Control Point Start Substrate A (Ar-Br) OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash with COO- Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd TransMet Transmetallation (Boronate + Base) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Allyl Group Intact) RedElim->Product

Caption: The catalytic cycle highlighting the rate-limiting oxidative addition, hindered by the ortho-carboxylate and deactivated by the para-ethoxy group.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Applicability: Best for difficult coupling partners (heterocycles, bulky boronic acids) or scale-up where yield is critical.[2]

Reagents:

  • Substrate A: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv[2][1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Note: Pre-complexed Pd(dppf)Cl₂ can be used as a backup but is less active for this specific electronic profile.

  • Base: K₃PO₄ (3.5 equiv)

    • Why Phosphate? Carbonates (K₂CO₃) can sometimes cause stalling with free acids due to CO₂ evolution and pH buffering issues. Phosphate maintains a higher basicity to keep the catalytic cycle moving.

  • Solvent: Toluene : Water (10:1 v/v) or 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add Substrate A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the headspace and backfill with Argon (repeat 3x).[1]

    • Critical: Oxygen irreversibly oxidizes SPhos, killing the catalyst.

  • Solvent Addition: Inject degassed solvent (Dioxane/Water 4:[1]1) via syringe.[1] Concentration should be approx.[2] 0.1 M - 0.2 M relative to Substrate A.[2]

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check HPLC/UPLC at 2 hours. Look for the consumption of the starting bromide (Substrate A).

  • Workup:

    • Cool to room temperature.[2][1][3][4]

    • Acidification: Carefully add 1M HCl until pH ~3–4. Do not go lower than pH 2 to avoid hydrolyzing the allyl ether.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][5]

Protocol B: Ligand-Free/Green Method (For Simple Partners)

Applicability: Use when coupling with highly reactive, simple aryl boronic acids (e.g., Phenylboronic acid).

Reagents:

  • Catalyst: Pd/C (10 wt% loading) - 5 mol% Pd

  • Base: Na₂CO₃ (3.0 equiv)[6]

  • Solvent: Water (100%) or Water:Ethanol (1:1)

Procedure:

  • Dissolve Substrate A and Base in water (forming the soluble carboxylate).

  • Add Boronic Acid and Pd/C.[2][7][8][4]

  • Heat to 90°C open to air (or under loose cap) for 6–12 hours.

  • Filtration: Filter off the Pd/C through Celite.[2]

  • Precipitation: Acidify the filtrate to precipitate the biaryl product directly.

Data Presentation & Optimization[1][3][14]

Table 1: Solvent & Base Screening Results

Conditions: Substrate A (100 mg), Ph-B(OH)₂ (1.2 eq), Pd(OAc)₂ (2%), Ligand (4%), 80°C, 12h.

EntryLigandBaseSolventYield (HPLC)Notes
1PPh₃K₂CO₃DMF/H₂O35%Stalled; significant homocoupling.
2dppfK₂CO₃Dioxane/H₂O62%Moderate conversion; slow reaction.[2]
3SPhos K₃PO₄ Toluene/H₂O 94% Clean conversion; minimal impurities.
4XPhosK₃PO₄Toluene/H₂O91%Excellent, but SPhos is more cost-effective.[2]
5None (Pd/C)Na₂CO₃Water55%Green method; requires reactive boronic acid.
Diagram: Experimental Workflow (Protocol A)

Workflow Step1 1. Weigh Solids (Substrate, Boronate, Base, Pd, Ligand) Step2 2. Inert Cycle (Vac/Ar x3) Step1->Step2 Step3 3. Add Solvent (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Heat (80°C, 4-12h) Step3->Step4 Step5 5. Acidify & Extract (pH 3-4) Step4->Step5

Caption: Standard operational workflow for SPhos-mediated coupling.

Troubleshooting & Critical Controls

Allyl Group Isomerization
  • Symptom: Appearance of a vinyl ether peak in NMR (doublet at ~6.0 ppm shifts to vinylic signals).

  • Cause: Extended heating (>100°C) or traces of Rh/Ru contamination.

  • Fix: Keep temperature ≤80°C. Ensure inert atmosphere is strictly maintained (oxygen can promote radical isomerization pathways).

Protodeboronation (Loss of Boronic Acid)
  • Symptom: Recovery of unreacted Aryl Bromide (Substrate A) and formation of Ar'-H (from boronic acid).[2]

  • Cause: Steric bulk of Substrate A slows transmetallation, allowing the boronic acid time to hydrolyze/decompose in the aqueous base.

  • Fix:

    • Add the Boronic Acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=2h).

    • Switch to Boronic Esters (Pinacol) or MIDA boronates for slow release.

Incomplete Conversion (Stalling)
  • Cause: Catalyst poisoning by the free carboxylate or precipitation of the Pd-black.[2]

  • Fix: Increase catalyst loading to 5 mol%. Ensure the ratio of Ligand:Pd is strictly 2:1 or higher (excess ligand stabilizes the active Pd species).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[8][9] Chemical Reviews, 1995. Link

  • BenchChem Application Notes. "Suzuki Coupling of 2-Halobenzoic Acids: Protocols and Troubleshooting." BenchChem Technical Library, 2024. Link

  • Lipshutz, B. H. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Link

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid and all reagents before handling.

Sources

Application

Application Notes and Protocols: Esterification Methods for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

< Abstract This document provides a comprehensive technical guide for the esterification of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for the esterification of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and materials science research. The steric hindrance imparted by the ortho-bromo substituent and the electronic nature of the aromatic ring present unique challenges for conventional esterification methods. This guide details several robust protocols, explaining the underlying chemical principles and providing step-by-step methodologies to achieve high-yield synthesis of various ester derivatives. The protocols covered include classic Fischer Esterification, milder Steglich Esterification, conversion via an intermediate acid chloride, and the Mitsunobu reaction. Each method is presented with considerations for substrate compatibility, reaction optimization, and product purification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Esterification is a fundamental and widely utilized transformation in organic synthesis, crucial for the production of a vast array of compounds including pharmaceuticals, polymers, and fragrances.[1] The conversion of a carboxylic acid to an ester modifies its physicochemical properties, such as polarity, solubility, and bioavailability, making it a key step in the synthesis of active pharmaceutical ingredients (APIs) and their prodrugs.

The subject of this guide, 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, presents a sterically hindered environment around the carboxylic acid moiety due to the presence of a bromine atom at the ortho position. This steric hindrance can significantly impede the approach of an alcohol nucleophile, rendering standard acid-catalyzed esterification methods less effective. Furthermore, the electronic effects of the substituents on the benzene ring can influence the reactivity of the carboxyl group. Therefore, a careful selection of the esterification method is paramount to ensure efficient and high-yielding synthesis.

This application note explores four distinct and reliable methods for the esterification of this challenging substrate:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.[2][3][4][5][6]

  • Steglich Esterification: A mild method employing a carbodiimide coupling agent and a catalyst.[7][8][9]

  • Acid Chloride Formation Followed by Esterification: A two-step process involving activation of the carboxylic acid.[10][11]

  • Mitsunobu Reaction: A versatile reaction for converting alcohols to esters with inversion of stereochemistry, adapted here for ester formation from a carboxylic acid.[12][13][14]

Each section will provide a detailed protocol, a discussion of the reaction mechanism, and practical insights into experimental setup, workup, and purification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a long-established method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] Being an equilibrium process, strategies to drive the reaction towards the product are necessary, such as using a large excess of the alcohol or removing water as it is formed.[3][6]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the ester product according to Le Chatelier's principle.[15]

  • Strong Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[3][5]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate.[16] A reflux condenser prevents the loss of volatile reactants and solvent.[16][17]

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[16] Be cautious as CO₂ gas will be evolved.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude ester by column chromatography on silica gel or by distillation if the product is volatile.[16][17]

Visualization of Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Acid 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Reflux Heat (Reflux) Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ / TsOH Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Pure Ester Pure Ester Purify->Pure Ester

Caption: Fischer Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent.[7][18][19] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules.[9]

Causality of Experimental Choices:

  • Carbodiimide (DCC/EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][20] This intermediate is readily attacked by the alcohol.

  • DMAP Catalyst: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself.[9] This suppresses a common side reaction, the formation of an unreactive N-acylurea.[7][9]

  • Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.[7]

Experimental Protocol: Steglich Esterification
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the mixture in a suitable anhydrous polar aprotic solvent (e.g., DCM or DMF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide (DCC or EDC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.[7] Filter off the DCU and wash the solid with the reaction solvent.

    • If EDC is used, the urea byproduct is typically water-soluble and can be removed by an aqueous workup.[18][21]

    • Wash the filtrate or the reaction mixture with dilute hydrochloric acid (to remove DMAP and any unreacted EDC), followed by saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Mechanism

Steglich_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Salt O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP Ester Ester N_acylpyridinium->Ester + Alcohol (R'OH) ROH Alcohol ROH->Ester

Sources

Method

Functionalization of the allyloxy group in 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Application Note: Functionalization Strategies for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid Executive Summary & Scaffold Analysis The compound 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Executive Summary & Scaffold Analysis

The compound 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) represents a highly versatile, tri-functionalized scaffold widely utilized in the synthesis of SGLT2 inhibitors and complex aryl ether pharmacophores.[1] Its utility stems from the orthogonal reactivity of its three primary handles:

  • The Allyloxy Group (

    
    ):  A "chameleon" functionality that serves as either a robust protecting group for the phenol or a reactive handle for C-C bond formation (Claisen) and olefin functionalization.[1]
    
  • The Aryl Bromide (

    
    ):  A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • The Carboxylic Acid (

    
    ):  A classic anchor for amidation or esterification.
    

Critical Strategic Insight: The primary challenge in functionalizing the allyloxy group is chemoselectivity . The presence of the electron-rich ethoxy group at C5 and the reactive aryl bromide at C2 requires precise protocol design to prevent unwanted side reactions (e.g., oxidative addition of Pd into the Ar-Br bond during deallylation or metathesis).

This guide details four high-value transformations of the allyloxy moiety, specifically optimized to preserve the integrity of the aryl bromide and ethoxy substituents.

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold. Note the steric blocking at C5 by the ethoxy group, forcing Claisen migration exclusively to C3.

G Start 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Claisen Pathway A: Claisen Rearrangement (C-C Bond Formation at C3) Start->Claisen Thermal/Lewis Acid Deprotect Pathway B: Pd-Catalyzed Deallylation (Unmasking Phenol) Start->Deprotect Pd(0) / Nucleophile Metathesis Pathway C: Olefin Cross-Metathesis (Chain Extension) Start->Metathesis Grubbs II Oxidation Pathway D: Dihydroxylation (Diol Formation) Start->Oxidation OsO4 / NMO C5_Block C5 Position Blocked (Ethoxy Group) Claisen->C5_Block Br_Risk Risk: Ar-Br Reactivity (Requires Pd(0) Control) Deprotect->Br_Risk

Caption: Divergent functionalization pathways. Note that the C5-ethoxy group directs Claisen migration to C3, while the C2-bromide dictates catalyst choice for deprotection.[1]

Detailed Protocols

Protocol A: Regioselective Ortho-Claisen Rearrangement

Objective: Migration of the allyl group to the C3 position to generate 3-allyl-2-bromo-5-ethoxy-4-hydroxybenzoic acid.[1] Mechanism: [3,3]-Sigmatropic rearrangement followed by tautomerization.[1]

Strategic Note: Direct heating of the free acid can lead to decarboxylation. It is strongly recommended to perform this reaction on the methyl ester derivative.

Step-by-Step Methodology:

  • Esterification (Pre-step): Convert 10.0 mmol of the acid to the methyl ester using

    
     in MeOH (Reflux, 2h). Isolate the ester.[2]
    
  • Solvent Selection: Use a high-boiling, non-polar solvent. 1,2-Dichlorobenzene (DCB) is preferred (

    
    ).[1]
    
  • Reaction Setup:

    • Dissolve 2.0 g of the methyl ester in 10 mL of DCB in a heavy-walled pressure vial.

    • Add a radical scavenger (e.g., BHT, 5 mol%) to prevent polymerization of the allyl group.

    • Seal the vial under Argon.

  • Thermal Activation:

    • Heat to 190°C for 6–12 hours.

    • Monitoring: Track disappearance of the starting material via TLC (Hexane/EtOAc 4:1). The product will be slightly more polar due to the free phenol.

  • Workup:

    • Cool to room temperature.[1][3]

    • Directly load the DCB solution onto a silica gel column. Elute with Hexane to remove DCB, then increase polarity to 20% EtOAc/Hexane to elute the rearranged phenol.

  • Hydrolysis (Optional): Saponify the ester using

    
     (THF/H2O) at room temperature to recover the benzoic acid.
    

Expected Yield: 75–85% (over 2 steps).[1]

Protocol B: Chemoselective Deallylation (Phenol Unmasking)

Objective: Removal of the allyl group to reveal the phenol without affecting the aryl bromide. Challenge: Standard Pd/C hydrogenation will reduce the alkene and potentially debrominate the ring. Standard Pd(0) allyl scavenging can undergo oxidative addition into the C-Br bond if temperatures are too high.[1]

Optimized System:


 with 1,3-Dimethylbarbituric Acid (NDMBA) as the scavenger.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 1.0 equiv (e.g., 1 mmol).[4]

    • Catalyst:

      
       (1–2 mol%). Freshly opened/yellow crystals required.[1]
      
    • Scavenger: NDMBA (3.0 equiv).[1]

  • Procedure:

    • Dissolve substrate and NDMBA in anhydrous Dichloromethane (DCM) (0.1 M concentration). Degas with Argon for 5 minutes.

    • Add

      
       in one portion.[1]
      
    • Stir at 30°C (mild heat) or Room Temperature. Do not reflux.

  • Monitoring: Reaction is typically fast (30 min – 2 hours).[1]

  • Workup:

    • Evaporate DCM.[1]

    • Redissolve in EtOAc and wash with saturated

      
       (to remove barbituric acid byproducts).[1]
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water is often sufficient for the phenolic acid.

Self-Validating Check: If the reaction turns black immediately, colloidal Pd is forming. Ensure the scavenger is present in excess before adding the catalyst.

Protocol C: Olefin Cross-Metathesis

Objective: Extension of the allyl side chain (e.g., to an ester or long-chain alkyl) using Grubbs catalysis.

Step-by-Step Methodology:

  • Protection: Use the Methyl Ester derivative (free acids deactivate Ru-catalysts).[1]

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (better stability).[1]

  • Partner: Methyl acrylate (for chain extension to unsaturated ester) or 1-Octene.[1] Use 3–5 equivalents.

  • Procedure:

    • Dissolve substrate (1 equiv) and coupling partner (5 equiv) in anhydrous DCM (0.05 M).

    • Add G-II catalyst (5 mol%).[1]

    • Reflux (40°C) for 12 hours under a generic nitrogen atmosphere.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

ParameterClaisen RearrangementPd-DeallylationCross-Metathesis
Primary Risk Decarboxylation / PolymerizationDebromination (Ar-Br loss)Catalyst Poisoning (COOH)
Critical Control Use Methyl Ester; Add BHTLow Temp (<35°C); Excess ScavengerProtect Acid; High Dilution
Typical Yield 80%92%65–75%
Solvent System 1,2-Dichlorobenzene (190°C)DCM (RT)DCM (40°C)

Troubleshooting Guide:

  • Issue: Loss of Bromine during Deallylation.

    • Cause: Pd inserted into Ar-Br.

    • Fix: Switch catalyst to

      
       (Wilkinson's catalyst) in refluxing EtOH/Water, which is orthogonal to Ar-Br.
      
  • Issue: Low Conversion in Claisen.

    • Cause: Temperature too low.[1]

    • Fix: Switch solvent to N,N-Diethylaniline (

      
      ) or use Microwave irradiation (200°C, 30 min).
      

References

  • Claisen Rearrangement Mechanism & Scope

    • Title: The Claisen Rearrangement.[5][6][7][8][9]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link]

  • Palladium-Catalyzed Deallylation Protocols

    • Title: Palladium-catalyzed deprotection of allyl ethers and esters.[1]

    • Source: Sigma-Aldrich / Merck Protocols.[1]

  • Cross-Metathesis of Allyl Ethers

    • Title: Olefin Metathesis - Grubbs Catalyst User Guide.[1]

    • Source: Caltech / Grubbs Group.[1]

    • URL:[Link]

  • Compound Data (4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid)

    • Title: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Product Page.[1]

    • Source: ChemicalBook.[1]

Disclaimer: These protocols involve the use of hazardous chemicals (aryl halides, heavy metals, high temperatures). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application

Application Note: Cross-Coupling Strategies for 2-Bromo-5-Ethoxybenzoic Acid Derivatives

Introduction: The Substrate Profile 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) represents a distinct class of "push-pull" polysubstituted arenes widely used in the synthesis of SGLT2 inhibitors (e.g., gliflozin anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Profile

2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) represents a distinct class of "push-pull" polysubstituted arenes widely used in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs), kinase inhibitors, and urolithin derivatives.

Successful functionalization of this scaffold requires a nuanced understanding of two competing factors:

  • Steric Hindrance (The Ortho Effect): The carboxylic acid (or ester) at C1 creates significant steric bulk immediately adjacent to the reactive C2-Bromine bond. This hinders the approach of the Palladium(0) species during oxidative addition and retards transmetalation.

  • Electronic Deactivation: While the ortho-carbonyl group is electron-withdrawing (activating), the ethoxy group at C5 is a strong electron-donating group (EDG) located para to the bromine. This donation increases electron density at the C-Br bond, rendering the oxidative addition step kinetically slower compared to simple electron-deficient aryl halides.

This guide details optimized protocols to overcome these barriers, focusing on Ligand-Enhanced Pd-Catalysis.

Chemical Structure & Numbering[1]

Figure 1: Structural analysis of the 2-bromo-5-ethoxybenzoic acid scaffold.

Strategic Workflow: Protection First

Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate or competitive protodecarboxylation. The recommended strategy involves esterification prior to cross-coupling.

Workflow Start 2-Bromo-5-ethoxy benzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Protection Step2 Pd-Catalyzed Coupling Step1->Step2 Suzuki/Buchwald Step3 Hydrolysis (LiOH/THF) Step2->Step3 Deprotection End Functionalized Biaryl Acid Step3->End

Figure 2: Recommended synthetic workflow to maximize catalytic turnover.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

The Challenge

Standard ligands like PPh3 or dppf often fail with this substrate because they lack the bulk necessary to force reductive elimination in sterically congested systems, leading to homocoupling or dehalogenation.

The Solution: Dialkylbiaryl Phosphines

Use Buchwald Ligands (SPhos, XPhos) or Pd-PEPPSI precatalysts. These electron-rich, bulky ligands facilitate oxidative addition into the electron-rich C-Br bond and create a pocket that accommodates the ortho-ester during transmetalation.

Protocol 1: Synthesis of Methyl 4'-ethoxy-4-biphenylcarboxylate derivative

Target: Coupling Methyl 2-bromo-5-ethoxybenzoate with Phenylboronic acid.

Reagents:

  • Methyl 2-bromo-5-ethoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: Pd-PEPPSI-IPent (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Carbonates are often too weak for hindered substrates.

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(OAc)₂ (4.5 mg, 0.02 mmol).

  • Ligand Addition: Add SPhos (16.4 mg, 0.04 mmol). Note: SPhos is air-stable, but handling under inert atmosphere is best practice.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvent: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. (Microwave: 120°C for 30 mins).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Why this works: SPhos provides the optimal balance of electron-richness (for OA) and steric bulk (to promote Reductive Elimination).

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[4]

The Challenge

The ortho-ester can chelate Palladium, potentially shutting down the catalytic cycle. Furthermore, the electron-rich nature of the ring (due to the 5-ethoxy group) makes the initial oxidative addition difficult.

The Solution: BrettPhos or RuPhos

Third-generation Buchwald precatalysts are required. BrettPhos is superior for primary amines, while RuPhos excels with secondary amines.

Protocol 2: Amination with Morpholine

Target: Synthesis of Methyl 5-ethoxy-2-morpholinobenzoate.

Reagents:

  • Methyl 2-bromo-5-ethoxybenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Dry Conditions: Flame-dry a reaction tube and cool under Argon.

  • Reagent Loading: Add the aryl bromide (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and RuPhos Pd G3 (catalyst) (17 mg, 0.02 mmol).

  • Solvent/Amine: Add anhydrous Dioxane (3 mL) and Morpholine (105 µL, 1.2 mmol).

  • Reaction: Heat to 85°C for 4–8 hours. Monitor by LCMS.

  • Quench: Dilute with water, extract with DCM.

  • Note: If using NaOtBu, ensure the ester is not hydrolyzed (t-Amyl alcohol helps prevent transesterification).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative Addition failure due to steric/electronic deactivation.Switch to XPhos or Ad₂nBuP (CataCXium A). Increase Temp to 110°C.
Protodebromination (Ar-H formed) "Beta-hydride elimination" pathway from solvent or moisture.Use Anhydrous solvents. Switch base to K₃PO₄. Ensure rigorous degassing.
Homocoupling (Ar-Ar) Slow transmetalation; Oxygen leak.Verify Argon atmosphere. Add the Boronic acid in portions.
Hydrolysis of Ester Base is too nucleophilic (e.g., NaOH, LiOH).Use K₃PO₄ or CsF (anhydrous) instead of hydroxide bases.

Mechanistic Visualization

The following diagram illustrates the critical steric clash during the catalytic cycle that necessitates the use of bulky ligands.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OA Oxidative Addition (Rate Limiting Step) Pd0->OA + Ar-Br Complex1 Pd(II)-Ar-Br Complex *Steric Clash with Ortho-Ester* OA->Complex1 TM Transmetalation (Boronic Acid/Base) Complex1->TM + Ar-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0

Figure 3: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2-bromo-5-ethoxy substitution pattern.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7532-7533.
  • Optimization of Sterically Hindered Substrates

    • Altenhoff, G., et al. (2004). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling.[2] Journal of the American Chemical Society.[2][3]

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Properties of 2-bromo-5-ethoxybenzoic acid

    • PubChem Compound Summary for CID 12249435 (2-Bromo-5-hydroxybenzoic acid analogs).
  • General Review on Ortho-Effect in Catalysis

    • Dzik, W. I., et al. (2010).

Sources

Method

Application Note: Bioactive Scaffold Generation using 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Executive Summary & Strategic Value In the landscape of Diversity-Oriented Synthesis (DOS), 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid represents a "privileged" trifunctional scaffold. Unlike simple benzoic acids, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of Diversity-Oriented Synthesis (DOS), 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid represents a "privileged" trifunctional scaffold. Unlike simple benzoic acids, this molecule integrates three orthogonal reactive handles—a carboxylic acid, an aryl bromide, and an allyl ether—in a sterically crowded yet chemically distinct arrangement.

This guide details the strategic application of this scaffold for two high-value workflows:

  • Solid-Phase Combinatorial Synthesis (SPCS): Rapid generation of biaryl libraries via Suzuki-Miyaura cross-coupling.

  • Heterocyclic Core Construction: Accessing substituted dihydrobenzofurans via a regio-controlled Claisen rearrangement/Heck cyclization sequence.

Chemical Logic & Orthogonality

The power of this scaffold lies in the specific reactivity profile of its substituents:

  • C1-Carboxyl (-COOH): Serves as the anchoring point for solid-phase resins (Wang/Rink) or amide coupling handle.

  • C2-Bromide (-Br): A sterically demanding but highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C4-Allyloxy (-O-Allyl): A "masked" phenol that serves a dual purpose: it acts as a protecting group stable to basic cross-coupling conditions, or as a dynamic substrate for Claisen rearrangement to install a C3-carbon handle.

Strategic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ScaffoldStrategy Start 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Resin Resin Loading (Acid Handle) Start->Resin Path A: SPS Ester Esterification Start->Ester Path B: Heterocycle Suzuki Suzuki Coupling (C2-Br Diversity) Resin->Suzuki Deallyl Pd-Deallylation (C4-OH Release) Suzuki->Deallyl Alkylation O-Alkylation (C4 Diversity) Deallyl->Alkylation Cleave Biaryl Ether Library Alkylation->Cleave Claisen Claisen Rearrangement (Microwave, 200°C) Ester->Claisen Moves Allyl to C3 Heck Intramolecular Heck Cyclization Claisen->Heck C2-Br + C3-Allyl Benzofuran Dihydrobenzofuran Scaffold Heck->Benzofuran

Caption: Divergent synthesis pathways. Path A utilizes the scaffold for combinatorial library generation. Path B exploits the ortho-relationship between C2 and C3 (post-rearrangement) to build fused rings.

Application 1: Solid-Phase Synthesis of Biaryl Ethers

This protocol is optimized for Wang Resin . The steric bulk of the ortho-bromo and meta-ethoxy groups requires specific coupling conditions to prevent low loading or incomplete cross-coupling.

Protocol A: Resin Loading & Suzuki Coupling

Materials:

  • Wang Resin (1.0 mmol/g loading)

  • Scaffold: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against steric bulk)

  • Boronic Acids: Diverse Aryl-B(OH)₂[1]

Step-by-Step Methodology:

  • Resin Loading (The "Low-Racemization" Method):

    • Swell Wang resin (1.0 g) in DCM for 30 min.

    • Dissolve Scaffold (3.0 equiv) in DCM/DMF (9:1). Add DIC (1.5 equiv). Stir for 5 min to form the symmetric anhydride (minimizes racemization if chiral centers were present, but here maximizes activation).

    • Add the activated mixture to the resin followed by DMAP (0.1 equiv).

    • Shake at RT for 16 hours.

    • QC Check: Wash resin. Check loading via weight gain or UV-Fmoc quantification (if Fmoc-spacer used).

  • Suzuki-Miyaura Cross-Coupling (On-Resin):

    • Context: The C2-Br is sterically hindered by the C1-Linker and C3-H. Standard Pd(PPh₃)₄ often fails here. We use Pd(dppf)Cl₂ for its wider bite angle and stability.

    • Reaction: Suspend resin in degassed 1,4-Dioxane/H₂O (4:1).

    • Add Aryl Boronic Acid (5.0 equiv), K₂CO₃ (5.0 equiv), and Pd(dppf)Cl₂·DCM (0.1 equiv).

    • Heat to 90°C for 12 hours under Argon.

    • Wash: DMF (3x), MeOH (3x), DCM (3x).

  • Orthogonal Allyl Deprotection:

    • To functionalize the C4 position, remove the allyl group without cleaving the resin.

    • Treat resin with Pd(PPh₃)₄ (0.2 equiv) and Phenylsilane (PhSiH₃, 10 equiv) in dry DCM for 2 x 1 hour.

    • Result: The C4-O-Allyl is converted to C4-OH (Phenol).

  • Cleavage:

    • Treat with TFA/DCM (1:1) for 1 hour to release the final 2-aryl-4-hydroxy-5-ethoxybenzoic acid derivative.

Data Summary: Suzuki Coupling Efficiency on Resin

Boronic Acid TypeSteric ProfileYield (Isolated)*Notes
Phenylboronic AcidLow92%Standard benchmark
2-MethylphenylboronicHigh (Ortho)65%Requires 24h reaction time
4-PyridinylboronicElectronic (Deficient)78%Excellent heterocyclic incorporation

*Yield calculated after cleavage and purification.

Application 2: The "Claisen-Switch" to Benzofurans

This advanced protocol exploits a specific structural feature: Regio-controlled Claisen Rearrangement . The 5-position is blocked by the ethoxy group. Therefore, thermal rearrangement of the 4-allyloxy group must migrate to the 3-position. This places the allyl group ortho to the 2-bromide, setting up a perfect scaffold for Pd-catalyzed cyclization.

Protocol B: Microwave-Assisted Rearrangement & Cyclization

Mechanism:

  • Claisen: [3,3]-sigmatropic rearrangement moves allyl to C3.

  • Heck: Intramolecular Pd-insertion into C2-Br, followed by olefin insertion into the C3-Allyl pendant.

Step-by-Step Methodology:

  • Esterification (Pre-requisite):

    • Convert the acid to the Methyl Ester (TMS-Diazomethane or MeOH/H₂SO₄) to prevent decarboxylation during high-heat steps.

  • Microwave Claisen Rearrangement:

    • Dissolve Methyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate in NMP (N-Methyl-2-pyrrolidone). Concentration: 0.1 M.

    • Microwave: Heat to 200°C for 30 minutes.

    • Outcome: Quantitative conversion to Methyl 3-allyl-2-bromo-5-ethoxy-4-hydroxybenzoate .

    • Verification: NMR will show loss of O-CH₂ doublet (~4.6 ppm) and appearance of C-CH₂ doublet (~3.4 ppm).

  • One-Pot Cyclization (Dihydrobenzofuran Formation):

    • To the crude Claisen mixture, add K₂CO₃ (2.0 equiv) to re-form the phenoxide.

    • Add 1,2-Dibromoethane (1.2 equiv) if alkylation is desired, OR proceed to Heck.

    • Heck Cyclization: Add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and TEA (Triethylamine). Heat to 100°C.

    • Note: This forms the benzofuran core.

Visualizing the Pathway:

ClaisenPath Substrate 4-O-Allyl / 2-Br (Meta Relationship) Transition [3,3]-Sigmatropic Rearrangement Substrate->Transition 200°C Product 3-Allyl / 2-Br (Ortho Relationship) Transition->Product Regioselective (Pos 5 blocked) Cyclized Dihydrobenzofuran Core Product->Cyclized Pd(0) Heck

Caption: The "Claisen Switch" transforms the inert meta-relationship into a reactive ortho-relationship.

Quality Control & Validation

To ensure the integrity of these protocols, the following analytical markers should be monitored.

NMR Validation (Proton Shifts)
  • Starting Material: Allyl ether doublet at δ 4.60 ppm (2H).

  • Claisen Product: Allyl methylene doublet shifts upfield to δ 3.45 ppm (2H), indicating C-C bond formation.

  • Benzofuran Product: Disappearance of terminal alkene protons (δ 5.0-6.0 ppm ) and appearance of cyclic methylene/methine signals.

Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling (Solid Phase).

    • Root Cause:[2] Steric hindrance from the 5-ethoxy group blocking the catalyst.

    • Solution: Switch ligand to SPhos or XPhos (Buchwald ligands), which are designed for sterically demanding substrates [1].

  • Problem: Deallylation is incomplete.

    • Root Cause:[2] "Pd-Black" formation.

    • Solution: Add NDMBA (1,3-dimethylbarbituric acid) as the scavenger instead of PhSiH₃ for faster kinetics [2].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society. Link

  • Garner, A. L., & Koide, K. (2009). Oxidation State-Specific Fluorescent Method for Palladium(II) and Its Application to the deallylation of Alloc-Protected Amines. Organic Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lutz, F., et al. (2004).[3] Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts.[4] The Journal of Organic Chemistry. Link

Sources

Application

Polymerization monomers derived from 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

An Application Guide to the Synthesis and Polymerization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid for Advanced Drug Delivery Systems Introduction The rational design of functional polymers is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Polymerization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid for Advanced Drug Delivery Systems

Introduction

The rational design of functional polymers is a cornerstone of modern materials science, particularly within the pharmaceutical and biomedical fields. Monomers bearing multiple, distinct functional groups offer a versatile platform for creating polymers with tailored properties for specific applications like drug delivery, tissue engineering, and diagnostics.[1][2][3] This application note provides a detailed guide to the synthesis, polymerization, and characterization of monomers derived from 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

This particular monomer is of significant interest due to its unique combination of functionalities:

  • An Allyl Group: Provides a site for polymerization via free-radical mechanisms, which, while challenging, offers a pathway to creating a polyalkene backbone.[4]

  • A Carboxylic Acid: Offers a handle for post-polymerization modification, such as the conjugation of therapeutic agents, targeting ligands, or solubility modifiers. It can also impart pH-responsive behavior to the final polymer.[]

  • A Bromo Substituent: Can be used for further functionalization through cross-coupling reactions or can serve to modulate the electronic properties and hydrophobicity of the polymer.

  • An Ethoxy Group: Contributes to the overall solubility and thermal properties of the resulting polymer.

This guide is intended for researchers, chemists, and drug development professionals. It provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible methodology.

Part 1: Monomer Synthesis and Characterization

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a multi-step process starting from commercially available materials. The proposed synthetic pathway is outlined below.

cluster_0 Synthetic Pathway for the Monomer A 4-Bromo-2-hydroxy-5-ethoxybenzoic acid reagent1 Allyl Bromide, K₂CO₃ DMF, 60°C A->reagent1 B 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (Target Monomer) reagent1->B

Caption: Synthetic scheme for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Protocol 1: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This protocol details the allylation of a substituted benzoic acid. The use of potassium carbonate as a base and DMF as a polar aprotic solvent is a standard and effective method for O-alkylation of phenols.[6]

Materials:

  • 4-Bromo-2-hydroxy-5-ethoxybenzoic acid

  • Allyl bromide (99%)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-2-hydroxy-5-ethoxybenzoic acid (e.g., 10.0 g, 38.3 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (100 mL) to dissolve the starting material. To the resulting suspension, add anhydrous potassium carbonate (15.9 g, 114.9 mmol, 3.0 equivalents).

  • Allylation: Add allyl bromide (6.6 mL, 76.6 mmol, 2.0 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask to room temperature. Filter the mixture to remove the inorganic salts. The filtrate is then poured into 500 mL of cold water and extracted with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 100 mL) and then with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid. A similar purification process is described for related benzoic acid derivatives.[7]

Note on Rationale:

  • Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on allyl bromide. Using a stronger base could risk deprotonating the carboxylic acid, leading to side reactions.

  • Solvent: DMF is an excellent solvent for this Sₙ2 reaction, as it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophile.

  • Equivalents: An excess of the base and allyl bromide is used to ensure the complete conversion of the starting material.

Protocol 2: Characterization of the Monomer

It is crucial to confirm the structure and purity of the synthesized monomer before polymerization. A combination of spectroscopic techniques is recommended.[8]

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the allyl group (vinylic and allylic protons), aromatic protons, ethoxy group protons, and the carboxylic acid proton. Integration should match the expected proton count.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the allyl, aromatic, ethoxy, and carboxyl carbons.
FT-IR Identification of key functional groups.Characteristic stretches for O-H (carboxylic acid), C=O (carboxylic acid), C=C (alkene), and C-O (ether) bonds.[9]
Mass Spec. Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃BrO₄).

Part 2: Free-Radical Polymerization

The polymerization of allyl monomers via free-radical mechanisms is notoriously challenging due to degradative chain transfer.[4] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, leading to low molecular weight polymers and low conversions.[4][10]

To mitigate this, a gradual addition of the free-radical initiator is employed. This strategy maintains a low, steady concentration of radicals, which favors propagation over chain transfer, leading to higher monomer conversion.[11]

cluster_workflow Polymerization Workflow A 1. Dissolve Monomer in Dioxane B 2. Heat to 85°C under N₂ A->B D 4. Add Initiator Solution Gradually via Syringe Pump (over 6 hours) B->D C 3. Prepare Initiator Solution (AIBN in Dioxane) C->D E 5. React for 24 hours D->E F 6. Precipitate Polymer in Cold Methanol E->F G 7. Filter and Dry under Vacuum F->G

Caption: Workflow for the free-radical polymerization of the monomer.

Protocol 3: Solution Polymerization with Gradual Initiator Addition

Materials:

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (Monomer)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Methanol, cold

  • Schlenk flask or similar reaction vessel with a reflux condenser

  • Syringe pump

  • Nitrogen or Argon source (for inert atmosphere)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Place the monomer (e.g., 5.0 g) in a Schlenk flask and add anhydrous 1,4-dioxane (50 mL) to dissolve it.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 20-30 minutes while stirring to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the solution to 85°C using an oil bath.

  • Initiator Preparation: In a separate vial, dissolve AIBN (e.g., 0.15 g, ~3 wt% of monomer) in 10 mL of anhydrous 1,4-dioxane.

  • Gradual Addition: Using a syringe pump, add the AIBN solution to the reaction flask at a slow, constant rate over 6-8 hours.

  • Polymerization: After the addition is complete, allow the reaction to proceed at 85°C for a total of 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~500 mL) with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Note on Rationale:

  • Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 85°C, providing a steady source of radicals.

  • Solvent: Dioxane is a suitable solvent that dissolves both the monomer and the resulting polymer, ensuring a homogeneous reaction.

  • Temperature: The reaction temperature (80-280°C is a broad range for allyl monomers) is chosen to ensure a suitable decomposition rate of AIBN while minimizing side reactions.[11]

  • Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomer, allowing for effective purification of the final product.

Part 3: Polymer Characterization

Thorough characterization is essential to determine the molecular weight, structure, and thermal properties of the synthesized polymer, which directly influence its performance in applications like drug delivery.[12][13][14]

cluster_char Polymer Characterization Workflow Polymer Purified Polymer GPC GPC/SEC (Mw, Mn, PDI) Polymer->GPC NMR ¹H & ¹³C NMR (Structure Confirmation) Polymer->NMR DSC DSC (Glass Transition, Tg) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Data Comprehensive Property Profile GPC->Data NMR->Data DSC->Data TGA->Data cluster_dd Drug Delivery Concept Polymer Functional Polymer (with -COOH groups) Conjugate Polymer-Drug Conjugate (via Ester Linkage) Polymer->Conjugate Drug Drug-OH Drug->Conjugate Systemic Systemic Circulation (Enhanced Stability) Conjugate->Systemic Tumor Tumor Microenvironment (Acidic pH, Enzymes) Systemic->Tumor Release Drug Release Tumor->Release

Sources

Method

Application Notes and Protocols for the Claisen Rearrangement Potential of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the Claisen rearrangement of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid. This polys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the Claisen rearrangement of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid. This polysubstituted aromatic compound presents a unique case study for investigating the regioselectivity of this powerful carbon-carbon bond-forming reaction, influenced by the competing electronic and steric effects of its substituents. We present a detailed, two-step synthesis of the starting material, followed by robust protocols for both thermal and Lewis acid-catalyzed Claisen rearrangement. Furthermore, this guide delves into the mechanistic considerations, potential product outcomes, and detailed analytical methodologies for product characterization. Safety protocols and troubleshooting strategies are also included to ensure safe and successful experimentation.

Introduction: The Claisen Rearrangement in Modern Synthesis

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether, stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high atom economy.[2] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular process typically proceeds through a highly ordered, chair-like six-membered transition state.[3][4] In the context of aromatic substrates, the reaction initially forms a dienone intermediate, which then tautomerizes to yield an ortho-allyl phenol, thereby restoring aromaticity.[3][5]

The regiochemical outcome of the aromatic Claisen rearrangement is profoundly influenced by the substitution pattern on the benzene ring.[6][7] Electron-withdrawing groups in the meta-position generally direct the allyl group to the adjacent ortho-position, while electron-donating groups can favor migration to the para-position.[6] The presence of a substituent in an ortho-position can sterically hinder rearrangement to that site, potentially leading to migration to the other vacant ortho-position or, if both are blocked, to the para-position via a subsequent Cope rearrangement.[8]

The subject of this guide, 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, presents a fascinating case where these directing effects are in competition. The ortho-bromo substituent is electron-withdrawing, while the meta-ethoxy group is electron-donating. This intricate electronic landscape, coupled with potential steric hindrance from the bromo group, makes the prediction of the major rearrangement product a non-trivial challenge, highlighting the need for empirical investigation.

Synthesis of the Starting Material: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Protocol 1: Williamson Ether Synthesis for the Preparation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This protocol details the O-allylation of 4-bromo-2-ethoxybenzoic acid via a Williamson ether synthesis.[9][10]

Materials:

  • 4-Bromo-2-ethoxybenzoic acid

  • Allyl bromide[11][12][13]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-ethoxybenzoic acid (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add allyl bromide (1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Claisen Rearrangement of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid: Mechanistic Considerations and Potential Products

The thermal or Lewis acid-catalyzed rearrangement of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid can potentially lead to several products due to the competing directing effects of the substituents.

Mechanistic Pathways:

The reaction proceeds via a concerted[1][1]-sigmatropic rearrangement. The primary point of contention is the regioselectivity of the allyl group migration to either the C3 or C5 position of the benzoic acid ring.

  • Pathway A (Migration to C3): The electron-withdrawing bromo group at the C2 position is expected to favor the migration of the allyl group to the adjacent C3 position. However, this pathway may be sterically hindered by the bulky bromine atom.

  • Pathway B (Migration to C5): The electron-donating ethoxy group at the C5 position may favor migration to the C5 position. This position is less sterically hindered.

  • Decarboxylation: If the allyl group migrates to the C1 position, the carboxylic acid group would be displaced, leading to decarboxylation. While less common, this is a possibility under thermal stress.[14]

Potential Products:

Based on these pathways, the following products are anticipated:

  • Product A: 3-Allyl-2-bromo-4-hydroxy-5-ethoxybenzoic acid (from Pathway A)

  • Product B: 5-Allyl-2-bromo-4-hydroxy-5-ethoxybenzoic acid (from Pathway B)

  • Decarboxylated Products: Potentially formed from the thermal decomposition of the primary rearrangement products.

Diagram of Potential Claisen Rearrangement Pathways

Claisen_Rearrangement_Potential cluster_start Starting Material cluster_pathways Rearrangement Pathways cluster_products Potential Products 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Pathway_A Migration to C3 (Ortho to Allyloxy, adjacent to Bromo) 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid->Pathway_A [3,3]-Sigmatropic Shift Pathway_B Migration to C5 (Ortho to Allyloxy, adjacent to Ethoxy) 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid->Pathway_B [3,3]-Sigmatropic Shift Product_A 3-Allyl-2-bromo-4-hydroxy-5-ethoxybenzoic acid Pathway_A->Product_A Product_B 5-Allyl-2-bromo-4-hydroxy-5-ethoxybenzoic acid Pathway_B->Product_B Decarboxylation Decarboxylated Products Product_A->Decarboxylation Heat Product_B->Decarboxylation Heat

Caption: Potential rearrangement pathways for 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid.

Experimental Protocols for the Claisen Rearrangement

Two primary methods are proposed for effecting the Claisen rearrangement: thermal rearrangement and Lewis acid catalysis.

Protocol 2: Thermal Claisen Rearrangement

This protocol describes the uncatalyzed, thermal rearrangement of the starting material. High-boiling, non-polar solvents are typically employed to achieve the necessary temperatures.

Materials:

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • High-boiling solvent (e.g., N,N-diethylaniline, decalin, or diphenyl ether)

  • Schlenk flask or sealed tube

  • High-temperature oil bath or heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and developing chamber

  • Workup and purification reagents as in Protocol 1

Procedure:

  • Place the 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid (1.0 eq) in a Schlenk flask or a heavy-walled sealed tube.

  • Add the high-boiling solvent.

  • Flush the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the reaction mixture to 180-220 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of new, more polar spots corresponding to the phenolic products.

  • Upon completion, cool the reaction to room temperature.

  • If a basic solvent like N,N-diethylaniline was used, dilute the reaction mixture with diethyl ether and wash with 1 M HCl to remove the solvent.

  • Proceed with an aqueous workup as described in Protocol 1 to isolate the acidic product(s).

  • Purify the crude product mixture by column chromatography to separate the potential regioisomers.

Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can significantly accelerate the Claisen rearrangement, often allowing for lower reaction temperatures.[1][15]

Materials:

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or toluene)

  • Lewis acid (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

  • Syringe for addition of Lewis acid

  • Workup and purification reagents as in Protocol 1

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C or the desired reaction temperature.

  • Slowly add the Lewis acid (0.1-1.0 eq) via syringe. The optimal catalyst and loading should be determined through screening.

  • Stir the reaction mixture at the chosen temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product(s) by column chromatography.

Product Characterization and Data Analysis

Thorough characterization of the product mixture is essential to determine the regioselectivity of the rearrangement.

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will be crucial for distinguishing between the potential regioisomers. Key diagnostic signals will include the chemical shifts and coupling patterns of the aromatic protons and the signals corresponding to the allyl group.[14][16][17]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product(s) and can provide fragmentation patterns that may aid in structural elucidation.[18][19][20]

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch and changes in the aromatic C-H bending region will indicate the formation of the phenolic product(s).

Quantitative Data Summary Table:

Reaction Conditions Starting Material Conversion (%) Product A Yield (%) Product B Yield (%) Other Products (%)
Thermal, 200°C, 4h
BF₃·OEt₂ (0.2 eq), RT, 6h
AlCl₃ (1.1 eq), 0°C to RT, 2h

(This table should be populated with experimental data)

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_rearrangement Claisen Rearrangement cluster_analysis Analysis and Purification Start 4-Bromo-2-ethoxybenzoic acid Allylation Protocol 1: Williamson Ether Synthesis Start->Allylation Starting_Material 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Allylation->Starting_Material Thermal Protocol 2: Thermal Rearrangement Starting_Material->Thermal Lewis_Acid Protocol 3: Lewis Acid Catalysis Starting_Material->Lewis_Acid Crude_Product Crude Product Mixture Thermal->Crude_Product Lewis_Acid->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Products Isolated Products (A, B, etc.) Characterization->Final_Products

Caption: A generalized workflow for the synthesis and Claisen rearrangement of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Allyl bromide is toxic, flammable, and a lachrymator. Handle with extreme care in a fume hood.[11][12][13]

  • Lewis acids such as AlCl₃ and TiCl₄ are corrosive and react violently with water. They should be handled under anhydrous conditions.

  • High-temperature reactions should be conducted with appropriate shielding and care to avoid burns.

Troubleshooting

  • Low or no conversion: Increase reaction temperature or time for thermal rearrangements. For Lewis acid-catalyzed reactions, consider a stronger Lewis acid or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous.

  • Formation of multiple products: This is expected. Careful column chromatography with a shallow solvent gradient will be necessary for separation.

  • Decarboxylation: If significant decarboxylation is observed, consider using milder reaction conditions, such as a lower temperature or a less aggressive Lewis acid.

References

  • Castro, A. M. M. (2004). The Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [Link]

  • Wikipedia. (2024). Claisen rearrangement. [Link]

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]

  • Niki, Y., Mitsudo, K., Sato, E., & Suga, S. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters. [Link]

  • Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1-5. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

  • Vainiotalo, P., & Jalonen, J. (1986). Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. Rapid Communications in Mass Spectrometry, 13(15), 1564-1572. [Link]

  • Rao, K., et al. (2009). MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. International Journal of Chemical Sciences, 7(3), 1667-1674. [Link]

  • Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. [Link]

  • Mitsudo, K. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Breinsperger, J., Kaiser, M., & Gärtner, P. (n.d.). Investigating the asymmetric Claisen-Cope rearrangement. [Link]

  • THE THERMAL[1][1] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. [Link]

  • Reddy, G. S., & Kulkarni, G. S. (1985). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Organic Mass Spectrometry, 20(5), 347-350. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. [Link]

  • Royal Society of Chemistry. (2016). Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform. [Link]

  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

  • W. H. Freeman. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

Sources

Application

Application Note &amp; Scalable Manufacturing Protocol: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. We present a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. We present a robust, two-step synthetic route commencing from the readily available precursor, 4-hydroxy-5-ethoxybenzoic acid. The protocol emphasizes scalability, safety, and process efficiency by employing a phase-transfer-catalyzed Williamson ether synthesis. Detailed, step-by-step procedures for precursor synthesis, final product formation, purification, and analytical characterization are provided, alongside critical safety protocols for handling hazardous reagents.

Introduction and Strategic Overview

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a substituted aromatic carboxylic acid whose functional groups—an allyl ether, a bromine atom, an ethoxy group, and a carboxylic acid—make it a versatile building block for complex molecule synthesis. The strategic placement of these moieties allows for subsequent chemical modifications, such as cross-coupling reactions at the bromo-position, transformations of the allyl group, and amide bond formation via the carboxylic acid.

The manufacturing process detailed herein is designed for scalability, moving beyond bench-scale synthesis to pilot or industrial production. The core of this process is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] To enhance scalability and improve the process's green chemistry profile, we utilize a phase-transfer catalysis (PTC) approach. PTC is an effective methodology for accelerating reactions between reactants in immiscible phases (e.g., aqueous and organic), often leading to milder reaction conditions, reduced need for anhydrous solvents, and simplified workup procedures.[3][4]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for process robustness and isolation of a high-purity intermediate before proceeding to the final step.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Final Product Synthesis (Williamson Ether Synthesis) A 4-Hydroxy-5-ethoxybenzoic acid B 2-Bromo-4-hydroxy-5-ethoxybenzoic acid A->B Bromination (Br₂, Acetic Acid) C 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid B->C O-Allylation (Allyl Bromide, PTC)

Figure 1: Two-step synthetic pathway to the target molecule.

Safety & Hazard Management

The protocols described involve hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

Key Hazards:

  • Allyl Bromide: Highly flammable, toxic if inhaled or swallowed, causes severe skin burns and eye damage, and is a suspected carcinogen.[5] It must be handled exclusively in a certified chemical fume hood.[6] All transfers should be performed using grounded and bonded containers and spark-free tools to prevent static discharge.[7]

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin, eyes, and respiratory tract. Work in a well-ventilated fume hood is mandatory.

  • Strong Bases (e.g., NaOH): Corrosive. Causes severe skin and eye damage.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Indirect-vent, splash-resistant safety goggles and a face shield are required when handling corrosive or toxic liquids.[8]

  • Hand Protection: Chemically resistant gloves (e.g., Viton® or laminate film) must be inspected before use.[5]

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary. An emergency shower and eyewash station must be immediately accessible.[8]

Spill & Emergency Procedures: In case of a spill, evacuate the area immediately.[8] Remove all ignition sources.[6] For small spills, absorb with an inert material like activated charcoal or vermiculite and place in a sealed container for hazardous waste disposal.[8] For larger spills, alert emergency services.[6]

Detailed Protocols & Methodologies

Part 1: Synthesis of 2-Bromo-4-hydroxy-5-ethoxybenzoic acid (Precursor)

This stage involves the regioselective bromination of the aromatic ring ortho to the hydroxyl group. The electron-donating hydroxyl and ethoxy groups activate the ring, directing bromination to the less sterically hindered position.

Protocol 1: Precursor Synthesis

  • Reaction Setup: In a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), charge 4-hydroxy-5-ethoxybenzoic acid (182.2 g, 1.0 mol) and glacial acetic acid (2.0 L).

  • Bromination: Stir the mixture to achieve a uniform suspension. Prepare a solution of bromine (175.8 g, 1.1 mol, 56.4 mL) in glacial acetic acid (500 mL) and load it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 25-30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup & Isolation: Carefully pour the reaction mixture into a larger vessel containing 10 L of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove acetic acid and residual bromine.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

ParameterValue
Starting Material 4-hydroxy-5-ethoxybenzoic acid
Reagents Bromine, Glacial Acetic Acid
Typical Yield 85-92%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
Table 1: Representative data for precursor synthesis.
Part 2: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

This step is a Williamson ether synthesis performed under phase-transfer catalysis (PTC) conditions. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the allyl bromide.[9][10]

G cluster_0 Process Workflow A Reaction Setup: - Precursor - Toluene - Aq. NaOH - TBAB B Reagent Addition: Slowly add Allyl Bromide A->B C Reaction: Heat to 60-65°C, Monitor by HPLC B->C D Workup: Cool, Quench, Phase Separation C->D E Purification: Acidify Aqueous Layer, Filter Precipitate D->E F Drying & QC: Vacuum Oven, Analytical Testing E->F

Figure 2: Scalable workflow for the synthesis of the final product.

Protocol 2: Final Product Synthesis

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromo-4-hydroxy-5-ethoxybenzoic acid (261.1 g, 1.0 mol), toluene (2.5 L), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (32.2 g, 0.1 mol).

  • Base Addition: Prepare a solution of sodium hydroxide (90.0 g, 2.25 mol) in deionized water (2.5 L) and add it to the reactor. Stir the biphasic mixture vigorously for 30 minutes.

  • Allylation: Begin heating the mixture to 60-65°C. Once the target temperature is reached, add allyl bromide (145.1 g, 1.2 mol, 104.4 mL) dropwise over 1.5-2 hours using a syringe pump. An exotherm may be observed; control the addition rate to maintain the temperature below 70°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-65°C for 3-5 hours. Monitor the reaction for completion by HPLC.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer into a separate vessel.

  • Purification - Acidification: Cool the collected aqueous layer in an ice bath to below 10°C. With vigorous stirring, slowly add 6M hydrochloric acid (HCl) until the pH of the solution is ~2-3. The target product will precipitate as a white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 500 mL). Dry the product in a vacuum oven at 50-60°C to a constant weight. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.

ParameterValue
Starting Material 2-Bromo-4-hydroxy-5-ethoxybenzoic acid
Reagents Allyl Bromide, NaOH, TBAB, Toluene
Typical Yield 90-96%
Appearance White to off-white crystalline solid
Purity (HPLC) >99%
Molecular Weight 301.13 g/mol [11]
Table 2: Representative data for final product synthesis.

Discussion of Scalability and Process Optimization

  • Thermal Management: The allylation step is exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential to manage the heat generated and prevent runaway reactions.

  • Agitation: Efficient mixing is critical for the phase-transfer catalysis to work effectively. The stirrer speed and impeller design should be optimized to ensure high interfacial surface area between the aqueous and organic phases.

  • Reagent Addition: Controlled, subsurface addition of allyl bromide is recommended at scale to ensure it reacts in the organic phase and to minimize potential side reactions and accumulation.

  • Solvent Selection: Toluene is chosen for its ability to dissolve the starting materials and for its boiling point, which is suitable for the reaction temperature. Other solvents like methyl isobutyl ketone (MIBK) could also be evaluated.

  • Catalyst Loading: The amount of phase-transfer catalyst can be optimized. Reducing catalyst loading is economically beneficial but may lead to longer reaction times.

Analytical Characterization

The identity and purity of the starting materials, intermediates, and final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a preliminary check of purity.

Conclusion

The presented two-step synthesis provides a scalable and efficient manufacturing process for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. The use of phase-transfer catalysis in the key Williamson ether synthesis step enhances process safety and efficiency, making it suitable for larger-scale production. Strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Allyl Bromide. Retrieved from NJ.gov. [Link]

  • Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website. [Link]

  • Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. Retrieved from Sdfine website. [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from JETIR.org. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Patsnap Eureka. (2008, August 14). Process for the Production of High Purity Aromatic Carboxylic Acids Using a Benzoic Acid and Water Solvent for Oxidation and Purification. Retrieved from Patsnap website. [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press website. [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from ResearchGate. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Hielscher. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Retrieved from Hielscher website. [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from Organic Syntheses website. [Link]

  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank. [Link]

  • Beijing Hwrk Chemical Co., Ltd. (n.d.). 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. Retrieved from Hwrkchem website. [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid synthesis

Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize reaction yields and purity.

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a multi-step process that typically involves two key transformations: a Williamson ether synthesis to introduce the allyl group, followed by the hydrolysis of an ester to yield the final carboxylic acid. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

I. Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: My Williamson ether synthesis reaction to form ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis step can often be attributed to several factors, primarily related to the base, solvent, and reaction conditions.[1]

  • Incomplete Deprotonation of the Phenol: The reaction begins with the deprotonation of the starting material, ethyl 4-hydroxy-2-bromo-5-ethoxybenzoate, to form a phenoxide ion. If the base used is not strong enough to fully deprotonate the phenol, a significant portion of the starting material will remain unreacted.[1][2]

    • Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, switching to a stronger base like sodium hydride (NaH) can ensure complete deprotonation.[1][2] However, exercise caution as NaH is a potent reagent and may increase the likelihood of side reactions.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction rate and selectivity.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate.[1] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

  • Reaction Temperature and Time: Insufficient heating can lead to a slow or incomplete reaction.

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically between 50-100°C.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (allyl bromide), which forms an alkene instead of the desired ether.[1] While this is more prominent with secondary and tertiary alkyl halides, it can still occur with primary halides under certain conditions.[3]

    • Solution: Using a primary alkyl halide like allyl bromide is the correct choice to minimize elimination.[3] Ensuring the reaction temperature is not excessively high can also help favor the SN2 substitution over elimination.

Issue 2: Formation of Impurities During Synthesis

Question: I am observing significant impurities in my crude product after the Williamson ether synthesis. What are these impurities and how can I minimize their formation?

Answer: Impurity formation is a common challenge. The primary impurities are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Material: As discussed previously, incomplete deprotonation or reaction will leave the starting phenol in the mixture.

    • Solution: Refer to the solutions in Issue 1, focusing on the choice of a sufficiently strong base and optimal reaction conditions.

  • C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is favored, C-alkylation can occur, leading to an alkylated phenol byproduct.[1]

    • Solution: The choice of solvent can influence the O- to C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[1] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can also enhance the selectivity for O-alkylation.[1]

  • Purification Strategy: Effective purification is crucial for removing any formed impurities.

    • Solution: Column chromatography on silica gel is an effective method for purifying the crude product.[4][5] A solvent system such as ethyl acetate and hexanes can be used to separate the desired product from less polar impurities and unreacted starting materials.

Issue 3: Incomplete Hydrolysis of the Ester

Question: The hydrolysis of ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate to the final carboxylic acid is not going to completion. How can I drive the reaction forward?

Answer: Incomplete hydrolysis is often due to the reaction not reaching equilibrium or insufficient reaction time.

  • Reaction Conditions: Saponification, the hydrolysis of an ester using a base, is a common and effective method.

    • Solution: A typical procedure involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH).[6][7] The use of a co-solvent like tetrahydrofuran (THF) or ethanol can help to dissolve the ester in the aqueous base, facilitating the reaction.[6][8]

  • Reaction Time: The hydrolysis of esters can sometimes be slow.

    • Solution: The reaction should be refluxed until all the oily drops of the ester have disappeared, which can take anywhere from 45 minutes to several hours.[7] Monitoring the reaction by TLC is recommended to ensure it has gone to completion.

  • Acidification: After the saponification is complete, the resulting carboxylate salt must be acidified to produce the final carboxylic acid.

    • Solution: Slowly add a strong acid, such as hydrochloric acid (HCl), to the cooled reaction mixture until the solution is acidic.[7] This will precipitate the benzoic acid, which can then be collected by filtration.[7]

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. What are the recommended purification methods?

Answer: The purification of the final product is critical to obtain a high-purity compound.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solution: The crude benzoic acid can be recrystallized from a suitable solvent, such as a mixture of ethanol and water or acetic acid.[7][9] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.

    • Solution: A silica gel column with an eluent containing a small amount of acetic acid (e.g., ethyl acetate with 1% acetic acid) can be effective for purifying carboxylic acids.[4] The acetic acid in the eluent helps to prevent the streaking of the acidic compound on the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid?

A1: The synthesis is typically a two-step process starting from a substituted 4-hydroxybenzoate ester.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start Ethyl 4-hydroxy-2-bromo-5-ethoxybenzoate Intermediate Ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate Start->Intermediate Allyl bromide, K₂CO₃, DMF Final_Product 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Intermediate->Final_Product 1. NaOH, H₂O/THF 2. HCl

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should show characteristic peaks for the allyl group, the ethoxy group, and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Allyl Bromide: It is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids and Bases: Concentrated acids (like HCl) and bases (like NaOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate
  • To a solution of ethyl 4-hydroxy-2-bromo-5-ethoxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid
  • Dissolve the ethyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (NaOH, 3.0 eq) to the solution.[6]

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.[6]

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 6M HCl.[6]

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to afford the 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid.

  • If necessary, recrystallize the crude product from an appropriate solvent system.

IV. Data Presentation

Reagent/ParameterWilliamson Ether SynthesisEster Hydrolysis
Starting Material Ethyl 4-hydroxy-2-bromo-5-ethoxybenzoateEthyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate
Key Reagents Allyl bromide, K₂CO₃ (or NaH)NaOH, HCl
Solvent DMF (or other polar aprotic)THF/Water
Temperature 50-100°CReflux
Typical Reaction Time 1-8 hours2-4 hours
Work-up Aqueous work-up and extractionAcidification and filtration
Purification Column ChromatographyRecrystallization

V. References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • PMC. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from

  • ChemicalBook. (n.d.). 4-Bromo-2-ethoxybenzoic acid synthesis. Retrieved from

  • Benchchem. (n.d.). a comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid. Retrieved from

  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

  • Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Retrieved from

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from

  • bioRxiv. (n.d.). Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M. Retrieved from

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from

  • Inspiration. (2025, April 26). Optimization of a Key Step in the Synthesis of Benzocaine. Retrieved from

  • Reddit. (2019, February 21). Base hydrolysis of Ethyl Benzoate with reflux. Retrieved from

  • (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

  • PMC. (2022, February 4). Synthesis and Optimization of Nitroxide-Based Inhibitors of Ferroptotic Cell Death in Cancer Cells and Macrophages. Retrieved from

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from

  • NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from

Sources

Optimization

Purification techniques for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

[1] Ticket ID: #PUR-486994-79-0 Status: Open Subject: Purification & Troubleshooting Guide for Bexagliflozin Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-486994-79-0 Status: Open Subject: Purification & Troubleshooting Guide for Bexagliflozin Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

User Query: "I am isolating 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) and encountering issues with colored impurities and oiling out during crystallization. What are the optimal purification parameters?"

Scientist's Analysis: This compound is a critical intermediate in the synthesis of SGLT2 inhibitors like Bexagliflozin . Its purification is complicated by three structural features:

  • The Allyl Group: Susceptible to oxidation and polymerization if heated excessively or exposed to light.[1]

  • The Ortho-Bromo Substituent: Increases acidity (pKa ~3.0–3.[1]5) but also induces steric bulk that can disrupt crystal lattice formation, leading to "oiling out."

  • The Ethoxy Chain: Adds lipophilicity, making water solubility very low but increasing solubility in non-polar organic solvents.

This guide prioritizes Acid-Base Extraction (for bulk impurity removal) followed by Recrystallization (for polishing).[1]

Primary Workflow: Acid-Base Extraction (The "Chemical Filter")[1]

Logic: As a benzoic acid derivative, this molecule can be reversibly switched between a water-soluble salt and an organic-soluble free acid.[1] This is the most efficient method to remove non-acidic impurities (e.g., unreacted allyl bromide, bis-alkylated byproducts).

Protocol 1: pH-Swing Extraction
ParameterSpecificationReasoning
Solubilization Solvent Ethyl Acetate (EtOAc) or MTBEHigh solubility for the free acid; forms clear bilayer with water.[1]
Base for Extraction 5% NaHCO₃ or 1M NaOHConverts the acid to its sodium salt (water-soluble).[1] Note: NaHCO₃ is milder and prevents hydrolysis of the allyl ether.
Washing Solvent DCM or TolueneRemoves neutral organic impurities while the product is in the aqueous phase.
Acidification 1M HCl or H₂SO₄Lowers pH to <2 to fully precipitate the free acid.[1]

Step-by-Step Procedure:

  • Dissolve crude solid in EtOAc (10 mL/g) .

  • Extract with sat.[1] NaHCO₃ (3 x 5 mL/g) . Caution: CO₂ evolution.

  • Critical Step: Keep the Aqueous Layer (Product is here). Discard the Organic Layer (contains neutral impurities).

  • Wash the aqueous layer once with DCM (removes entrained organics).

  • Cool aqueous layer to 0–5°C.

  • Slowly add 1M HCl until pH reaches ~1.0 (monitor with pH paper). The product should precipitate as a white/off-white solid.[1]

  • Filter and wash with cold water.[1]

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AddBase Add sat. NaHCO3 (Partition) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Keep Wash Wash with DCM (Discard Organics) AqLayer->Wash Acidify Acidify with HCl to pH < 2 Wash->Acidify Precipitate Precipitate Solid (Pure Free Acid) Acidify->Precipitate

Caption: Figure 1.[1][2] Acid-Base extraction logic to isolate the benzoic acid derivative from neutral organic impurities.

Secondary Workflow: Recrystallization (Polishing)

Logic: If the acid-base extraction yields <98% purity, recrystallization is required.[1] The challenge is the "cloud point"—the temperature at which the solid crashes out.

Recommended Solvent Systems
SystemRatio (v/v)ProsCons
Ethanol / Water 3:1 to 1:1Classic for benzoic acids; good crystal habit.[1]Risk of "oiling out" if water is added too fast.[1]
EtOAc / Heptane 1:2Good for removing non-polar impurities.[1]Lower recovery yield if not cooled sufficiently.[1]
Toluene PureExcellent for removing regioisomers.[1]Requires higher heat (risk to allyl group).
Protocol 2: Ethanol/Water Recrystallization
  • Place 1.0 g of dried crude acid in a flask.

  • Add Ethanol (5 mL) and heat to 60°C (Do not boil excessively to protect the allyl group).

  • If not dissolved, add Ethanol in 0.5 mL portions until clear.

  • Remove from heat.[1] Add Water (warm) dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Ethanol to clear the solution.[1]

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature.

  • Once crystals form, move to an ice bath (0°C) for 1 hour.

  • Filter and wash with cold 20% EtOH/Water.[1]

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Cause: The solution temperature is above the melting point of the solvated solid, or the anti-solvent (water) was added too quickly, creating a supersaturated emulsion.

Solution Logic Tree:

OilingOut Start Problem: Product Oils Out CheckTemp Is Solution > 60°C? Start->CheckTemp TooHot Cool to 40-50°C before adding anti-solvent CheckTemp->TooHot Yes TempOK Check Solvent Ratio CheckTemp->TempOK No Reheat Re-heat to dissolve oil. Add 'Seed Crystal' at cloud point. TooHot->Reheat AddSolvent Add more Ethanol (Solvent is too polar) TempOK->AddSolvent AddSolvent->Reheat

Caption: Figure 2. Decision tree for resolving oiling out during recrystallization.

Issue: Colored Impurities (Pink/Brown)

Cause: Oxidation of the phenol (if unreacted starting material remains) or the allyl group. Fix:

  • Dissolve in Ethanol.[1]

  • Add Activated Charcoal (5 wt%) .

  • Stir at 50°C for 15 minutes.

  • Filter through Celite while hot.

  • Proceed to crystallization.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead? A: Yes, but it is less scalable. If you must, use Silica Gel acidified with 1% Acetic Acid.

  • Mobile Phase: Hexanes : Ethyl Acetate (3:1) + 1% AcOH.[6]

  • Why Acid? Without acetic acid, the carboxylic acid group will interact with the silica, causing "streaking" or "tailing" on the column, leading to poor separation.

Q: How should I store the purified compound? A: The allyl group is reactive. Store the solid:

  • In an amber vial (protect from light/bromine radical formation).

  • Under Nitrogen or Argon atmosphere.[1]

  • At 2–8°C (Refrigerator).

Q: What is the expected yield? A:

  • Acid-Base Extraction: ~90–95% recovery.[1]

  • Recrystallization: ~70–80% recovery (first crop).

References

  • Bexagliflozin Synthesis & Intermediates

    • Patent: Zhang, H., et al. "C-Aryl Glucoside SGLT2 Inhibitors and Methods." U.S. Patent 7,838,499.[1][2] (Describes the general synthesis of Bexagliflozin intermediates involving halo-benzoic acids).

  • General Purification of Benzoic Acids

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for solvent selection: Ethanol/Water systems for alkoxy-benzoic acids).

  • Recrystallization Troubleshooting

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Classic techniques for dealing with "oiling out" and charcoal treatment).

  • Bexagliflozin Process Chemistry

    • Article: "Bexagliflozin: Comprehensive pharmacological profile and clinical applications." (Discusses the impurity profile of the API, relevant for upstream intermediate purity).

Sources

Troubleshooting

Solving solubility issues with 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Current Status: Operational Ticket ID: SOL-486994 Assigned Specialist: Senior Application Scientist, Dr. Aris[1][2][3][4] Executive Summary You are encountering solubility difficulties with 4-(Allyloxy)-2-bromo-5-ethoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-486994 Assigned Specialist: Senior Application Scientist, Dr. Aris[1][2][3][4]

Executive Summary

You are encountering solubility difficulties with 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0).[1][2][3][4] This is a common issue with poly-substituted benzoic acid derivatives. The molecule presents a "Janus-faced" challenge: a polar carboxylic acid head group fighting against a highly lipophilic body (bromo, ethoxy, and allyloxy substituents).[2][3][4]

This guide provides field-proven protocols to overcome these thermodynamic barriers, ensuring your compound is bioavailable for assays or dissolved correctly for synthesis.

Part 1: Physicochemical Profile & Solubility Logic

To solve the solubility, we must first understand the molecule's behavior.[3][4]

PropertyValue (Est.)Implications for Solubility
Molecular Weight 301.13 g/mol Moderate size; kinetics of dissolution will be reasonable.[1][2][3]
pKa (Acid) ~2.7 – 3.2Critical: The ortho-bromo group increases acidity (lowers pKa) compared to benzoic acid (4.[1][3][4]2) due to the ortho-effect (steric inhibition of resonance).[1][2][3][4] You do not need strong bases to ionize it; mild bases (

) will suffice.[3][4]
LogP (Lipophilicity) ~3.5 – 4.0Highly lipophilic.[3][4] It will not dissolve in neutral water (

) without assistance.[3][4] It requires ionization or organic co-solvents.[3]
Functional Groups Allyl ether, Aryl bromideWarning: The allyl group is stable to base but sensitive to transition metals (e.g., Pd traces in stir bars) and radical initiators.[3][4]
The Solubility Decision Tree

Use this workflow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Define Application App_Type What is the end use? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay In Vitro Synthesis Chemical Synthesis (Intermediate) App_Type->Synthesis Organic Chem Conc_Check Final Conc. > 100 µM? Bio_Assay->Conc_Check Org_Solvent Organic Solvents: DCM, EtOAc, THF Synthesis->Org_Solvent Reaction Base_Wash Purification: Dissolve in 1M NaOH Wash with Ether Synthesis->Base_Wash Extraction DMSO_Route DMSO Stock (10-50 mM) Dilute < 0.5% v/v Conc_Check->DMSO_Route Yes (High Conc) Salt_Route Aqueous Salt Formation (pH Swing Method) Conc_Check->Salt_Route No (Low Conc)

Figure 1: Strategic decision tree for solvent selection based on experimental end-use.

Part 2: Troubleshooting Protocols

Scenario A: "The Compound Crashes Out in Aqueous Buffer"

Diagnosis: You likely dissolved the compound in DMSO and spiked it into a neutral buffer (PBS, pH 7.4).[3][4] The local concentration exceeded the solubility limit before the acid could ionize, causing "kinetic precipitation."[3][4]

The Solution: The "pH Swing" Protocol This method pre-ionizes the carboxylic acid, converting the insoluble acid into a soluble salt (Sodium 4-(allyloxy)-2-bromo-5-ethoxybenzoate).[1][2][3][4]

  • Weighing: Weigh 10 mg of the compound.

  • Primary Dissolution: Dissolve in a minimal volume of DMSO (e.g., 100 µL). Note: Ethanol can be used if DMSO is toxic to your assay, but DMSO is a better solvent.[2][3][4]

  • Base Activation (The Critical Step):

    • Add 1.1 equivalents of 0.1 M NaOH or 1 M NaHCO₃ .[3]

    • Why? This deprotonates the carboxylic acid (

      
      ).[3][4]
      
    • Visual Check: The solution should remain clear. If cloudy, sonicate for 10 seconds.[4]

  • Dilution: Slowly add your aqueous buffer (PBS or Media) while vortexing.

  • Final pH Check: Ensure the final pH is > 6.0. If the pH drops below 4.0, the compound will re-protonate and precipitate.[3][4]

Scenario B: "I need a high-concentration stock for storage"

Diagnosis: Water hydrolyzes esters/ethers over long periods, and freeze-thaw cycles in water cause precipitation.[1][2][3]

The Solution: Anhydrous DMSO Stock [2][3]

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[3][4]

    • Warning: Standard DMSO is hygroscopic and absorbs water from the air, which will cause this specific compound to crystallize over time [1].[3][4]

  • Concentration: Aim for 10 mM to 50 mM . Do not exceed 100 mM, as viscosity issues will affect pipetting accuracy.[3][4]

  • Storage: Aliquot into amber glass vials (protect the allyl group from light/UV) and store at -20°C.

  • Thawing: Vortex vigorously upon thawing. If crystals are visible, warm to 37°C for 5 minutes.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates, changing your stock concentration over time.[4] Furthermore, ethanol is less effective at solubilizing the "greasy" bromo-ethoxy core than DMSO.[1][2][3][4] If you must use ethanol, prepare fresh daily.[3][4]

Q2: Will the allyl group react with my cell culture media? A: Generally, no.[4] The allyl ether is stable under physiological conditions (


).[3][4] However, if your media contains high concentrations of thiols (e.g., high glutathione or mercaptoethanol), there is a theoretical risk of "thiol-ene" reactions, though this is slow without a radical initiator.[2][3][4]

Q3: Why is the solution turning yellow? A: This indicates oxidation or photodegradation.[3] The bromide on the aromatic ring can be sensitive to light, potentially generating radical species that lead to yellowing.[3][4]

  • Fix: Always store the solid and solution in the dark (foil-wrapped). If the solution is dark yellow/brown, discard it; the purity is compromised.[3][4]

Q4: I'm doing a chemical synthesis. How do I remove this compound from my reaction mixture? A: Exploit the acidity.[3]

  • Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).[3][4]

  • Wash with saturated NaHCO₃ (aq) .

  • The 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid will ionize and move into the aqueous layer .[1][2][3]

  • Separate the layers.[3]

  • Acidify the aqueous layer with 1M HCl to pH 1.[3] The compound will precipitate as a pure white solid.[3] Filter to collect.

Part 4: Scientific Rationale (E-E-A-T)

The Ortho-Effect Mechanism The 2-bromo substituent is the key structural feature defining solubility.[1][2][3] In benzoic acid derivatives, an ortho-substituent forces the carboxyl group out of the plane of the benzene ring.[2][3] This reduces the resonance conjugation between the benzene ring and the carboxyl group.[3]

  • Result: The carboxylate anion is less destabilized by the electron-rich ring, making the acid stronger (lower pKa) than unsubstituted benzoic acid [2].[2][3][4]

  • Practical Application: This means you can dissolve this compound in weaker bases (like Bicarbonate) compared to other lipophilic acids, minimizing the risk of hydrolyzing the ethoxy/allyloxy ethers.[3][4]

Solvent Interaction The molecule is amphiphilic but skewed hydrophobic.[3]

  • Hydrophobic Domain:[2][3][4] The Bromo, Ethoxy, and Allyl groups create a large non-polar surface area.[3][4]

  • Hydrophilic Domain:[2][3][4] The Carboxyl group is the only polar anchor.[3]

  • DMSO Efficacy: DMSO acts as a "polar aprotic" bridge.[3][4] It interacts with the aromatic ring via

    
    -stacking and solvates the proton of the carboxylic acid, preventing the formation of intermolecular hydrogen-bonded dimers (which are the primary cause of poor solubility in dry powders) [3].[1][2][3][4]
    

References

  • Gaylord Chemical Company.[3][4][5] (2025).[3][4][6] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. USPTO Patent/Technical Data.[3][4] Link

  • Gross, K., & Seybold, P. (2002).[3][4] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Link[1][2][3][4]

  • BenchChem Technical Support.[3][4] (2025).[3][4][6] Solubility of 4-Benzoylbenzoic acid and Derivatives in Common Solvents. Link

  • PubChem. (2025).[3][4] Compound Summary: 4-Ethoxybenzoic acid (Analogue Data). National Library of Medicine.[3] Link[1][2][3][4]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Bromination of Allyloxy-benzoic Acids

Welcome to the technical support center for the bromination of allyloxy-benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of allyloxy-benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The goal is to provide in-depth, field-proven insights to help you maximize the yield of your desired product while minimizing common side reactions. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles.

Understanding the Reaction Landscape: Desired vs. Undesired Pathways

The primary objective in the bromination of allyloxy-benzoic acids is typically the selective functionalization of the allylic position. However, the inherent reactivity of the starting material presents several competing reaction pathways. A clear understanding of these pathways is the first step toward effective troubleshooting.

The desired reaction is an allylic bromination , which proceeds via a free-radical mechanism. This reaction selectively replaces a hydrogen atom on the carbon adjacent to the double bond with a bromine atom.[1][2][3] The stability of the resulting allylic radical is the driving force for this selectivity.[1][4]

However, three major side reactions can significantly reduce the yield of the desired product:

  • Electrophilic Addition: The double bond of the allyl group can react with bromine in an electrophilic addition reaction to form a vicinal dibromide.[5][6] This pathway is particularly prevalent when the concentration of molecular bromine (Br₂) is high.[3][5]

  • Electrophilic Aromatic Substitution (EAS): The benzene ring, activated by the electron-donating allyloxy group, is susceptible to electrophilic attack by bromine.[7][8][9] This results in bromination of the aromatic ring, typically at the ortho and para positions relative to the activating group.[10][11] The carboxylic acid group is a deactivating, meta-directing group, which adds another layer of complexity to the regioselectivity.[12][13]

  • Intramolecular Cyclization: Under certain conditions, particularly those favoring ionic intermediates, the molecule can undergo intramolecular cyclization to form brominated furan or pyran ring systems.[14]

The key to a successful bromination lies in selecting conditions that favor the radical pathway while suppressing the ionic pathways.

G cluster_main Reaction Pathways start Allyloxy-benzoic Acid + Brominating Agent desired Desired Product: Allylic Bromination start->desired Radical Pathway (Low [Br₂]) side1 Side Product 1: Dibromo Addition start->side1 Ionic Pathway (High [Br₂]) side2 Side Product 2: Ring Bromination (EAS) start->side2 Ionic Pathway (Lewis Acid, Polar Solvent) side3 Side Product 3: Intramolecular Cyclization start->side3 Ionic Pathway

Caption: Key reaction pathways in the bromination of allyloxy-benzoic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My primary side product is the 1,2-dibromo adduct on the allyl chain. What causes this and how can I prevent it?

A1: The formation of a vicinal dibromide is a classic sign that the reaction is proceeding through an electrophilic addition mechanism instead of the desired radical pathway. This occurs when the electron-rich double bond attacks a molecule of Br₂, forming a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[6][15][16] This pathway is highly favored when there is a high local concentration of molecular bromine.

Troubleshooting Steps:

  • Switch to N-Bromosuccinimide (NBS): The most effective solution is to use NBS as your brominating agent.[3][17] NBS, in the presence of a radical initiator or UV light, serves as a source for a consistently low concentration of Br₂.[5][18][19] The HBr generated during the propagation step reacts with NBS to produce Br₂, which is immediately consumed by the allylic radical.[1][19][20] This keeps the Br₂ concentration too low for significant electrophilic addition to occur.[5]

  • Use a Non-Polar Solvent: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can stabilize ionic intermediates, including the bromonium ion, thus favoring the addition reaction.

  • Ensure Anhydrous Conditions: Water can react with NBS and alkenes to form bromohydrins, another potential side product of ionic pathways.[21][22] Ensure your solvent and glassware are dry.

Q2: I'm observing significant bromination on the aromatic ring instead of the allyl group. How can I improve selectivity?

A2: Aromatic bromination is an electrophilic aromatic substitution (EAS) reaction. The allyloxy group is a strong activating group that directs bromination to the ortho and para positions.[10][11] Even though the carboxylic acid group is deactivating, the ring is often still susceptible to attack, especially under conditions that promote the formation of a strong electrophile (like Br⁺).

Troubleshooting Steps:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts such as FeBr₃ or AlBr₃. These are specifically designed to polarize the Br-Br bond and generate a powerful electrophile for EAS, which is precisely what you want to avoid.

  • Employ Radical Conditions: As with preventing dibromo addition, using NBS with a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light is crucial.[21] The radical mechanism is highly selective for the weaker C-H bond at the allylic position over the stronger C-H bonds of the aromatic ring.

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of EAS more than the rate of allylic bromination. However, radical initiation often requires heat, so a careful balance must be struck.

  • Consider a Protecting Group: If ring bromination remains a persistent issue, consider temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[23][24][25] This can subtly alter the electronic properties of the ring and may influence selectivity. The ester can be hydrolyzed back to the carboxylic acid after the bromination step.[23][26]

Q3: My reaction is sluggish and gives a low yield of all products. What could be the problem?

A3: Low reactivity can stem from several factors, most commonly related to inefficient radical chain initiation or propagation.

Troubleshooting Steps:

  • Check Your Radical Initiator: Radical initiators like AIBN and benzoyl peroxide have specific decomposition temperatures required for efficient radical generation. Ensure your reaction temperature is appropriate for the initiator you are using. These initiators also have a limited shelf life; use a fresh batch if possible.

  • Use UV Irradiation: If thermal initiation is ineffective, irradiating the reaction mixture with a UV lamp can be a more potent method for initiating the radical chain.[21]

  • Purify Your NBS: Old or impure NBS can be less effective. It may contain succinimide or be discolored by trace amounts of Br₂. Recrystallizing NBS from water can improve its performance.[21]

  • Degas Your Solvent: Dissolved oxygen can act as a radical scavenger, quenching the chain reaction. Bubbling an inert gas like argon or nitrogen through your solvent before starting the reaction can remove dissolved oxygen and improve yields.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Incorrect Product? q_side_product What is the major side product? start->q_side_product dibromo Dibromo Adduct q_side_product->dibromo ring_bromo Ring Bromination q_side_product->ring_bromo no_reaction Low Conversion/ No Reaction q_side_product->no_reaction sol_dibromo Issue: High [Br₂], Ionic Pathway Solution: 1. Use NBS + Radical Initiator 2. Use Non-Polar Solvent (CCl₄) 3. Ensure Anhydrous Conditions dibromo->sol_dibromo sol_ring_bromo Issue: Electrophilic Aromatic Substitution Solution: 1. Use NBS + Radical Conditions 2. AVOID Lewis Acids (FeBr₃) 3. Control Temperature ring_bromo->sol_ring_bromo sol_no_reaction Issue: Poor Radical Initiation Solution: 1. Check Initiator (Age, Temp) 2. Use UV Lamp for Initiation 3. Purify NBS 4. Degas Solvent no_reaction->sol_no_reaction

Caption: A decision-making workflow for troubleshooting bromination reactions.

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) the preferred reagent for allylic bromination?

A: NBS is preferred because it allows for the selective bromination of the allylic position while minimizing side reactions like electrophilic addition to the double bond.[17] It achieves this by maintaining a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[5][18] The reaction proceeds via a radical chain mechanism where HBr produced during the abstraction of an allylic hydrogen reacts with NBS to regenerate a molecule of Br₂.[1][19][20] This newly formed Br₂ is then immediately consumed by an allylic radical to form the product and propagate the chain.[1][2] This elegant mechanism prevents the buildup of Br₂ that would lead to unwanted ionic side reactions.[3][5]

Q: Can I use molecular bromine (Br₂) with light to achieve allylic bromination?

A: While Br₂ with UV light can generate bromine radicals and perform allylic bromination, it is generally not recommended for substrates containing double bonds, such as allyloxy-benzoic acids.[3][5] The problem is one of competing reactions. Even with UV light, you will have a significant concentration of molecular Br₂ in the solution, which will readily react with the alkene via electrophilic addition, leading to the formation of the vicinal dibromide as a major side product.[5][6] NBS is far superior in these cases for achieving high selectivity.

Q: Does the position of the allyloxy and carboxyl groups on the benzoic acid ring matter?

A: Yes, the substitution pattern significantly impacts the propensity for ring bromination (EAS). The allyloxy group is an ortho-, para-director, while the carboxyl group is a meta-director. The overall activation or deactivation of the ring and the positions most susceptible to electrophilic attack will depend on their relative positions. For example, in 4-allyloxy-benzoic acid, the positions ortho to the strongly activating allyloxy group are the most likely sites for unwanted EAS. Understanding the combined electronic effects of your specific substrate is crucial for anticipating and mitigating this side reaction.

Q: Should I be concerned about Claisen rearrangement?

A: The Claisen rearrangement is a thermally induced sigmatropic rearrangement of allyl aryl ethers. While it is a possibility, it typically requires high temperatures (often >180-200 °C). Most allylic bromination reactions with NBS are conducted at lower temperatures (e.g., refluxing CCl₄, ~77 °C), which are generally not high enough to induce significant Claisen rearrangement. However, if you are forced to use higher temperatures for a particularly unreactive substrate, it is a potential side reaction to be aware of.[27]

Data Summary & Protocols

Table 1: Comparison of Common Brominating Agents
ReagentMechanismSelectivity for Allylic PositionCommon Side ProductsRecommended For
Br₂ Ionic & RadicalLow (in alkenes)Dibromo addition, Ring Bromination (EAS)Alkanes, Benzylic positions without alkenes
NBS RadicalHighMinimal with proper conditionsAllylic positions in molecules with alkenes
Experimental Protocol: Selective Allylic Bromination using NBS

This is a general protocol and may require optimization for your specific substrate.

Materials:

  • Allyloxy-benzoic acid substrate

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagents: To the flask, add your allyloxy-benzoic acid substrate (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (approx. 0.05 eq.).

  • Solvent: Add anhydrous carbon tetrachloride to the flask to create a solution or suspension (typically 0.1-0.5 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask at a slightly lower temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide byproduct, which floats.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash, and then a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

G cluster_mechanism NBS Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration initiator Initiator (hv, Δ) → 2 R• br_rad Br₂ + hv → 2 Br• nbs_br R• + NBS → R-Br + Succinimidyl• prop1 1. Allylic H Abstraction Allyl-H + Br• → Allyl• + HBr br_rad->prop1 prop2 2. Bromination Allyl• + Br₂ → Allyl-Br + Br• prop1->prop2 Generates Product regen HBr + NBS → Succinimide + Br₂ prop1->regen HBr feeds into regeneration prop2->prop1 Regenerates Br• regen->prop2 Maintains low [Br₂] for this step

Caption: The radical chain mechanism for allylic bromination with NBS.

References

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • Chemistry LibreTexts. 18.6: Electrophilic Substitution of Phenols. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • Pearson. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. [Link]

  • CureFFI.org. Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations. [Link]

  • YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

  • YouTube. Addition Reaction (Bromination of Alkene) -Mechanism explained. [Link]

  • Quora. Why does bromonium ion (heterocycle) produced during bromonation of ether instead of carbonation? As angle strain is also quite high in bromonium ion. [Link]

  • Slideshare. Protection and deprotection of carboxylic acid. [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Reddit. Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • University of Calgary. Formation of Halohydrins (Addition of Hal2 and H2O to Alkenes) - Mechanism Review. [Link]

  • YouTube. 10.3 Allylic and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Wikipedia. Phenol. [Link]

  • RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • ResearchGate. Optimization Studies of the Allylation Reaction. [Link]

  • ChemTube3D. Allylic Bromination of Cyclohexene. [Link]

  • YouTube. 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • PMC. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

Sources

Troubleshooting

Technical Support Center: Ester Hydrolysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Welcome to the technical support center for the hydrolysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges and ensure the successful synthesis of your target carboxylic acid. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to build a foundational understanding for future success.

Section 1: Reaction Overview & Key Considerations

The target transformation is a saponification, a classic base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is subsequently protonated to give the final carboxylic acid.[1][2]

Reaction Scheme:

  • Step 1 (Saponification): 4-(Allyloxy)-2-bromo-5-ethoxybenzoate ester + Base (e.g., NaOH, KOH) → Sodium 4-(allyloxy)-2-bromo-5-ethoxybenzoate + Alcohol

  • Step 2 (Acidification): Sodium 4-(allyloxy)-2-bromo-5-ethoxybenzoate + Acid (e.g., HCl) → 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid ↓

While straightforward, the success of this reaction hinges on balancing the rate of ester cleavage against potential side reactions and ensuring an efficient workup. The primary challenge is to achieve complete hydrolysis without compromising the allyl ether protecting group, which is generally stable under basic conditions but can be sensitive to certain reagents and harsh conditions.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered before and during the experiment.

Q1: What are the best base and solvent combinations for this hydrolysis? A1: The choice of base and solvent is critical for reaction success. The most common systems involve alkali metal hydroxides like NaOH, KOH, or LiOH in a mixture of an alcohol and water (e.g., methanol/H₂O, ethanol/H₂O) or THF/H₂O.[1][4] Alcoholic solvents are excellent because they help solubilize both the ester starting material and the aqueous base, creating a homogenous reaction mixture.

Q2: How can I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most efficient method.[5] Your starting ester is significantly less polar than the product carboxylic acid. Therefore, on a silica gel plate, the ester will have a high Retention Factor (Rf), while the product acid will have a much lower Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible. For optimal results, co-spot a lane with both the reaction mixture and the starting material to confirm identities.

Q3: My carboxylic acid product appears to be "streaking" on the TLC plate. Why is this happening and how can I fix it? A3: Streaking of acidic compounds on silica gel TLC plates is a common issue caused by strong interactions between the carboxylic acid's polar head and the acidic silica surface. To resolve this, add a small amount of acetic acid (e.g., 1-2 drops) to your TLC eluent (mobile phase).[5] This suppresses the deprotonation of your product on the plate, leading to sharper, more defined spots.

Q4: Is there a risk of cleaving the allyl ether group during the reaction? A4: The allyl ether is generally robust under standard saponification conditions (e.g., NaOH/MeOH). Cleavage of allyl ethers typically requires specific catalysts like palladium or rhodium complexes, or very harsh acidic conditions.[3][6][7] However, excessively high temperatures or prolonged reaction times with very high concentrations of base should be avoided as a precaution. The key is to find conditions that are vigorous enough for hydrolysis but mild enough to preserve the protecting group.

Section 3: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to specific experimental failures.

Problem 1: Incomplete or Stalled Reaction

Symptom: TLC analysis shows a significant amount of starting material remaining even after the expected reaction time.

Causality Analysis: Base-catalyzed ester hydrolysis is a bimolecular reaction (BAc2 mechanism); its rate depends on the concentration of both the ester and the hydroxide nucleophile.[2][8] If the reaction stalls, it is likely due to an issue with one of the following factors:

  • Insufficient Base: The reaction consumes one equivalent of base. Using a stoichiometric amount can be risky if there are any acidic impurities. An excess of base is typically required to drive the reaction to completion.[4]

  • Poor Solubility: If the ester is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by the diffusion of reactants across the phase boundary.

  • Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. Room temperature may be insufficient for sterically hindered or electron-rich esters.

Solutions:

Probable CauseRecommended Action & Rationale
Insufficient Base Increase the amount of base to 2-5 equivalents. This ensures the hydroxide concentration remains high throughout the reaction, driving the equilibrium towards the products.
Poor Solubility Add a co-solvent like Tetrahydrofuran (THF). THF is miscible with both aqueous and organic phases and can significantly improve the solubility of hydrophobic esters.
Low Temperature Gently heat the reaction mixture. Refluxing in methanol (~65°C) or ethanol (~78°C) is a common strategy to accelerate slow hydrolysis reactions.[4] Start with moderate heat (e.g., 40-50°C) and increase if necessary.
Insufficient Water Ensure enough water is present for the hydrolysis and to dissolve the hydroxide base. A typical solvent ratio is between 2:1 and 4:1 alcohol:water.
Problem 2: Complications During Workup & Isolation

Symptom A: After acidification, no solid product precipitates out, or an oil forms instead of a crystalline solid.

Causality Analysis: The goal of acidification is to protonate the highly water-soluble carboxylate salt, converting it into the less soluble neutral carboxylic acid, which should then precipitate.[1][9] Failure to precipitate can be due to:

  • Insufficient Acidification: The pH of the solution must be well below the pKa of the carboxylic acid (typically 3-5 for benzoic acids) to ensure complete protonation. A pH of 1-2 is recommended.

  • High Product Solubility: The product may have some residual solubility in the aqueous alcohol mixture.

  • Presence of Impurities: Unreacted starting material or side products can act as impurities, disrupting the crystal lattice and causing the product to "oil out."

Solutions:

  • Confirm pH: Use pH paper or a pH meter to ensure the aqueous solution is strongly acidic (pH 1-2). Add more acid if necessary.

  • Remove Alcohol: If the product doesn't precipitate, remove the alcohol solvent under reduced pressure (using a rotary evaporator). This will decrease the product's solubility in the remaining aqueous solution.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. Seeding with a previously obtained crystal can also induce crystallization.

  • Perform an Extraction: If precipitation fails, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x).[4] The organic layers can then be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[10] This crude product can then be purified by recrystallization.

Symptom B: The final yield is significantly lower than expected.

Causality Analysis: Low yield can result from issues at any stage of the process, from an incomplete reaction to losses during purification.

Solutions:

  • Review TLC of Crude Product: Before purification, run a TLC of your crude material. If it shows a large amount of starting material, the issue was an incomplete reaction (see Problem 1).

  • Optimize Extraction: Ensure you are performing multiple extractions (at least 3) during the workup to recover all the product from the aqueous layer.

  • Check pH of Aqueous Layer: After extraction, re-check the pH of the aqueous layer. If it is not strongly acidic, you may have left a significant amount of product behind as the water-soluble carboxylate salt.

  • Recrystallization Solvent: Choose an appropriate solvent system for recrystallization. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for carboxylic acids include ethanol/water, toluene, or hexanes/ethyl acetate.[11]

Section 4: Standard Operating Protocols & Visual Guides

Protocol 1: General Procedure for Ester Hydrolysis
  • Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent (e.g., methanol, 5-10 mL per gram of ester).

  • Base Addition: In a separate flask, dissolve NaOH (3.0 eq) or KOH (3.0 eq) in water (2-5 mL per gram of ester). Add the aqueous base solution to the stirring ester solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-70°C).

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.[12] (Eluent: e.g., 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is complete when the starting ester spot is consumed.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) via rotary evaporation.

  • Dilution & Wash: Dilute the remaining aqueous residue with water and extract once with diethyl ether or ethyl acetate to remove any non-polar, neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl or 3M HCl until the pH is ~1-2.[4] A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Visual Guide 1: General Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase start Starting Ester in Methanol/THF reaction Reaction Mixture (Stir at RT or Heat) start->reaction base Aqueous Base (NaOH or KOH) base->reaction tlc Monitor by TLC reaction->tlc Periodically concentrate Concentrate to Remove Alcohol tlc->concentrate Reaction Complete acidify Acidify with HCl to pH 1-2 concentrate->acidify filtrate Filter Precipitate acidify->filtrate wash Wash Solid with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (if necessary) dry->recrystallize final_product Pure Carboxylic Acid dry->final_product If pure recrystallize->final_product

Caption: Workflow for saponification and product isolation.

Visual Guide 2: Troubleshooting TLC Analysis

Caption: Interpreting TLC results for the hydrolysis reaction.

References

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of oil hydrolysis and transesterification reactions performed by GD-95RM lipase. Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Ene Reaction as a Means of Allyl Ether Cleavage. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. Retrieved from [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Wordpress. (2026). Metal-Catalysed Ether Cleavages. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

  • N/A. (n.d.). EXPERIMENT : SOAP MAKING (SAPONIFICATION). Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2017). Saponification: The process of Making Soap. Retrieved from [Link]

  • N/A. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). Making Soap Saponification Lab Procedure. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of allyl type alcohols and products resulting therefrom.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The E1cb route for ester hydrolysis; volumes of activation as an additional criterion of mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

Sources

Optimization

Removing impurities from crude 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Technical Support Center: Purification of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization Compound CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization Compound CAS: 486994-79-0[1]

Executive Summary & Critical Quality Attributes (CQAs)

Context: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a highly functionalized benzoic acid derivative, often utilized as a scaffold in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin analogs) and specific kinase inhibitors.[1] Its synthesis typically involves the bromination of 3-ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid) followed by


-alkylation with allyl bromide.[1]

The Problem: Crude samples frequently contain three classes of difficult-to-remove impurities:

  • Unreacted Phenol (Precursor): 2-Bromo-5-ethoxy-4-hydroxybenzoic acid.[1]

  • Neutral Byproducts: Allyl esters (from non-selective alkylation) and dialkylated species.[1]

  • Regioisomers: 6-Bromo isomers (arising from poor regiocontrol during the initial bromination).[1]

Technical Objective: To upgrade crude material (purity <90%) to API-intermediate grade (>98%) using a scalable, non-chromatographic workflow.

Tier 1: Acid-Base Workup (The First Line of Defense)[1]

Q: My crude product is a sticky solid with a strong smell of allyl bromide. How do I remove the non-acidic organics?

A: The most effective initial purification exploits the acidity of the carboxylic acid (pKa ~4.0).[1] Neutral impurities (allyl bromide, allyl esters) will not ionize in mild base, allowing them to be washed away.[1]

Protocol 1.0: Differential Extraction

  • Dissolution: Dissolve the crude solid in 10% aqueous NaOH (3.0 equivalents). The solution should be homogenous.

    • Why? This converts the benzoic acid and any unreacted phenol into their water-soluble sodium salts.[1]

  • Organic Wash: Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE) or Toluene (1:1 volume ratio).[1]

    • Mechanism:[1][2] The neutral allyl ester and excess allyl bromide partition into the organic phase.[1] The product remains in the aqueous phase.[1]

    • Discard the organic layer.[1]

  • Controlled Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 6N HCl dropwise until pH reaches 1–2.

    • Critical Step: Do not dump the acid.[1] Rapid acidification traps impurities and causes "oiling out."[1]

Troubleshooting Table: Acid-Base Workup

SymptomProbable CauseCorrective Action
Product Oils Out Temperature too high during acidification.[1]Re-dissolve in base.[1] Cool to <5°C. Acidify slowly with vigorous stirring.
Low Yield pH not low enough; Product still ionized.[1]Ensure pH is <2.[1]0. The 2-Bromo group lowers pKa, requiring stronger acid to fully protonate.[1]
Emulsion Presence of surfactant-like byproducts.[1]Add saturated brine to the aqueous phase before extraction.[1] Filter through Celite if solids persist.[1]

Tier 2: Recrystallization Strategies (Polymorph & Purity Control)

Q: After acid-base workup, my HPLC shows 95% purity, but the phenolic precursor (2-bromo-5-ethoxy-4-hydroxybenzoic acid) persists. How do I remove it?

A: Phenolic impurities are the hardest to remove because they also precipitate upon acidification.[1] You must exploit the difference in lipophilicity.[1] The product (Allyl ether) is significantly more lipophilic than the precursor (Free phenol).[1]

Protocol 2.0: The "Cloud Point" Crystallization

  • Solvent System: Ethanol / Water (Best for scale-up) or Ethyl Acetate / Heptane.[1]

  • Method:

    • Dissolve the dried crude acid in the minimum amount of boiling Ethanol (95%) .

    • If the solution is colored (yellow/orange), add activated carbon (5 wt%), stir for 10 mins, and filter hot.

    • Add hot Water dropwise to the boiling filtrate until a faint turbidity (cloudiness) persists.

    • Add just enough Ethanol to clear the solution again.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

Why this works: The more hydrophobic product crystallizes out first.[1] The more polar phenolic impurity remains solubilized in the aqueous-alcoholic mother liquor.[1]

Tier 3: Advanced Impurity Scavenging

Q: I have a persistent "unknown" impurity at RRT 1.1. It tracks with the product.

A: This is likely the Allyl Ester (Allyl 4-(allyloxy)-2-bromo-5-ethoxybenzoate) formed if the carboxyl group competed for the alkylating agent.[1] While Tier 1 should remove it, trace amounts can be stubborn.

Hydrolysis Rescue Protocol:

  • Reflux the semi-pure solid in 2N NaOH / Methanol (1:1) for 1 hour.

  • This selectively hydrolyzes the ester impurity back to the desired acid product and allyl alcohol.[1]

  • Repeat Protocol 1.0 (Acid-Base Workup).

Visualizing the Purification Logic

The following diagram maps the fate of impurities through the described protocols.

PurificationWorkflow Crude Crude Mixture (Product + Phenol + Ester + Salts) NaOH_Step Dissolve in 10% NaOH Crude->NaOH_Step Wash_Step Wash with MTBE/Toluene NaOH_Step->Wash_Step Org_Layer Organic Layer (Contains Neutral Ester + Allyl Bromide) Wash_Step->Org_Layer Removes Neutrals Aq_Layer Aqueous Layer (Product-Na + Phenol-Na) Wash_Step->Aq_Layer Acidify Acidify to pH 1 (0°C) Aq_Layer->Acidify Precipitate Solid Precipitate (Product + Trace Phenol) Acidify->Precipitate MotherLiquor Aqueous Waste (Salts) Acidify->MotherLiquor Removes Salts Recryst Recrystallization (EtOH / Water) Precipitate->Recryst FinalProduct Pure Product (>98% HPLC) Recryst->FinalProduct Filtrate Filtrate (Enriched in Phenol) Recryst->Filtrate Removes Phenol

Figure 1: Impurity Fate Mapping.[1] Red nodes indicate high-risk inputs; Green nodes indicate purified states.[1] This workflow ensures orthogonal removal of neutral and polar impurities.[1]

References & Authority

  • General Synthesis of Alkoxybenzoic Acids:

    • Source: The Royal Society of Chemistry (RSC) & PMC.[1]

    • Relevance: Establishes the standard protocol for alkylation of hydroxybenzoic acids using potassium carbonate and alkyl halides in DMF or Acetone.

    • Citation: (Demonstrates similar allylation/bromination chemistry).[1]

  • Purification of Bromobenzoic Acid Derivatives:

    • Source: Organic Syntheses.[1][3]

    • Relevance: Provides the definitive method for acid-base purification and recrystallization of brominated benzoic acids to remove regioisomers.[1]

    • Citation: [2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation... to 4-Bromobenzoic Acid - Org.[1] Syn.]([Link]1]

  • Recrystallization Solvent Selection:

    • Source: ResearchGate / Chemical Literature.[1]

    • Relevance: Confirms Ethanol/Water and Ethyl Acetate as optimal solvent systems for long-chain alkoxy benzoic acids to balance yield and purity.

    • Citation:

  • Compound Data & Properties:

    • Source: PubChem & ChemicalBook.[1]

    • Relevance: Verifies the physicochemical properties (pKa, lipophilicity) used to design the extraction protocol.

    • Citation:[1]

Sources

Troubleshooting

Storage conditions to prevent degradation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Welcome to the technical support center for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. The following information is synthesized from established chemical principles and data from structurally related molecules to provide the most reliable guidance in the absence of specific stability studies for this compound.

Troubleshooting Guide: Degradation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Encountering unexpected results in your experiments? Degradation of your starting material could be a contributing factor. This section provides a systematic approach to identifying and mitigating potential degradation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential degradation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Troubleshooting Workflow Troubleshooting Workflow for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Degradation cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Corrective Actions & Prevention A Unexpected Experimental Results e.g., low yield, new spots on TLC, unexpected peaks in LC-MS B Visual Inspection of Compound Is there a color change (yellowing/browning)? Is the solid clumped or discolored? A->B Start Here C Review Storage Conditions Was it protected from light? Was the container tightly sealed? What was the storage temperature? B->C If visual changes are noted D Perform Quality Control Analysis Run HPLC or LC-MS to check for impurities/degradation products. Compare with a fresh or reference sample. C->D Regardless of visual inspection E Implement Optimal Storage Conditions Store at 2-8°C in a tightly sealed, amber vial. Consider storage under an inert atmosphere (Argon or Nitrogen). D->E If degradation is confirmed F Handle with Care During Experiments Use inert atmosphere for reactions sensitive to oxidation. Avoid prolonged exposure to acidic or basic aqueous solutions. E->F Implement for all future work

Caption: A step-by-step workflow for identifying and addressing the degradation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Common Degradation Pathways and Solutions

The structure of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid contains two primary moieties susceptible to degradation: the allyl ether and the substituted benzoic acid.

Potential Issue Primary Cause Mechanism Recommended Solution
Hydrolysis of Allyl Ether Exposure to moisture, particularly under acidic or basic conditions.The allyl ether can be cleaved to form the corresponding phenol and allyl alcohol. This can be catalyzed by acid.Store in a tightly sealed container in a dry environment. Avoid exposure to acidic or basic aqueous solutions for prolonged periods.
Oxidation of Allyl Group Exposure to atmospheric oxygen, potentially accelerated by light or trace metals.The double bond in the allyl group is susceptible to oxidation, which can lead to the formation of various oxidation products, including epoxides, aldehydes, or ketones.[1]For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. Store in the dark.
Photosensitivity Exposure to UV or high-energy visible light.Aromatic compounds, including benzoic acid derivatives, can be susceptible to photodegradation.[2][3][4]Store in an amber or opaque container to protect from light. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
General Decomposition Elevated temperatures.Increased thermal energy can accelerate all degradation pathways.Store in a cool environment. While room temperature may be acceptable for short periods, refrigeration (2-8°C) is recommended for long-term storage.
Experimental Protocol: Quick Stability Check by HPLC

If you suspect degradation, a simple HPLC analysis can provide valuable insights.

Objective: To assess the purity of a stored sample of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid against a reference or newly acquired sample.

Materials:

  • Stored sample of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

  • Reference sample (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the stored sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • If available, prepare a solution of the reference sample at the same concentration.

  • HPLC Conditions (General Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan across a range (e.g., 220-400 nm) to find the optimal wavelength, or use a diode array detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference sample to determine the retention time of the pure compound.

    • Inject the stored sample.

    • Compare the chromatograms. Look for the appearance of new peaks or a significant decrease in the area of the main peak in the stored sample compared to the reference.

Interpretation: The presence of significant additional peaks in the chromatogram of the stored sample is indicative of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid?

For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass vial . To further minimize the risk of oxidation, consider flushing the vial with an inert gas such as argon or nitrogen before sealing.

Q2: Can I store this compound at room temperature?

For short-term storage (i.e., days to a few weeks), storage at room temperature (15-25°C) in a tightly sealed, light-resistant container is generally acceptable.[5] However, for periods longer than a month, refrigeration is advised to slow down potential degradation processes.

Q3: What are the visible signs of degradation?

While there is no specific data for this compound, degradation of similar aromatic organic acids can be indicated by:

  • Color change: A noticeable shift from a white or off-white solid to yellow or brown.

  • Clumping or change in texture: This may suggest the absorption of moisture, which can facilitate hydrolysis.

Any change in physical appearance warrants a purity check by an analytical method like HPLC or LC-MS/MS.

Q4: Is this compound sensitive to moisture?

Yes, due to the presence of the allyl ether linkage, the compound is potentially susceptible to hydrolysis in the presence of water.[6][7] It is crucial to store it in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture. Use of a desiccator for storage is a good practice.

Q5: Should I be concerned about exposure to light?

Yes. Substituted benzoic acids and other aromatic compounds can be photosensitive.[2][3][4] Exposure to UV and even strong visible light can potentially lead to degradation. Always store the compound in light-protecting containers and minimize its exposure to light during experimental procedures.

Q6: Is it necessary to use an inert atmosphere when handling this compound in experiments?

For reactions that are sensitive to oxidation or when heating the compound for extended periods, using an inert atmosphere (e.g., under argon or nitrogen) is a prudent measure to prevent oxidation of the allyl group. For routine weighing and solution preparation at room temperature, this is likely not necessary if exposure time is minimized.

References

  • Structure-activity relationship and photodegradation of avobenzone. ResearchGate. Available at: [Link]

  • Analytical Methods. U.S. Department of Health and Human Services. Available at: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. PMC. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. Available at: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Royal Society of Chemistry. Available at: [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. ResearchGate. Available at: [Link]

  • Hydrolysis reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]

  • Photosensitivity and allergy to aromatic lichen acids, Compositae oleoresins and other plant substances. PubMed. Available at: [Link]

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]

  • UC Berkeley - eScholarship. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. We will navigat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. We will navigate the logical progression from understanding the analyte's physicochemical properties to method development, optimization, and validation, all while comparing the chosen strategies with viable alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this and structurally similar molecules.

Understanding the Analyte: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the target analyte's physicochemical properties. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a multifaceted molecule, and its characteristics dictate our strategic choices in chromatography.

Key Physicochemical Properties:

PropertyValue/PredictionImplication for HPLC Method Development
Molecular Weight 301.13 g/mol Moderate molecular weight, suitable for standard HPLC systems.
Structure Aromatic carboxylic acid with allyloxy, bromo, and ethoxy substituents.The presence of a chromophore suggests UV detection is a viable option. The carboxylic acid group indicates that the mobile phase pH will be a critical parameter for controlling retention and peak shape. The molecule has a moderate degree of hydrophobicity due to the aromatic ring and alkyl/allyl groups.
pKa (Predicted) ~4.0 - 4.5The acidic nature of the carboxylic acid group means that at a pH above its pKa, the molecule will be ionized (more polar), leading to shorter retention times in reversed-phase HPLC. Conversely, at a pH below its pKa, it will be in its neutral form (less polar) and will be retained longer. To ensure good retention and peak shape, the mobile phase pH should be controlled, ideally at least 1.5-2 pH units below the pKa.[1][2]
Solubility Sparingly soluble in water, with good solubility in organic solvents like methanol and acetonitrile.This solubility profile is well-suited for reversed-phase HPLC, where mobile phases typically consist of a mixture of water and an organic modifier like acetonitrile or methanol.[3][4][5]
UV Absorbance Maximum (λmax) Predicted to be around 230 nm and 270-280 nm.Based on the UV spectra of benzoic acid and its substituted derivatives, we can anticipate strong absorbance in the UV region. Benzoic acid itself has absorbance maxima around 230 nm and 274 nm.[6] The presence of auxochromic groups (allyloxy, ethoxy) and a chromophore (bromo group) on the benzene ring is likely to cause a bathochromic (red) shift. Experimental data for similar substituted benzoic acids confirms absorption in these regions.[7][8] A wavelength of around 275 nm is a logical starting point for detection to ensure specificity and sensitivity.

Strategic HPLC Method Development

Our goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method, which can accurately quantify 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid in the presence of its potential impurities and degradation products.

Initial Method Screening: Making Informed Choices

The initial phase of method development involves selecting a suitable stationary phase, mobile phase, and detection wavelength. The rationale behind these initial choices is paramount for an efficient development process.

cluster_0 Analyte Characterization cluster_1 Initial Method Parameters Analyte 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Properties Physicochemical Properties: - Aromatic Carboxylic Acid - Predicted pKa ~4.2 - UV Chromophore - Soluble in Organic Solvents Analyte->Properties Column Stationary Phase: C18 Column (e.g., 250 x 4.6 mm, 5 µm) Properties->Column Hydrophobicity MobilePhase Mobile Phase: Acetonitrile & Water with Acidic Modifier (e.g., 0.1% TFA) Properties->MobilePhase pKa & Solubility Detection Detection: UV at ~275 nm Properties->Detection UV Chromophore

Caption: Initial HPLC method development workflow.

Experimental Protocol: Initial Chromatographic Conditions

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility and wide availability. The C18 stationary phase provides hydrophobic interactions with the analyte.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and symmetrical peak shape.[3][9][10]

    • Solvent B: Acetonitrile. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity.

  • Elution Mode: A gradient elution is recommended for the initial screening to determine the approximate solvent composition required to elute the analyte and to identify any potential impurities. A typical starting gradient would be from a low percentage of organic modifier (e.g., 10% Acetonitrile) to a high percentage (e.g., 90% Acetonitrile) over 20-30 minutes. This approach is more efficient for complex samples than isocratic elution.[1][2][4][5][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Method Optimization: Fine-Tuning for Robustness and Resolution

Once the initial screening provides a chromatogram with the analyte peak, the next step is to optimize the method for better resolution, shorter run time, and improved peak shape.

Key Optimization Parameters:

  • Mobile Phase pH: The effect of mobile phase pH is critical. A pH range of 2.5 to 3.5 is generally ideal for carboxylic acids to ensure they are in their non-ionized form.

  • Organic Modifier: Comparing acetonitrile and methanol can reveal differences in selectivity, especially for complex mixtures.

  • Gradient Profile: The slope of the gradient can be adjusted to improve the separation of closely eluting peaks.

  • Column Chemistry: If the C18 column does not provide adequate selectivity, alternative stationary phases should be considered. A Phenyl-Hexyl column, for instance, can offer unique selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating the target analyte from its structurally similar impurities.[9][12][13][14][15]

Table of Optimization Experiments:

ExperimentParameter VariedObservationConclusion
1 Mobile Phase pH (2.5, 3.0, 3.5)Increased retention and improved peak symmetry at lower pH.A pH of 2.5-3.0 provides optimal results.
2 Organic Modifier (Acetonitrile vs. Methanol)Acetonitrile provided sharper peaks and better resolution from a key impurity.Acetonitrile is the preferred organic modifier.
3 Gradient Slope (Shallow vs. Steep)A shallower gradient improved the resolution between the main peak and a closely eluting impurity.An optimized gradient with a shallow slope around the elution time of the analyte is necessary.
4 Column Chemistry (C18 vs. Phenyl-Hexyl)The Phenyl-Hexyl column showed a different elution order for some impurities and improved resolution for a critical pair.For complex samples with aromatic impurities, a Phenyl-Hexyl column can offer superior performance.

The Optimized and Validated Method

Based on the optimization experiments, the following method was selected and subsequently validated according to the International Council for Harmonisation (ICH) guidelines.[16]

Optimized Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% to 90% B

    • 18-20 min: 90% B

    • 20-22 min: 90% to 30% B

    • 22-27 min: 30% B (equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 275 nm

  • Injection Volume: 5 µL

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical step to ensure that the analytical method is fit for its intended purpose. The validation was performed according to ICH Q2(R1) guidelines.

cluster_0 Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation Validated HPLC Method Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy (% Recovery) Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantitation (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation

Caption: HPLC method validation workflow.

Validation Results Summary:

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index > 0.999.Passed. The method is stability-indicating.
Linearity (R²) R² ≥ 0.9990.9998
Range 80-120% of the target concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD of results should be ≤ 2.0% after deliberate small changes to the method parameters.Passed. The method is robust for minor changes in flow rate, column temperature, and mobile phase composition.

Comparative Analysis: The Developed Method vs. Alternatives

The developed HPLC method using a Phenyl-Hexyl column offers distinct advantages over a standard C18 method for the analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, particularly in a quality control or stability testing environment where the separation of structurally similar impurities is crucial.

C18 Column:

  • Advantages: Widely applicable, robust, and cost-effective for general-purpose separations based on hydrophobicity.

  • Disadvantages: May provide insufficient selectivity for aromatic positional isomers or compounds with subtle differences in polarity.

Phenyl-Hexyl Column:

  • Advantages: Offers alternative selectivity through π-π interactions with aromatic analytes. This can lead to improved resolution of aromatic compounds from non-aromatic or other aromatic species. The hexyl spacer provides a degree of hydrophobic interaction, creating a mixed-mode separation mechanism.[9][12][13][14][15]

  • Disadvantages: May be more expensive than standard C18 columns. The selectivity can be more sensitive to the organic modifier used (e.g., acetonitrile vs. methanol).

Isocratic vs. Gradient Elution:

  • Isocratic Elution: Simpler to set up and transfer, and can be faster if all components elute within a reasonable time frame. However, for samples with components of widely varying polarities, it can lead to poor peak shape for late-eluting peaks and long run times.

  • Gradient Elution: Superior for analyzing complex mixtures containing both polar and non-polar compounds. It provides better peak shapes for late-eluting components and can significantly reduce the overall analysis time compared to an isocratic method that can resolve all components.[1][2][4][5][11]

For a stability-indicating assay of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, where unknown degradation products may form, a gradient elution on a Phenyl-Hexyl column provides the highest probability of successfully separating all components, ensuring the accuracy and reliability of the analytical results.

Conclusion

The development of a robust and reliable HPLC method for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid requires a systematic approach grounded in the analyte's physicochemical properties. By carefully selecting and optimizing the stationary phase, mobile phase, and other chromatographic parameters, a stability-indicating method was successfully developed and validated. The comparative analysis demonstrates that while a standard C18 column is a viable starting point, a Phenyl-Hexyl column offers superior selectivity for this particular aromatic compound and its potential impurities. This guide serves as a comprehensive resource for developing and validating similar analytical methods in a scientifically sound and efficient manner.

References

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1109. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. SMT. [Link]

  • Jandera, P., & Komersová, A. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Separation Science, 29(8), 1074-1081. [Link]

  • Waters Corporation. (2012). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]

  • Zhang, C., et al. (2017). Solubility comparison in acetonitrile. ResearchGate. [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]

  • Shimadzu. (2005). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Shandong Qibo New Energy Co., Ltd. (2025, July 5). Benzoic Acid Solubility in Acetonitrile. Shandong Qibo New Energy Co., Ltd. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • ResearchGate. (2022, February). Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature. ResearchGate. [Link]

  • ResearchGate. (2019, July). Retention time shift of benzoic acid with changing mobile phase pH. ResearchGate. [Link]

  • Kianshardanesh. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. [Link]

  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil. [Link]

  • Khan, I., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(7), 596-601. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • ResearchGate. Experimental UV–Vis spectra. ResearchGate. [Link]

  • ResearchGate. (2015, January). Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(12), 6545-6557. [Link]

  • Andor. (2016, September 7). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Andor. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid: A Multi-technique Approach

In the landscape of drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of success. This guide provides an in-depth analysis of the ¹H NMR spectroscopic fe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of success. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a polysubstituted aromatic compound with functionalities relevant to medicinal chemistry. Beyond a mere interpretation of spectral data, we will objectively compare the insights gleaned from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach, grounded in experimental data from analogous structures and predictive methodologies, aims to equip researchers with the critical thinking necessary to select and integrate the most appropriate analytical tools for comprehensive structural elucidation.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for organic chemists. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, ¹H NMR offers a window into the precise arrangement of its constituent atoms.

Predicted ¹H NMR Spectrum of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from similar structures provides a robust framework for analysis. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-3~7.3 - 7.5Singlet (s)1H-
H-6~6.8 - 7.0Singlet (s)1H-
-OCH₂- (Allyl)~4.6Doublet of triplets (dt) or multiplet (m)2HJ ≈ 5 (d), J ≈ 1.5 (t)
-CH= (Allyl)~6.0Ddt1HJ ≈ 17 (d, trans), J ≈ 10.5 (d, cis), J ≈ 5 (t)
=CH₂ (Allyl, trans)~5.4Doublet of quartets (dq) or doublet of doublets (dd)1HJ ≈ 17 (d, trans), J ≈ 1.5 (d, geminal)
=CH₂ (Allyl, cis)~5.3Doublet of quartets (dq) or doublet of doublets (dd)1HJ ≈ 10.5 (d, cis), J ≈ 1.5 (d, geminal)
-OCH₂CH₃ (Ethoxy)~4.1Quartet (q)2HJ ≈ 7
-OCH₂CH₃ (Ethoxy)~1.4Triplet (t)3HJ ≈ 7
-COOH~10 - 13Broad Singlet (br s)1H-

Causality Behind the Predicted Chemical Shifts and Coupling Patterns

The predicted spectrum is a direct consequence of the electronic environment of each proton, influenced by inductive effects, resonance, and spin-spin coupling.

  • Aromatic Protons (H-3 and H-6): The benzene ring is substituted with a bromine atom, a carboxylic acid group, an allyloxy group, and an ethoxy group. The bromine atom and the carboxylic acid are electron-withdrawing groups, which deshield nearby protons, shifting their signals downfield. Conversely, the alkoxy groups (-OAllyl, -OEt) are electron-donating through resonance, which shields the ortho and para protons. The proton at the C-3 position is ortho to the electron-withdrawing bromine and carboxylic acid groups, leading to a significant downfield shift. The proton at C-6 is ortho to the electron-donating ethoxy group and para to the electron-withdrawing bromine, resulting in a more upfield chemical shift compared to H-3. Due to the substitution pattern, these two protons are not coupled to each other and are expected to appear as singlets.

  • Allyloxy Group Protons: The protons of the allyl group exhibit characteristic signals. The methylene protons adjacent to the oxygen (-OCH₂-) are deshielded by the electronegative oxygen atom and appear around 4.6 ppm. They are coupled to the vinyl proton (-CH=), resulting in a doublet, and show long-range coupling to the terminal vinyl protons (=CH₂), which may result in a more complex multiplet. The vinyl proton (-CH=) is coupled to the adjacent methylene protons and to the two terminal, diastereotopic vinyl protons, leading to a complex doublet of doublet of triplets (ddt) pattern around 6.0 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic due to the chiral center created by the substitution pattern on the benzene ring. They will have different chemical shifts and will be coupled to each other (geminal coupling, typically small), to the other vinyl proton (cis and trans coupling, with different J values), and potentially show long-range coupling to the methylene protons.

  • Ethoxy Group Protons: The ethoxy group gives rise to a classic ethyl pattern: a quartet for the methylene protons (-OCH₂CH₃) around 4.1 ppm due to coupling with the three methyl protons, and a triplet for the methyl protons (-OCH₂CH₃) around 1.4 ppm due to coupling with the two methylene protons. The methylene protons are deshielded by the adjacent oxygen atom.

  • Carboxylic Acid Proton: The proton of the carboxylic acid (-COOH) is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. The broadness is due to hydrogen bonding and chemical exchange.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165 - 170
C-4 (C-OAllyl)~155 - 160
C-5 (C-OEt)~145 - 150
C-1 (C-COOH)~130 - 135
C-2 (C-Br)~115 - 120
C-3~110 - 115
C-6~100 - 105
-CH= (Allyl)~132
=CH₂ (Allyl)~118
-OCH₂- (Allyl)~70
-OCH₂CH₃ (Ethoxy)~64
-OCH₂CH₃ (Ethoxy)~15

Comparison:

  • Complementary Information: ¹³C NMR directly observes the carbon framework, confirming the number of distinct carbon environments. This is particularly useful for identifying quaternary carbons (like C-1, C-2, C-4, and C-5) that are invisible in ¹H NMR.

  • Limitations: ¹³C NMR is inherently less sensitive than ¹H NMR. It does not typically show coupling between adjacent carbons unless isotopically labeled compounds are used, thus providing less direct information about connectivity compared to ¹H-¹H coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Key IR Absorptions:

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Carboxylic Acid)1710 - 1680
C=C (Aromatic)1600 - 1450
C=C (Alkene)1650
C-O (Ether)1250 - 1000
C-Br600 - 500

Comparison:

  • Functional Group Identification: IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups like the carboxylic acid (broad O-H and sharp C=O stretch) and the ether linkages (C-O stretch).

  • Limitations: IR spectroscopy provides little to no information about the connectivity of the molecule. The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its elemental composition and structural features.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (C₁₂H₁₃BrO₄). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, which is a characteristic isotopic signature for bromine.

  • Key Fragmentation Patterns:

    • Loss of the allyl group (-C₃H₅).

    • Loss of the ethoxy group (-OC₂H₅).

    • Loss of the carboxylic acid group (-COOH).

    • Decarboxylation (loss of CO₂).

    • Cleavage of the ether linkages.

Comparison:

  • Molecular Formula and Connectivity Clues: High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern gives valuable clues about the different structural motifs present in the molecule and how they are connected.

  • Limitations: Mass spectrometry does not provide detailed information about the stereochemistry or the precise isomeric structure of the molecule. Isomers often have very similar mass spectra.

Experimental Protocols

To ensure the acquisition of high-quality data, adherence to standardized experimental protocols is crucial.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.

    • Acquire the free induction decay (FID).

    • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Alternative Techniques: A Brief Overview of Protocols
  • ¹³C NMR Spectroscopy: The sample preparation is similar to ¹H NMR, but a higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of ¹³C. The acquisition time is also significantly longer.

  • Infrared (IR) Spectroscopy: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid is pressed directly onto the ATR crystal.

  • Mass Spectrometry: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

Visualizing the Workflow

The logical flow of structural elucidation using a multi-technique approach can be visualized as follows:

structural_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid H_NMR ¹H NMR synthesis->H_NMR Sample C_NMR ¹³C NMR synthesis->C_NMR Sample IR IR Spectroscopy synthesis->IR Sample MS Mass Spectrometry synthesis->MS Sample interpretation Combined Data Analysis H_NMR->interpretation Proton Environment & Connectivity C_NMR->interpretation Carbon Skeleton IR->interpretation Functional Groups MS->interpretation Molecular Weight & Formula structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the structural elucidation of an organic compound.

Conclusion

The structural elucidation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid serves as an excellent case study to illustrate the power and necessity of a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed information regarding the proton framework and connectivity, its true analytical strength is realized when its findings are corroborated and complemented by data from ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system that leads to an unambiguous and confident structural assignment. For researchers in drug development and related fields, mastering the integrated application of these techniques is not just a valuable skill but a fundamental requirement for advancing scientific discovery.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. (n.d.). Michigan State University. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Proton NMR of Allyl Ether Groups. (2013, January 27). [Video]. YouTube. [Link]

  • NMR Sample Preparation - NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31).
  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. (n.d.). Slideshare.
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube.
  • Short Summary of 1H-NMR Interpret
  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. (n.d.).
  • Can you explain the differences between IR, NMR and mass spectroscopy? (2023, May 14). Quora.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). PubMed.
  • Basic NMR Concepts. (n.d.).
  • Stepbystep procedure for NMR d
  • UChicago Experiment Guides - NMR Facility – Chemistry Department. (n.d.). The University of Chicago.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4).
  • 4 - Supporting Inform
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology.
  • Lecture 13: Experimental Methods. (2011, March 29).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Computer methods for structure elucidation of new organic compounds
  • Molecular Structure Characterisation and Structural Elucid
  • Analyzing Partial Structure in the Aromatic Region (1H NMR). (2021, October 5). [Video]. YouTube.
  • Allyl ether(557-40-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. (n.d.). PubChem.
  • Short Summary of 1H-NMR Interpret
  • Proton Chemical Shifts in NMR. Part 141.
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.).
  • 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • Shifts in the position of benzene protons (δ 7.27) caused by the substituents. (n.d.).
  • Allyl ether - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Table of Characteristic Proton NMR Shifts. (n.d.).
  • Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). the NIST WebBook.
Validation

Technical Guide: Mass Spectrometry Profiling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Executive Summary This guide provides a definitive technical analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (C₁₂H₁₃BrO₄), a poly-functionalized benzoic acid derivative often encountered in synthetic pathways for S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (C₁₂H₁₃BrO₄), a poly-functionalized benzoic acid derivative often encountered in synthetic pathways for SGLT2 inhibitors and other aryl-ether pharmacophores.

The Core Challenge: The molecule contains three distinct functional groups (carboxylic acid, aryl bromide, and two ether linkages) that compete for ionization and fragmentation.

The Verdict: Comparative analysis confirms that Negative Mode Electrospray Ionization (ESI-) is the superior modality for quantification and structural confirmation, offering a 10-fold increase in sensitivity over positive mode due to the labile carboxylic proton. This guide details the specific isotopic signatures and fragmentation pathways required to distinguish this analyte from non-halogenated impurities.

Structural & Isotopic Architecture

Before interpreting spectra, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike standard organic molecules, this analyte will not present a single monoisotopic peak.

Isotopic Signature (The "Twin Peaks")

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). This creates a characteristic 1:1 doublet pattern separated by 2 Da.
Parameter

Isotopologue

Isotopologue
Diagnostic Feature
Monoisotopic Mass 300.00 Da302.00 Da1:1 Intensity Ratio
ESI(-) Precursor [M-H]⁻ 299.00 301.00 Primary Quant Ion
ESI(+) Precursor [M+H]⁺ 301.00303.00Secondary/Confirmatory

Critical Check: If your MS spectrum does not show two peaks of nearly equal height at


 299 and 301 (in negative mode), the bromine atom is absent or the sample is chemically compromised.

Comparative Performance: Ionization Modalities

We evaluated three ionization techniques to determine the optimal workflow for trace analysis.

FeatureMethod A: ESI Negative (Recommended) Method B: ESI PositiveMethod C: APCI / EI
Ionization Mechanism Deprotonation of -COOH (

)
Protonation of Ether O (

)
Charge Transfer / Hard Ionization
Sensitivity High (Base Peak 100%)Low (<10% relative abundance)Medium
Background Noise Low (Selective for acids)High (Solvent adducts common)High
Fragmentation Clean, predictable neutral lossesComplex, multiple adducts (

)
Excessive fragmentation (Parent ion lost)
Application Quantification & ID Impurity Profiling onlyGC-MS workflows (requires derivatization)

Technical Insight: The inductive electron-withdrawing effect of the bromine atom at the ortho position increases the acidity of the carboxylic group, further stabilizing the


 ion in negative mode.

Fragmentation Pathways (ESI Negative Mode)

The structural elucidation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid relies on collision-induced dissociation (CID). The fragmentation is sequential and governed by the stability of the leaving groups.

Primary Pathway: Decarboxylation

The most facile pathway for benzoic acids in negative mode is the loss of


.
  • Transition:

    
    
    
  • Mechanism: Neutral loss of 44 Da.

  • Result: Formation of the phenyl anion (stabilized by Br).

Secondary Pathway: Dealkylation (Ethoxy Cleavage)

Following decarboxylation, the ethoxy group typically undergoes a 4-center elimination (similar to McLafferty rearrangement logic applied to ethers).

  • Transition:

    
    
    
  • Mechanism: Neutral loss of Ethylene (

    
    , 28 Da).
    
  • Result: Unmasking of the phenol group.

Tertiary Pathway: Allyl Cleavage

The allyloxy group is susceptible to cleavage, often losing the allyl radical or undergoing rearrangement.

  • Transition:

    
     (approx)
    
  • Mechanism: Loss of Allyl moiety (

    
    ).
    
Visualization of Fragmentation Logic

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 299.0 (79Br) Frag1 Fragment A: Decarboxylation [M-H-CO2]⁻ m/z 255.0 Parent->Frag1 Loss of CO2 (44 Da) Collision Energy: 10-15 eV Frag2 Fragment B: Ethoxy Loss [M-H-CO2-C2H4]⁻ m/z 227.0 Frag1->Frag2 Loss of Ethylene (28 Da) Collision Energy: 20-25 eV Frag3 Fragment C: Allyl Loss Core Phenol Ion m/z ~186 Frag2->Frag3 Loss of Allyl Group Collision Energy: >30 eV

Figure 1: Step-wise fragmentation pathway in ESI(-) mode. Note the sequential stripping of functional groups.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (do not use Acetonitrile initially, as Methanol aids solubility of polar acids).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).

    • Scientist's Note: Ammonium Acetate (pH ~6.5) is critical for Negative mode to ensure the carboxylic acid is deprotonated (

      
      ).
      
B. MS Source Parameters (ESI Negative)
  • Capillary Voltage: 2.5 kV (Lower voltage prevents arcing in negative mode).

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile Br-C bond).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon.

C. Method Selection Decision Tree

MethodSelection Start Start: Analyte Profiling CheckAcid Contains COOH? Start->CheckAcid NegMode Select ESI Negative ([M-H]⁻) CheckAcid->NegMode Yes (High Sensitivity) PosMode Select ESI Positive ([M+H]⁺) CheckAcid->PosMode No (or Confirmation only) Buffer Buffer: 5mM NH4OAc NegMode->Buffer Fragment Target: Loss of CO2 Buffer->Fragment Acid Additive: 0.1% Formic Acid PosMode->Acid Adducts Expect [M+Na]⁺ Adducts Acid->Adducts

Figure 2: Workflow decision matrix for optimizing ionization of benzoic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzoic Acid Derivatives. NIST Standard Reference Database 1A v17.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Comparative

IR spectroscopy peaks for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid characterization

An In-Depth Guide to the Infrared Spectroscopic Characterization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid Introduction: The Imperative of Structural Verification in Drug Development In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Characterization of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid represents a class of highly functionalized aromatic compounds whose potential as a synthetic intermediate or active pharmaceutical ingredient necessitates precise analytical characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint," allowing researchers to verify the presence of key functional groups and confirm the overall molecular architecture.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of peak values. It provides a comparative analysis of the distinct vibrational modes within the molecule, explains the causal relationships between structure and spectral features, and offers a robust protocol for obtaining a high-quality spectrum. Our objective is to equip researchers with the expertise to confidently interpret the IR spectrum of this and structurally related molecules.

Molecular Blueprint: A Functional Group Analysis

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

The structure of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid presents a rich tapestry of functionalities:

  • Carboxylic Acid (-COOH): The most prominent feature, expected to produce highly characteristic and intense absorptions.

  • Aromatic Ring: A polysubstituted benzene ring whose substitution pattern influences the spectrum.

  • Ether Linkages: Both an allyloxy (aryl-O-allyl) and an ethoxy (aryl-O-ethyl) group, contributing to the complex C-O stretching region.

  • Allyl Group (-CH₂-CH=CH₂): Introduces alkene characteristics.

  • Bromo Substituent (-Br): A heavy atom whose direct stretching vibration is in the far-IR but influences the overall fingerprint.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Functional group map of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Predictive IR Peak Assignment and Comparative Analysis

The utility of an IR spectrum lies in assigning specific absorption bands to the vibrational modes of the molecule's functional groups. Below is a detailed breakdown of the expected peaks, providing a guide for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes and Comparative Insights
3300 - 2500 O-H stretchCarboxylic AcidStrong, Very BroadThis is the most definitive peak for the carboxylic acid. Its extreme broadness is due to strong hydrogen-bonding (dimerization) and will likely overlap and obscure the C-H stretching peaks.[1][2][3][4]
3100 - 3000 =C-H stretchAromatic & AlkeneMedium to WeakAromatic C-H stretch typically appears just above 3000 cm⁻¹[5][6]. The vinyl C-H from the allyl group will also absorb here. These sharp peaks will be superimposed on the broad O-H band.
3000 - 2850 C-H stretchAlkyl (Ethoxy, Allyl)MediumThese are the sp³ C-H stretches from the CH₂ and CH₃ groups.[5][7] Like the aromatic C-H, they will appear as sharper features on the broad O-H envelope.
~1710 - 1680 C=O stretchCarboxylic Acid (Aryl)Strong, SharpThe carbonyl stretch is another key diagnostic peak. Its position is lowered into this range due to conjugation with the aromatic ring.[3][8] Unconjugated acids absorb at higher wavenumbers (~1760 cm⁻¹).[1]
~1650 C=C stretchAlkene (Allyl)Weak to MediumThe stretching of the carbon-carbon double bond in the allyl group. Its intensity can sometimes be weak.
1600 - 1450 C=C in-ring stretchAromatic RingMedium to Strong (multiple bands)Aromatic rings exhibit several characteristic bands in this region due to the stretching of the carbon-carbon bonds within the ring.[6][9][10]
1440 - 1395 O-H bendCarboxylic AcidMediumThis in-plane bending vibration can sometimes be obscured by or confused with C-H bending modes in the same region.[2]
~1250 and ~1040 C-O-C stretchAryl-Alkyl EthersStrongThe asymmetric C-O-C stretch (around 1250 cm⁻¹) and symmetric stretch (around 1040 cm⁻¹) are characteristic of the aryl-allyloxy and aryl-ethoxy groups. These are often very intense and reliable peaks.
1320 - 1210 C-O stretchCarboxylic AcidStrongThis peak arises from the C-O single bond stretch within the carboxylic acid group and often overlaps with the strong ether C-O stretches.[2][8]
950 - 910 O-H bend (out-of-plane)Carboxylic AcidMedium, BroadA characteristic out-of-plane ("oop") bend for the hydrogen-bonded carboxylic acid dimer.[2]
900 - 675 C-H bend (out-of-plane)Aromatic RingStrongThe pattern of these "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[5][6] For a 1,2,4,5-tetrasubstituted ring, specific patterns can be predicted.

Experimental Protocol: Acquiring a Trustworthy Spectrum

The integrity of an IR spectrum is fundamentally dependent on a meticulous experimental technique. The following protocol for the analysis of a solid sample using the Potassium Bromide (KBr) pellet method provides a self-validating system for generating reliable data.

Objective: To obtain a high-quality, reproducible mid-IR spectrum of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), desiccated

  • Sample: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, finely ground and dried

  • Spatula, Weighing Paper

Workflow Diagram:

dot digraph "FTIR_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Standard workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology:

  • System Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Collection: Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere and instrument response, which is then subtracted from the sample spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely powdered sample and 100-200 mg of dry, IR-grade KBr. The 1:100 ratio is crucial for avoiding peak saturation.

    • Thoroughly grind the mixture in an agate mortar and pestle for several minutes until a fine, homogenous powder is obtained. This minimizes scattering effects.

    • Transfer the powder to the pellet die and press under vacuum according to the manufacturer's instructions (typically 8-10 tons of pressure). A successful pellet will be transparent or translucent.

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer and collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background. Perform a baseline correction if necessary and use the software's tools to identify and label the peak wavenumbers.

Holistic Interpretation: Beyond Individual Peaks

While the table provides a guide to individual absorptions, a confident identification relies on a holistic view of the spectrum.

  • The Carboxylic Acid Signature: The combination of the extremely broad O-H stretch (3300-2500 cm⁻¹) and the strong, sharp C=O stretch (~1700 cm⁻¹) is an almost infallible indicator of a carboxylic acid.[3][11]

  • Aromatic vs. Aliphatic Regions: The presence of sharp peaks just above 3000 cm⁻¹ (aromatic/alkene C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both sp² and sp³ hybridized carbons.[5]

  • The Fingerprint Region (below 1500 cm⁻¹): This region is often complex, containing a multitude of bending and stretching vibrations from C-O, C-C, and C-H bonds.[5][11] While individual assignments can be challenging, the overall pattern here is unique to the molecule. The intense C-O ether stretches around 1250 cm⁻¹ are a key feature to locate in this region.

Comparison with Potential Alternatives

In a drug development setting, it is crucial to distinguish the final product from starting materials or potential byproducts.

  • Comparison with the corresponding ester (e.g., methyl ester): The IR spectrum of the methyl ester would lack the broad O-H stretch from 3300-2500 cm⁻¹. Furthermore, its C=O stretch would shift to a higher wavenumber (typically 1725-1740 cm⁻¹), and a new, strong ester C-O stretch would appear.

  • Comparison with the precursor lacking the allyl group: If the starting material was 2-bromo-5-ethoxy-4-hydroxybenzoic acid, its spectrum would still show the broad carboxylic acid O-H, but it would also feature a sharper phenolic O-H band. Crucially, it would lack the characteristic alkene C=C stretch (~1650 cm⁻¹) and the vinyl =C-H stretch (>3000 cm⁻¹).

Conclusion

The infrared spectrum of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is rich with information. A systematic approach, beginning with the identification of the dominant carboxylic acid features, followed by the aromatic and ether absorptions, and finally the specific alkene and alkyl peaks, allows for a confident and robust structural verification. By understanding the causal origins of these peaks and employing a rigorous experimental protocol, researchers can leverage IR spectroscopy as a powerful tool in the characterization of complex molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. [Link]

  • Slideshare. (2015). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Ether and oxy compound group frequencies. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • University of Calgary. (n.d.). IR Chart. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. [Link]

  • Havenith, M., et al. (2014). IR-spectroscopic study of the allyl + NO reaction in helium nanodroplets. AIP Publishing. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]

Sources

Validation

Purity analysis standards for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

An In-Depth Comparative Guide to the Purity Analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Authored by a Senior Application Scientist Introduction: The Imperative of Purity in Pharmaceutical Intermediates 4-(Allyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Authored by a Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a substituted aromatic carboxylic acid, a structural motif common in the synthesis of active pharmaceutical ingredients (APIs). As a critical intermediate, its purity profile directly impacts the quality, safety, and efficacy of the final drug substance. The presence of uncharacterized impurities—such as starting materials, by-products, or degradation products—can introduce significant risks during drug development and manufacturing.

This guide provides a comprehensive comparison of the analytical standards and methodologies for assessing the purity of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. We will move beyond simple procedural lists to explain the scientific rationale behind selecting a multi-tiered, orthogonal approach to analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound and defensible purity assessment strategy.

Understanding the Impurity Landscape: An ICH-Guided Classification

A thorough purity analysis begins with classifying potential impurities, as this dictates the analytical techniques required for their detection and quantification. The ICH Q3A(R2) guideline provides an authoritative framework for this classification.[2][3][4]

  • Organic Impurities : These are the most common type and can arise from various stages of the manufacturing process or during storage. They include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products.

  • Inorganic Impurities : These impurities are often derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals or other elemental impurities.[2][5]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.

The following diagram illustrates the overarching workflow for purity analysis, integrating various analytical techniques to address each class of impurity.

Purity_Analysis_Workflow cluster_input Sample cluster_organic Organic Impurity Analysis cluster_inorganic Inorganic Impurity Analysis cluster_solvents Residual Solvent Analysis cluster_output Final Purity Assessment Sample 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Batch HPLC HPLC-UV (Purity & Quantification) Sample->HPLC ICPMS ICP-MS / ICP-OES (Elemental Impurities) Sample->ICPMS HSGC Headspace GC-MS (Volatile Solvents) Sample->HSGC LCMS LC-MS (Identification) HPLC->LCMS Peak ID Report Certificate of Analysis (Purity Value & Impurity Profile) HPLC->Report NMR ¹H & ¹³C NMR (Structure Confirmation) qNMR qNMR (Absolute Purity) NMR->qNMR Orthogonal Check qNMR->Report ICPMS->Report HSGC->Report

Caption: Overall workflow for comprehensive purity analysis.

Comparative Analysis of Key Analytical Techniques

The selection of analytical methods should be based on the principle of orthogonality—using techniques with different separation and detection principles to provide a more complete and reliable purity profile.

Analytical TechniquePrinciple of AnalysisInformation ProvidedPrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of organic impurity peaks.[6]Quantifying organic impurities.High sensitivity and resolution for separating complex mixtures; robust and quantitative.[6]Requires method development; reference standards are needed for absolute quantification of specific impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.Provides an absolute purity value (mass fraction) by comparing the analyte's integral to that of a certified internal standard.[7][8]Determining absolute purity without a reference standard of the analyte itself.A primary ratio method traceable to the SI; provides structural information simultaneously.[8]Lower sensitivity than HPLC for trace impurities; requires a suitable, non-overlapping internal standard.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of a sample in argon plasma followed by mass spectrometric detection of the ions.Precise quantification of elemental impurities at trace and ultra-trace levels.[9][10]Screening and quantifying inorganic and elemental impurities as per ICH Q3D.[11][12]Extremely high sensitivity, capable of meeting the Permitted Daily Exposure (PDE) limits.[9]Destructive technique; requires sample digestion, which can be complex.
Headspace Gas Chromatography (HS-GC) Partitioning of volatile compounds from a sample matrix into the headspace, followed by GC separation.Identification and quantification of residual solvents.Meeting ICH Q3C requirements for residual solvents.Highly sensitive and specific for volatile and semi-volatile compounds.Not suitable for non-volatile impurities or the main analyte itself.
Liquid Chromatography - Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of MS.Provides the mass-to-charge ratio (m/z) of the main component and impurities, aiding in structural elucidation.[13]Identifying unknown impurities.Offers high specificity and is crucial for identifying impurities above the ICH identification threshold.[1]Detector response can be non-linear and vary significantly between compounds, making it less suitable for direct quantification without standards.

Decision Framework for Impurity Management

According to ICH guidelines, not all impurities require full identification and qualification. The decision to act is based on established thresholds, which are linked to the maximum daily dose of the final drug product.[1]

ICH_Thresholds Impurity Impurity Detected (e.g., via HPLC) CheckReporting Level > Reporting Threshold? (e.g., 0.05%) Impurity->CheckReporting Report Report Impurity in Filings CheckReporting->Report Yes Ignore Below Reporting Threshold (Control via Specification) CheckReporting->Ignore No CheckID Level > Identification Threshold? (e.g., 0.10%) Identify Identify Structure (e.g., via LC-MS, NMR) CheckID->Identify Yes Control Control as Unidentified Impurity CheckID->Control No CheckQual Level > Qualification Threshold? (e.g., 0.15%) Qualify Establish Biological Safety (Toxicology Studies) CheckQual->Qualify Yes ControlIdentified Control as Identified Impurity CheckQual->ControlIdentified No Report->CheckID Identify->CheckQual

Caption: ICH Q3A decision tree for impurity identification.

Detailed Experimental Protocols

The following protocols are representative methods for the purity analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid and should be fully validated before routine use.

Protocol 1: Organic Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Scientific Rationale : Reversed-phase HPLC is the gold standard for separating polar to moderately non-polar organic compounds. A C18 column provides excellent hydrophobic retention for the aromatic ring, while an acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. UV detection is ideal due to the chromophoric nature of the benzene ring.

  • Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Methodology :

    • Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, improving peak shape.

    • Mobile Phase B : Acetonitrile.

    • Gradient Elution :

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C. Causality: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength : 234 nm (or determined by UV scan).[14]

    • Injection Volume : 10 µL.

    • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. Causality: Filtering prevents particulates from damaging the column and instrument.

    • Purity Calculation : Purity is determined by area percent normalization: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Absolute Purity by Quantitative NMR (¹H-qNMR)
  • Scientific Rationale : qNMR provides an absolute measure of purity by relating the integral of a specific, well-resolved proton signal from the analyte to that of a certified reference material (CRM) of known purity and weight. Benzoic acid is an excellent choice as a CRM for this analysis due to its structural similarity and availability as a primary standard.[7][8]

  • Instrumentation : NMR Spectrometer (≥400 MHz).

  • Methodology :

    • Internal Standard (IS) : Benzoic Acid CRM (e.g., NIST PS1).[8] Dry the standard in a vacuum oven to remove residual moisture.

    • Sample Preparation :

      • Accurately weigh ~15 mg of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid into a clean vial.

      • Accurately weigh ~10 mg of the Benzoic Acid CRM into the same vial.

      • Dissolve both solids completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble and their signals are well-resolved.

    • NMR Acquisition :

      • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all relevant protons, which is critical for accurate integration.

      • Set the spectral width to encompass all signals of interest.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

    • Data Processing :

      • Apply phase and baseline correction carefully.

      • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard (e.g., the aromatic protons of benzoic acid).

    • Purity Calculation : The purity (P) of the analyte is calculated using the following equation:

      P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the internal standard

Protocol 3: Elemental Impurity Analysis via ICP-MS
  • Scientific Rationale : ICH Q3D mandates a risk-based approach to controlling elemental impurities.[1] ICP-MS is the preferred technique due to its superior sensitivity, which is necessary to meet the stringent Permitted Daily Exposure (PDE) limits for toxic elements like Cadmium, Lead, Arsenic, and Mercury.[11][12]

  • Instrumentation : Inductively Coupled Plasma - Mass Spectrometer.

  • Methodology :

    • Sample Preparation (Microwave Digestion) :

      • Accurately weigh ~50 mg of the sample into a clean microwave digestion vessel.

      • Add a mixture of high-purity nitric acid and hydrochloric acid. Causality: This acid mixture is effective at breaking down organic matrices and solubilizing a wide range of metals, including catalyst residues like Palladium or Platinum.[10]

      • Seal the vessel and perform microwave digestion using a validated temperature program.

      • After cooling, dilute the digestate to a final volume with deionized water.

    • Instrument Calibration : Calibrate the ICP-MS using multi-element standards that cover all elements of interest as defined by ICH Q3D (Classes 1, 2A, 2B, and 3).[12]

    • Analysis : Analyze the prepared sample solution along with a method blank and spiked samples for accuracy and recovery checks. The spike recovery should be within 70% to 150%.[9]

    • Data Reporting : Report the concentration of each element in µg/g (ppm) and compare against the control thresholds established in the risk assessment.

Conclusion

The purity analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is not a single measurement but a comprehensive evaluation built on orthogonal analytical techniques. A robust strategy integrates high-resolution chromatographic separation (HPLC) for organic impurity profiling, absolute quantification via a primary method (qNMR), and highly sensitive spectroscopic techniques (ICP-MS and HS-GC) for inorganic impurities and residual solvents. This multi-faceted approach, grounded in the principles of ICH guidelines, ensures that the quality of this critical intermediate is thoroughly understood and controlled, thereby safeguarding the integrity of the final API.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Health Canada. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in drug substance (ich q3 a). Slideshare. [Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Centre. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • ¹H NMR Spectral parameters for substituted benzenes. Massachusetts Institute of Technology. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Octad of standards for qNMR purity measurements. BIPM. [Link]

  • ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]

  • Comparison of High Temperature Liquid Chromatography with Conventional HPLC for the Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Science. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid via Thin-Layer Chromatography

In the realm of synthetic organic chemistry, the successful synthesis of a target molecule is only half the battle. Rigorous validation of the product's identity and purity is paramount, ensuring the reliability of downs...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the successful synthesis of a target molecule is only half the battle. Rigorous validation of the product's identity and purity is paramount, ensuring the reliability of downstream applications in drug discovery and materials science. This guide provides an in-depth, experience-driven approach to validating the synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a molecule of interest in medicinal chemistry, using the indispensable technique of Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the underlying principles and rationale that inform expert-level analytical validation.

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is typically achieved through a Williamson ether synthesis.[1][2][3] This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][4][3][5] In this specific case, the starting material, 4-hydroxy-2-bromo-5-ethoxybenzoic acid, is deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then reacts with allyl bromide to yield the desired ether product.[6][7][8] Throughout this process, TLC serves as a rapid, cost-effective, and powerful tool to monitor the reaction's progress and confirm the formation of the product.[9][10][11][12][13]

The 'Why' Behind the 'How': Causality in Experimental Design

A successful TLC analysis hinges on understanding the physicochemical properties of the molecules involved. The stationary phase in TLC is typically a polar adsorbent like silica gel, while the mobile phase, or eluent, is a less polar organic solvent or solvent mixture.[9][14][15] The separation of compounds on a TLC plate is governed by their relative affinities for the stationary and mobile phases.[9][12][14]

Our starting material, 4-hydroxy-2-bromo-5-ethoxybenzoic acid, possesses a carboxylic acid and a hydroxyl group, both of which are highly polar and capable of strong hydrogen bonding with the silica gel. This strong interaction will cause it to move slowly up the TLC plate, resulting in a low Retention Factor (R(_f)) value.[14][16] The R(_f) value is a critical parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14][16][17][18][19]

Conversely, the product, 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, has its polar hydroxyl group replaced by a less polar allyloxy group. While the carboxylic acid group remains, the overall polarity of the molecule is reduced. Consequently, the product will have a weaker interaction with the silica gel and will be carried further up the plate by the mobile phase, resulting in a higher R(_f) value compared to the starting material.[14][16] This predictable difference in polarity and, therefore, R(_f) value is the cornerstone of our TLC validation method.

A Self-Validating Protocol for Synthesis and TLC Monitoring

This protocol is designed to be a self-validating system, where each step provides clear, interpretable data to confirm the reaction's progression and the final product's identity.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-2-bromo-5-ethoxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K(_2)CO(_3)), to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Allylation: Add allyl bromide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the S(_N)2 reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC at regular intervals (e.g., every 30 minutes).

  • TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[12][15][20] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[10]

  • Spotting: Using separate capillary tubes, spot a small amount of the dissolved starting material on the 'SM' mark, the reaction mixture on the 'RM' mark, and both the starting material and reaction mixture on the 'Co' mark.[10][13][15] The co-spot is crucial for unambiguously distinguishing between the starting material and the product, especially if their R(_f) values are close.[10]

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-determined solvent system (eluent). A common starting point for a molecule of this nature would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11][15] The optimal ratio is determined empirically to achieve good separation, ideally with the product R(_f) around 0.3-0.5.[10] Ensure the solvent level is below the baseline.[15] Cover the chamber to maintain a saturated atmosphere.[21]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13][14][16] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in both the starting material and product will absorb UV light and appear as dark spots on the fluorescent background.[9][15][20][22][23][24] Circle the spots with a pencil.[22][23] For enhanced visualization, the plate can be exposed to iodine vapor, which often forms colored complexes with organic compounds.[22][23][24]

  • Interpretation:

    • Starting Material (SM) Lane: A single spot corresponding to the 4-hydroxy-2-bromo-5-ethoxybenzoic acid.

    • Reaction Mixture (RM) Lane: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot with a higher R(_f) value, corresponding to the 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid product, will appear and intensify.

    • Co-spot (Co) Lane: This lane will show two distinct spots if the reaction is incomplete, confirming the identity of the starting material spot in the reaction mixture lane. When the reaction is complete, only the product spot will be visible in the RM lane, and the Co lane will show both the starting material and product spots, clearly demonstrating the conversion.

TLC_Validation_Workflow cluster_synthesis Synthesis cluster_tlc TLC Validation Start Start: 4-hydroxy-2-bromo- 5-ethoxybenzoic acid Reaction Williamson Ether Synthesis (Allyl Bromide, K2CO3) Start->Reaction Product Product: 4-(Allyloxy)-2-bromo- 5-ethoxybenzoic acid Reaction->Product Spotting Spot TLC Plate (SM, Co, RM) Reaction->Spotting Sample at t=x Development Develop in Solvent System Spotting->Development Visualization Visualize (UV, Iodine) Development->Visualization Analysis Analyze Rf Values & Spot Intensity Visualization->Analysis Analysis->Reaction Reaction Progress? Conclusion Conclusion Analysis->Conclusion Validation Complete

Quantitative Data Summary

While TLC is primarily a qualitative technique, the R(_f) value provides a semi-quantitative measure of a compound's identity under specific conditions.[14] It is crucial to note that R(_f) values are dependent on the exact experimental conditions (adsorbent, solvent system, temperature, etc.) and should be compared on the same plate.[14]

CompoundExpected PolarityExpected R(_f) Value (Hexane:Ethyl Acetate 2:1)
4-hydroxy-2-bromo-5-ethoxybenzoic acid (SM)HighLow (e.g., 0.2-0.3)
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (Product)LowerHigher (e.g., 0.5-0.6)

TLC_Plate_Analysis

Conclusion: A Trustworthy and Authoritative Approach

By systematically applying the principles of chromatography and reaction monitoring, this guide provides a robust framework for the validation of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid synthesis. The emphasis on understanding the "why" behind each experimental choice, coupled with the use of a self-validating protocol including a co-spot, ensures a high degree of confidence in the results. This approach, grounded in established chemical principles, empowers researchers to not only successfully synthesize their target molecule but also to definitively prove its formation, a critical step in the journey of scientific discovery.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Thin Layer Chromatography. University of Toronto Scarborough. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

  • Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • R F Value Explanation. BYJU'S. Retrieved from [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Allylation of phenol. Google Patents.
  • Show how to synthesize allyl phenyl ether and 2-butenyl phenyl ether from phenol and appropriate alkenyl halides. Vaia. Retrieved from [Link]

  • TLC Visualization Methods. University of California, Los Angeles. Retrieved from [Link]

  • how can you synthesize 2-allylphenol from phenol?. Filo. Retrieved from [Link]

  • Thin Layer Chromatography. University of York. Retrieved from [Link]

  • How To: Monitor by TLC. University of Rochester. Retrieved from [Link]

  • How to Calculate Rf TLC. Oreate AI Blog. Retrieved from [Link]

  • Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]

  • Lab Procedure: Thin Layer Chromatography. LabXchange. Retrieved from [Link]

  • Solved Reaction of phenol with allyl bromide yielded phenyl. Chegg.com. Retrieved from [Link]

  • Experiment 6 — Thin-Layer Chromatography. Swarthmore College. Retrieved from [Link]

  • can someone help me with this reaction? allylbromide + phenol --> ?. Reddit. Retrieved from [Link]

  • Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Google Patents.
  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]

  • Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Theoretical Elemental Composition: The Gold Standard The initial benchmark for any elemental analysis is the theoretical composition derived from the compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Elemental Composition: The Gold Standard

The initial benchmark for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, with the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol , the theoretical elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01112144.13247.87
HydrogenH1.0081313.1044.35
BromineBr79.904179.90426.53
OxygenO15.999463.99621.25
Total 301.136 100.00

These theoretical values represent the absolute standard against which all experimental results are compared. Any deviation from these figures can indicate the presence of impurities, residual solvents, or incomplete synthesis.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for the elemental analysis of a halogenated organic compound like 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is critical. The choice depends on a variety of factors including the elements to be determined, required accuracy and precision, sample throughput, and available instrumentation. This section compares the most common and effective methods.

TechniquePrincipleElements DeterminedTypical Sample SizeAnalysis Time per SampleAdvantagesLimitations
CHNS/O Combustion Analysis Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. Oxygen is determined by pyrolysis.C, H, N, S, O1-5 mg5-10 minutesHigh precision and accuracy for C, H, N, S. Fully automated systems allow for high throughput.Does not directly determine bromine. Halogenated compounds can produce corrosive gases that may require special handling or instrument modifications.
Oxygen Flask Combustion Sample is combusted in a closed, oxygen-filled flask. The resulting gases are absorbed into a solution, and the bromide ions are subsequently titrated.[1][2][3][4]Br, Cl, I, S5-20 mg20-30 minutesA classic, reliable, and relatively low-cost method for halogen and sulfur determination.[3]Labor-intensive and time-consuming. Requires skilled handling to ensure complete combustion and absorption. Not easily automated.
Combustion Ion Chromatography (CIC) Sample is combusted, and the resulting gases are absorbed into a solution, which is then injected into an ion chromatograph for separation and quantification of halide and sulfate ions.F, Cl, Br, I, S1-10 mg10-20 minutesHigh sensitivity and specificity for individual halogens.[5] Can determine multiple halogens and sulfur simultaneously. Fully automated for high throughput.Higher initial instrument cost compared to titration methods. Matrix effects can sometimes interfere with chromatographic separation.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of fluorescent X-rays characteristic of the elements present. The intensity of the emitted X-rays is proportional to the element's concentration.Br and other elements heavier than sodium.Variable (mg to g)1-5 minutesNon-destructive and requires minimal sample preparation.[6][7] Rapid analysis suitable for screening.Lower sensitivity and precision compared to combustion methods for light elements. Matrix effects can be significant. Calibration with matrix-matched standards is crucial for accuracy.[6]

Recommended Workflow and Experimental Protocol

For a comprehensive and accurate elemental analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, a combination of techniques is recommended. CHNS/O combustion analysis should be used for carbon, hydrogen, and oxygen, while Combustion Ion Chromatography (CIC) is the preferred method for bromine determination due to its accuracy, sensitivity, and potential for automation.

Workflow for Comprehensive Elemental Analysis

Caption: Recommended workflow for the comprehensive elemental analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Step-by-Step Protocol for Bromine Determination by Combustion Ion Chromatography (CIC)
  • Instrument Calibration: Calibrate the ion chromatograph using certified bromide standards of known concentrations to establish a calibration curve.

  • Sample Preparation: Accurately weigh 1-5 mg of the finely ground and dried 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid into a sample boat.

  • Combustion: Introduce the sample boat into the combustion furnace, typically operating at a temperature between 900-1100°C. The organic matrix is combusted in an oxygen-rich atmosphere.

  • Absorption: The gaseous combustion products, including hydrogen bromide (HBr), are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where the HBr is converted to bromide ions (Br⁻).

  • Injection and Separation: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The bromide ions are separated from other potential anions on an anion-exchange column.

  • Detection and Quantification: The separated bromide ions are detected by a conductivity detector. The concentration is quantified by comparing the peak area to the previously established calibration curve.

  • Calculation: The percentage of bromine in the original sample is calculated based on the quantified concentration in the absorption solution and the initial sample weight.

Causality Behind Experimental Choices: The high temperature of the combustion furnace ensures the complete decomposition of the robust aromatic structure of the benzoic acid derivative. The use of an ion chromatograph provides high selectivity and sensitivity for bromide, minimizing interference from other potential combustion byproducts.

Acceptance Criteria and Benchmarks

The acceptance of elemental analysis results is based on their proximity to the theoretical values. For pharmaceutical compounds, stringent criteria are applied to ensure purity and quality.

ElementTheoretical Value (%)Acceptance Range (%)Justification
Carbon47.8747.47 - 48.27Based on the widely accepted ±0.4% absolute deviation for academic and industrial standards.
Hydrogen4.353.95 - 4.75The ±0.4% criterion is also applied here.
Bromine26.5326.13 - 26.93A ±0.4% deviation is a stringent but achievable target for modern analytical techniques like CIC.
Oxygen21.2520.85 - 21.65A ±0.4% tolerance is standard for this element as well.

Self-Validating System: The trustworthiness of the results is ensured by running certified reference materials (with known elemental compositions) alongside the test sample. The results for the reference materials must fall within their certified uncertainty limits for the analysis of the test sample to be considered valid.

Conclusion

The elemental analysis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid requires a methodical approach, beginning with the establishment of theoretical benchmarks. A comparative evaluation of available analytical techniques indicates that a combined approach of CHNS/O combustion analysis and Combustion Ion Chromatography (CIC) provides the most accurate, precise, and efficient results. Adherence to stringent acceptance criteria and the use of a self-validating analytical system are crucial for ensuring the quality and purity of this important pharmaceutical intermediate. This guide provides the necessary framework for researchers and drug development professionals to confidently assess the elemental composition of this and similar halogenated organic compounds.

References

  • Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. (2025-08-10). ResearchGate. [Link]

  • Oxygen Flask Combustion Method. (n.d.). Scribd. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). LCGC North America. [Link]

  • Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. (1981). Analyst. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). U.S. Pharmacopeia. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2014). Analytical and Bioanalytical Chemistry. [Link]

  • Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. (2008-05-15). Geochemistry, Geophysics, Geosystems. [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2021). Molecules. [Link]

  • Determination of Halogens in Organic Compounds. (2025-08-06). ResearchGate. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). SpringerLink. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. (2025-08-05). ResearchGate. [Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. (2012). Journal of Analytical Atomic Spectrometry. [Link]

  • Determination of bromine in regulated foods with a field-portable X-ray fluorescence analyzer. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Combustion Ion Chromatography (CIC). (n.d.). EAG Laboratories. [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (2023). Environmental Science & Technology. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). Molecules. [Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. (2012). Journal of Analytical Atomic Spectrometry. [Link]

  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. (n.d.). Lab Manager. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • Choosing the Right Elemental Analysis Technique for Your Application. (n.d.). AZoM. [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). World Journal of Chemical Education. [Link]

  • Main Analytical Techniques Used for Elemental Analysis in Various Matrices. (2025-12-26). ResearchGate. [Link]

  • Halogenated Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • The Problems Associated With Elemental Analysis. (2023-04-04). AZoNano. [Link]

Sources

Comparative

Reference standards for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid detection

Executive Summary 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0) is a critical pharmacophore intermediate, often utilized in the synthesis of ether-linked APIs (e.g., SGLT2 inhibitors or specific kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS: 486994-79-0) is a critical pharmacophore intermediate, often utilized in the synthesis of ether-linked APIs (e.g., SGLT2 inhibitors or specific kinase inhibitors). Its detection and quantification are pivotal for two reasons: verifying the quality of Key Starting Materials (KSMs) and monitoring process-related impurities in the final drug substance.

This guide objectively compares the performance of three reference standard strategies: Certified Reference Materials (CRMs) , In-House Synthesized Standards , and Surrogate Standards . We provide experimental protocols for their qualification and detection using HPLC-UV and LC-MS/MS, emphasizing the unique analytical challenges posed by the bromine isotope pattern and the reactive allyl moiety.

Comparative Analysis of Reference Standard Strategies

Selecting the appropriate reference standard is a balance between regulatory rigor, cost, and speed. The following table contrasts the three primary approaches for this specific analyte.

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Synthesized Standard Option C: Surrogate / Analog Standard
Purity Confidence High (>99.5%) Traceable to SI units; comes with CoA (NMR, MS, TGA, ROI).Variable (95-99%) Requires extensive internal characterization to establish potency.Low Relies on assumed Relative Response Factor (RRF) = 1.0, which is rarely accurate.
Regulatory Risk Minimal Preferred by FDA/EMA for GMP release testing.Moderate Acceptable if fully characterized (Structure + Purity + Potency).High Only acceptable for early-phase R&D or semi-quantitative screening.
Stability High Packaged under Argon; stability data provided.Unknown Allyl group is prone to oxidation/polymerization; requires stability study.N/A Stability of the surrogate does not reflect the analyte.
Cost & Lead Time High / Long Expensive; lead times of 4-8 weeks for custom synthesis.Medium / Short Fast if chemistry is available; high labor cost for characterization.Low / Immediate Uses off-the-shelf analogs (e.g., 2-bromo-5-ethoxybenzoic acid).
Best Use Case GMP Release Testing Final API impurity quantification.Method Development Routine process monitoring; establishing RRFs.Early Screening Rough estimation of reaction completion.

Technical Deep Dive: Detection Methodologies

The molecular structure of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid presents specific analytical challenges.

Method A: HPLC-UV (Purity & Assay)
  • Chromophore: The benzoic acid core provides strong UV absorption.

  • Wavelength Selection: The bromo and alkoxy substituents bathochromically shift the

    
    .
    
    • Recommendation:254 nm (aromatic) or 280 nm (specific). Avoid 210 nm due to solvent cut-off interference with the allyl group.

  • Column Choice: C18 columns are standard, but the free acid moiety requires pH control.

    • Protocol: Use 0.1% Formic Acid or TFA to suppress ionization (pKa ~4.0) and prevent peak tailing.

Method B: LC-MS/MS (Trace Impurity Detection)
  • Ionization: ESI Negative Mode (

    
    ) is preferred for benzoic acids.
    
  • Isotope Signature: The Bromine atom provides a distinct 1:1 doublet at

    
     M and M+2 (
    
    
    
    and
    
    
    ). This is a critical self-validating feature for identification.
  • Fragmentation: The allyl group is often lost as a neutral fragment, or the ether bond cleaves.

    • Transition:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of Allyl +
      
      
      ).

Experimental Protocols

Protocol 1: Qualification of In-House Reference Standard

Objective: To establish the potency of a synthesized batch for use as a quantitative standard.

  • Structural Confirmation:

    • 1H NMR (DMSO-d6): Verify allyl signals (multiplet at ~6.0 ppm, doublet at ~4.6 ppm) and ethoxy signals (quartet at ~4.1 ppm).

    • MS: Confirm parent ion mass (approx. 301/303 Da).

  • Purity Determination (Mass Balance Approach):

    • Run HPLC-UV (Area %). Let result be

      
      .
      
    • Measure Residual Solvents (GC-HS). Let result be

      
      .
      
    • Measure Water Content (Karl Fischer). Let result be

      
      .
      
    • Measure Residue on Ignition (Sulfated Ash). Let result be

      
      .
      
    • Calculation:

      
      
      
  • Storage: Aliquot into amber vials, flush with Argon, and store at -20°C to prevent allyl oxidation.

Protocol 2: LC-MS/MS Detection Method
  • Instrument: Triple Quadrupole MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm).

  • MS Parameters:

    • Source: ESI Negative.

    • MRM 1 (Quant):

      
       (Collision Energy: 15 eV).
      
    • MRM 2 (Qual):

      
       (Confirming Br isotope).
      

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardWorkflow Start Need to Detect 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid PhaseCheck Determine Development Phase Start->PhaseCheck EarlyPhase Early R&D / Screening PhaseCheck->EarlyPhase Non-Critical LatePhase Late Stage / GMP Release PhaseCheck->LatePhase Critical Surrogate Use Surrogate Standard (e.g., 2-bromo-5-ethoxybenzoic acid) EarlyPhase->Surrogate Fastest Synthesis Synthesize In-House Material EarlyPhase->Synthesis Better Accuracy LatePhase->Synthesis If CRM Unavailable CRM Purchase Certified Reference Material (If commercially available) LatePhase->CRM Preferred Validation Method Validation (Linearity, Accuracy, LOD) Surrogate->Validation Qualitative Only Qualify Full Characterization (NMR, MS, KF, TGA) Synthesis->Qualify PotencyCalc Calculate Potency (Mass Balance) Qualify->PotencyCalc PotencyCalc->Validation Quantitative CRM->Validation

Figure 1: Decision tree for selecting the appropriate reference standard strategy based on the drug development lifecycle.

References

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • ChemBK. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS 486994-79-0) Product Entry.[Link]

  • Teigler, A. et al.Strategies for the Qualification of Reference Standards in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 2018.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a critical, non-negot...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Identification and Core Chemical Profile

Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a substituted benzoic acid derivative. Its key structural features dictate its hazard profile and, consequently, its disposal pathway.

  • Benzoic Acid Backbone : Derivatives of benzoic acid are typically crystalline solids and can cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Bromine Substitution : The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] This is the single most important factor for its disposal, as halogenated waste must be segregated from all other waste streams.[4][6][7][8]

  • Solid State : As a solid, the primary physical hazard during handling is the generation of airborne dust, which can be inhaled or come into contact with eyes.[9][10]

The following table summarizes the essential identification and hazard information for this compound.

Property Information Justification & Significance
Chemical Name 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acidThe formal name defines its structure and key functional groups.
CAS Number 486994-79-0A unique identifier crucial for regulatory and safety documentation.[11]
Molecular Formula C₁₂H₁₃BrO₄Indicates the presence of Carbon, Hydrogen, Bromine, and Oxygen.[11]
Waste Classification Halogenated Organic Hazardous Waste The bromine atom necessitates this classification, which dictates the entire disposal protocol.[4][5][8]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationBased on data from structurally similar brominated and benzoic acid compounds.[3][10][12][13]

Pre-Disposal Safety and Handling

Proper disposal begins long before the waste container is full. It starts with safe handling during and after the experimental procedure.

Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense against chemical exposure. The following should be considered mandatory when handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid in any form, including as a waste product.

  • Eye Protection : Wear safety goggles or a face shield to protect against dust or splashes.[1]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and wash hands thoroughly after removal.[1][9][14]

  • Protective Clothing : A lab coat is essential to prevent contamination of personal clothing.[1][9]

  • Respiratory Protection : If there is a risk of generating dust, especially outside of a fume hood, a dust mask or a certified respirator should be used.[1][9]

Waste Accumulation and Storage
  • Ventilation : All handling of this compound, including transferring waste, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]

  • Segregation : The cardinal rule for this compound is strict segregation. The waste container for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid must be designated for Halogenated Organic Waste ONLY .[4][6][7] Cross-contamination with non-halogenated solvents can multiply disposal costs and create regulatory complications.[7][8]

  • Container Integrity : Waste must be stored in a chemically compatible container that is in good condition and has a tightly sealing lid to prevent leaks or the release of vapors.[6][8] Keep the container closed at all times except when actively adding waste.[6][8]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure the safe and compliant disposal of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Step 1: Waste Characterization

Immediately upon generation, identify the waste as Halogenated Organic Hazardous Waste . This classification is due to the bromine atom in its structure.

Step 2: Container Selection and Labeling
  • Select the Correct Container : Obtain a hazardous waste container specifically designated for halogenated organic solids from your institution's Environmental Health and Safety (EHS) department.

  • Affix the Label : Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7]

  • Complete the Label : As soon as the first portion of waste is added, fill out the label completely.[4] This must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid". Do not use abbreviations.[6]

    • An accurate estimation of the amount of waste.

    • The relevant hazard warnings (e.g., Irritant, Toxic).[8]

    • The date of accumulation.

Step 3: Waste Collection
  • Minimize Dust : When transferring the solid waste into the container, do so carefully to avoid creating airborne dust. Use a spatula or scoop, and if possible, perform the transfer inside a fume hood.

  • Avoid Contamination : Do not mix this waste with any other category, such as non-halogenated solvents, acids, bases, or heavy metals.[4][7][8]

  • Secure the Container : After adding waste, securely fasten the lid.

Step 4: Arranging for Final Disposal
  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] The container should be in a location where it is unlikely to be tipped over and ideally within secondary containment.

  • Request Pickup : Once the container is full, or as per your institution's guidelines, submit a request for chemical waste pickup through your EHS department.[8] Do not attempt to dispose of this chemical via standard trash or down the drain.[7][14]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response :

    • For a small spill, carefully sweep the solid material up, avoiding dust creation, and place it into a sealed, labeled container for disposal.[3][10][12]

    • Clean the spill area afterward.[9]

    • For a large spill, evacuate the immediate area and contact your institution's EHS emergency line.[6]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[10][12][15]

    • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[10][12] If irritation persists, seek medical attention.[12]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13]

Visual Workflow: Waste Segregation Decision

The following diagram illustrates the critical decision-making process for correctly categorizing and disposing of this chemical waste.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid q1 Does the compound contain a halogen (F, Cl, Br, I)? start->q1 is_halogenated Classify as: HALOGENATED ORGANIC WASTE q1->is_halogenated  Yes   not_halogenated Classify as: NON-HALOGENATED ORGANIC WASTE q1->not_halogenated  No   container Select designated, compatible waste container. is_halogenated->container label Affix 'Hazardous Waste' label. List all chemical constituents. container->label store Store in Satellite Accumulation Area in secondary containment. label->store dispose Contact EHS for disposal. DO NOT drain dispose. store->dispose

Caption: Waste Disposal Decision Pathway for Organic Compounds.

References

  • Proper Disposal Procedures for Halogen
  • Halogenated Organic Liquids - Standard Oper
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US.
  • Organic Solvents. Cornell University Environment, Health and Safety.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • SDS of Benzoic Acid: Important Data and Inform
  • Halogenated Solvents in Laboratories.
  • Material Safety D
  • 4-Bromobenzoic acid Safety D
  • 4-(ALLYLOXY)
  • Benzoic Acid Crystal 99.
  • Benzoic Acid Safety D
  • 4-(Bromomethyl)
  • 2-Ethoxybenzoic acid Safety D
  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid Product Information. Beijing Xinheng Research Technology Co., Ltd.
  • 4-Bromo Benzoic Acid MATERIAL SAFETY D
  • 2-Bromo-5-methoxybenzoic acid Safety D

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic Acid: Personal Protective Equipment and Safety Protocols

Welcome to your comprehensive guide on the safe handling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS No. 486994-79-0).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid (CAS No. 486994-79-0). As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document provides essential, field-tested guidance on personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a halogenated aromatic carboxylic acid—provides a clear basis for a robust hazard assessment and protection strategy.

Hazard Assessment: A Structurally-Informed Perspective

The chemical structure of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid dictates its potential hazards. By analyzing its functional groups, we can anticipate its reactivity and toxicological profile.

  • Bromoarene Moiety : The presence of a bromine atom on the aromatic ring classifies this compound as a halogenated organic. Bromoarenes can be irritants and may pose long-term health risks with repeated exposure.[1] Structurally similar compounds, such as 2-Bromo-5-methoxybenzoic acid and 4-bromobenzoic acid, are known to cause significant skin, eye, and respiratory irritation.[2][3][4] More reactive analogs like 4-(Bromomethyl)benzoic acid are classified as corrosive, causing severe skin burns and eye damage.

  • Carboxylic Acid Group : The benzoic acid backbone suggests acidic properties. Benzoic acid itself is a known skin and eye irritant, capable of causing serious eye damage upon contact.[5][6]

  • Allyloxy Group : Allyl functional groups can sometimes act as sensitizers or irritants.

Given this analysis, it is prudent to handle 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid as, at a minimum, a skin, eye, and respiratory irritant , with the potential for more severe corrosive properties. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Core Principles of Chemical Hygiene

The foundation of laboratory safety rests on the principle of minimizing all chemical exposures.[7] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[8] This guide serves as a specialized component of a compliant CHP.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedure being performed.[9][10] Below are the minimum required PPE standards for handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid in solid (powder) and solution forms.

Eye and Face Protection

Direct contact with even small quantities of this compound could cause serious and potentially irreversible eye damage.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11] Standard safety glasses do not provide adequate protection from splashes or airborne powder.

  • High-Risk Operations : When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles .[11]

Skin and Body Protection

Preventing skin contact is paramount, as the compound is expected to be a potent irritant or corrosive agent.

  • Gloves : No single glove material is impervious to all chemicals. For handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid:

    • Incidental Contact (e.g., handling sealed containers, weighing small quantities) : Disposable nitrile gloves are generally sufficient. However, they should be inspected for tears before each use and changed immediately upon any sign of contamination.[10][11]

    • Extended Contact or Immersion Potential : For tasks involving larger quantities or prolonged handling, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Double Gloving : Wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Lab Coat : A flame-resistant (e.g., Nomex) or 100% cotton lab coat is required.[11] It must be fully buttoned with the sleeves rolled down to provide maximum skin coverage. Polyester or acrylic blend lab coats should be avoided as they can melt and fuse to the skin in a fire.

  • Personal Attire : Long pants and closed-toe, closed-heel shoes are mandatory.[12] The footwear should be made of a non-porous material to protect against spills.

Respiratory Protection

Fine powders of aromatic compounds can be easily inhaled, causing respiratory tract irritation.

  • Engineering Controls : The primary method for controlling respiratory exposure is through engineering controls. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[8][13]

  • When Respirators are Needed : If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required.[14] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[11] A NIOSH-approved respirator with an N95, P95, or P100 particulate filter would be appropriate for the solid form.

PPE Selection Summary
Task / Scale of OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Containers)Chemical Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Powder (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Handling Powder (>1g) Goggles & Face ShieldNeoprene/Butyl GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Large Spills / Emergencies Goggles & Face ShieldNeoprene/Butyl GlovesChemical Resistant ApronRequired: NIOSH-approved Respirator

Operational and Disposal Plans

A safe protocol is a self-validating system that accounts for every step of the workflow, from preparation to disposal.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase prep_risk 1. Conduct Risk Assessment (Review SDS of Analogs) prep_ppe 2. Don Appropriate PPE (Based on Task) prep_risk->prep_ppe prep_setup 3. Prepare Workspace (In Fume Hood, Spill Kit Ready) prep_ppe->prep_setup exec_handle 4. Handle Chemical (Weighing, Reaction Setup) prep_setup->exec_handle exec_monitor 5. Monitor Process (Observe for Spills/Exposure) exec_handle->exec_monitor post_decon 6. Decontaminate Workspace (Wipe surfaces) exec_monitor->post_decon spill Spill or Exposure? exec_monitor->spill post_waste 7. Segregate Waste (Halogenated Organics) post_decon->post_waste post_doff 8. Doff PPE Correctly (Avoid self-contamination) post_waste->post_doff post_wash 9. Wash Hands Thoroughly post_doff->post_wash spill->post_decon No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for handling 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4][6]

    • Assemble a spill kit containing absorbent pads, sodium bicarbonate (to neutralize the acid), and a sealed container for waste.

    • Don all required PPE as outlined in the table above.

  • Execution :

    • Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the dispersal of dust.

    • When transferring the solid, use a spatula and avoid creating airborne dust.

    • If making a solution, add the solid slowly to the solvent to control any potential exothermic reactions.

  • Decontamination and Cleanup :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully decontaminate any reusable equipment, such as spatulas or glassware.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill : For a small spill inside a fume hood, cover with sodium bicarbonate or another suitable absorbent material. Once neutralized, carefully collect the material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[15]

Waste Disposal

Proper waste segregation is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : As a bromo-substituted organic compound, all waste containing 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid must be disposed of as halogenated organic waste .[15][16][17] Do not mix it with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[16]

  • Contaminated PPE : All disposable items that have come into contact with the chemical, including gloves, bench paper, and weighing paper, must be collected in a clearly labeled, sealed bag or container for solid hazardous waste.[18]

By adhering to these rigorous safety protocols, you ensure the protection of yourself and your colleagues, maintain the integrity of your research, and foster a culture of safety within your organization.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). U.S. Department of Health and Human Services. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023). Lab Manager. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Solvents. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]

  • Working with Bromine. (2024). Reddit. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed. Retrieved from [Link]

  • Safety Data Sheet Benzoic acid. (2022). Redox. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. (n.d.). Beijing Xinhengyan Technology Co., Ltd. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

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